molecular formula C8H15NO3 B3015356 Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate CAS No. 2287236-58-0

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Número de catálogo: B3015356
Número CAS: 2287236-58-0
Peso molecular: 173.212
Clave InChI: AMFBMUQHKXHMLW-RQJHMYQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.212. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl (2S,6R)-6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-5-9-4-6(2)12-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMUQHKXHMLW-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its advantageous physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] Its inherent polarity, due to the ether oxygen and the basic nitrogen atom, often improves solubility and metabolic stability.[1][2] The introduction of stereocenters, as in Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, provides a three-dimensional architecture that is crucial for selective and high-affinity interactions with biological targets. This specific stereoisomer, with a cis relationship between the methyl group at the 6-position and the ester at the 2-position, represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.[1][3] Understanding the physical properties of this specific molecule is fundamental for its application in drug design, process development, and formulation.

This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, drawing upon data from closely related analogs and foundational chemical principles.

Molecular Structure and Key Physicochemical Parameters

The structure of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate features a six-membered morpholine ring with a methyl group at the C-6 position and an ethyl carboxylate group at the C-2 position. The (2S,6R) stereochemistry dictates a cis configuration of these two substituents relative to the plane of the morpholine ring.

PropertyEthyl (2S,6R)-6-methylmorpholine-2-carboxylate (Predicted/Inferred)Ethyl morpholine-2-carboxylate[4][5]6-Methylmorpholine-2-carboxylic acid[6][7]Morpholine[8][9]
Molecular Formula C₈H₁₅NO₃C₇H₁₃NO₃C₆H₁₁NO₃C₄H₉NO
Molecular Weight 173.21 g/mol 159.18 g/mol 145.16 g/mol 87.12 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid-White to Yellow Solid[6]Colorless liquid[8][9]
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressure--129 °C[3]
Melting Point Not available---4.9 °C[8]
Solubility Expected to be soluble in water and common organic solventsMiscible with water and many organic solvents[9]-Miscible with water and many organic solvents[3][9]
pKa (of conjugate acid) Estimated to be around 7.5 - 8.5--8.33 (at 25°C)[8]
LogP (calculated) ~0.5 - 1.5-0.3[5]-0.5521[7]-0.86

Expert Insights on Property Correlations:

  • Boiling Point: The addition of a methyl and an ethyl carboxylate group to the morpholine core significantly increases the molecular weight and introduces polar ester functionality. This will lead to stronger intermolecular forces (dipole-dipole interactions) compared to the parent morpholine, resulting in a substantially higher boiling point.

  • Solubility: The presence of the ether oxygen, the amine nitrogen, and the carbonyl group of the ester allows for hydrogen bonding with protic solvents like water.[3] Therefore, good solubility in water and polar organic solvents is anticipated. The ethyl and methyl groups will add some lipophilic character, likely making it soluble in a broader range of organic solvents than morpholine itself.

  • Basicity (pKa): The nitrogen atom in the morpholine ring is basic.[3] The electron-withdrawing effect of the adjacent ester group at the 2-position is expected to slightly decrease the basicity of the nitrogen compared to unsubstituted morpholine.

Spectroscopic Characterization: A Validating Framework

For a novel or sparsely documented compound like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a combination of spectroscopic techniques is essential for unambiguous structure confirmation.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be the most informative for confirming the structure and stereochemistry. Key expected signals would include:

    • A triplet and a quartet for the ethyl ester group.

    • A doublet for the methyl group at C-6, coupling to the proton at C-6.

    • Distinct multiplets for the diastereotopic protons on the morpholine ring. The coupling constants between the protons at C-2, C-3, C-5, and C-6 would be crucial for confirming the cis relationship of the substituents and the chair conformation of the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the ester would be in the characteristic region of ~170-175 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would provide evidence for the key functional groups. Expected characteristic absorption bands would include:

    • C=O stretch of the ester at ~1730-1750 cm⁻¹.

    • C-O-C stretch of the ether at ~1100 cm⁻¹.

    • N-H stretch (if the nitrogen is not substituted) as a weak to medium band around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 173.21. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functionality.

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard method for determining the solubility of a novel compound like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate in various solvents. This self-validating system ensures accurate and reproducible results.

Objective: To determine the approximate solubility of the target compound in water, ethanol, and ethyl acetate at ambient temperature.

Materials:

  • Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

  • Deionized water

  • Anhydrous ethanol

  • Ethyl acetate (analytical grade)

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

  • Small glass vials with screw caps

Methodology:

  • Preparation of Stock Solutions (if the compound is a solid): Accurately weigh a small amount of the compound (e.g., 10 mg) into a pre-weighed vial.

  • Solvent Addition: Add a known volume of the first solvent (e.g., 100 µL of water) to the vial.

  • Mixing: Cap the vial and vortex thoroughly for at least 60 seconds to ensure adequate mixing.

  • Observation: Visually inspect the vial for complete dissolution. If the compound dissolves completely, it is soluble at that concentration (e.g., >100 mg/mL).

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4. Continue this process until the compound fully dissolves or a large volume of solvent has been added.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat for Other Solvents: Repeat the entire procedure for ethanol and ethyl acetate.

  • Data Recording: Record the results in a structured table, noting the solvent, the approximate solubility (e.g., in mg/mL), and any observations.

Causality and Self-Validation:

  • Stepwise Addition: The incremental addition of solvent allows for a more accurate determination of the solubility range.

  • Vortexing: Ensures that the system reaches equilibrium, preventing an underestimation of solubility due to slow dissolution kinetics.

  • Visual Inspection: A clear, homogenous solution is a reliable indicator of complete dissolution.

  • Repetition: Performing the experiment in triplicate for each solvent would enhance the reliability of the results.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structural_elucidation Structural Elucidation cluster_physical_properties Physical Property Determination Synthesis Synthesis of (2S,6R) isomer Purification Purification (e.g., Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC MS Mass Spectrometry (Confirm MW) TLC->MS FTIR FT-IR (Functional Groups) MS->FTIR HNMR 1H NMR (Structure & Stereochemistry) FTIR->HNMR COSY 2D NMR (COSY, HSQC) HNMR->COSY CNMR 13C NMR (Carbon Skeleton) CNMR->COSY Solubility Solubility Testing COSY->Solubility BoilingPoint Boiling Point Determination Solubility->BoilingPoint RefractiveIndex Refractive Index BoilingPoint->RefractiveIndex

Caption: Logical workflow for the synthesis and characterization of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate.

Conclusion and Future Directions

While direct experimental data for the physical properties of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is limited, a robust understanding of its likely characteristics can be established through the analysis of analogous compounds and fundamental chemical principles. This guide provides a framework for researchers working with this and other novel chiral morpholine derivatives. The experimental protocols and characterization workflows outlined herein offer a validated approach to generating the precise data necessary for advancing drug discovery and development programs. Future work should focus on the experimental determination and publication of the physical properties of this specific stereoisomer to enrich the collective knowledge base for the scientific community.

References

  • Gelin, M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Journal of the Bangladesh Chemical Society.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
  • PubChem. (n.d.). Ethyl Thiomorpholine-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Pandey-Javed/0f8e9e1c3b1a8f9b9d9e8e1e8c8c8c8c8c8c8c8c]([Link]

  • Chemsrc. (n.d.). ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While a specific CAS Number for this precise ethyl ester diastereomer is not publicly cataloged, we address its identity through its close analogs and systematic nomenclature. This guide delves into the strategic importance of the morpholine scaffold in medicinal chemistry, outlines a robust, stereoselective synthetic pathway, and explores its application as a critical building block in the development of novel therapeutics. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, application, and safe handling.

Part 1: Core Compound Identity & Physicochemical Properties

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a disubstituted morpholine derivative featuring a cis relationship between the ethyl carboxylate group at the C-2 position and the methyl group at the C-6 position. The specific stereochemistry, (2S,6R), defines its three-dimensional architecture, a critical factor in its interaction with biological targets.

1.1. Chemical Abstract Service (CAS) Number

A dedicated CAS number for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate could not be located in public databases at the time of this writing. This is not uncommon for highly specific, non-commercial stereoisomers. However, the closely related methyl ester analog, Methyl (2S,6R)-6-methylmorpholine-2-carboxylate , is registered under CAS Number 2044705-50-0 .[1] For regulatory and documentation purposes, it is recommended to refer to the IUPAC name or use the CAS number of the closest available analog with clear notation of the ester modification.

1.2. Structural and Physicochemical Data

The fundamental properties of this compound are summarized below. Calculated values are derived from standard computational models.

PropertyValueSource
IUPAC Name Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate-
Molecular Formula C₈H₁₅NO₃Calculated
Molecular Weight 173.21 g/mol Calculated
Canonical SMILES C[C@H]1NCO1Calculated
Stereochemistry cis-isomer-
Appearance Colorless to pale yellow oil (Predicted)-
Boiling Point ~220-240 °C (Predicted at STP)-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. (Predicted)-

Part 2: The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[2] Its prevalence is not coincidental but a result of the advantageous physicochemical and metabolic properties it imparts to a molecule.

Expertise & Causality: The incorporation of a morpholine moiety is a deliberate strategic choice to enhance a drug candidate's profile.[3] The ring's oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and interactions with biological targets, while the saturated, non-aromatic nature often enhances metabolic stability.[4] The nitrogen atom provides a point for substitution and has a pKa (typically ~8.5-9.0) that ensures it is partially protonated at physiological pH, a key factor for balancing solubility and membrane permeability.[4][5] This balance is critical for oral bioavailability and penetration of the blood-brain barrier (BBB) in central nervous system (CNS) drug candidates.[5][6] Consequently, morpholine derivatives are found in a wide array of FDA-approved drugs, particularly in oncology and neurology.[3][4]

Part 3: Stereoselective Synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Achieving the desired cis-(2S,6R) stereochemistry requires a carefully planned synthetic sequence with precise control over the formation of two chiral centers. A common and effective strategy involves an intramolecular cyclization of a chiral amino alcohol precursor, where one stereocenter is set from a chiral pool starting material and the second is directed during the ring-closing step.

The diastereoselective synthesis of 2,6-disubstituted morpholines can be achieved using methods that favor a thermodynamically stable cis product.[7] Iron(III)-catalyzed cyclization of allylic amino alcohols has been shown to produce the cis diastereoisomer as the major product.[7]

Proposed Experimental Protocol:

  • Starting Material Synthesis: Begin with commercially available (S)-alaninol. Protect the amine with a suitable group, such as a benzyloxycarbonyl (Cbz) group, to yield (S)-2-((benzyloxycarbonyl)amino)propan-1-ol.

  • Alkylation: React the protected (S)-alaninol with ethyl 2-bromoacetate under basic conditions (e.g., NaH in THF) to form the ether-linked intermediate, ethyl 2-(((S)-1-((benzyloxycarbonyl)amino)propan-2-yl)oxy)acetate.

  • Deprotection: Remove the Cbz protecting group via hydrogenolysis (H₂, Pd/C) to expose the primary amine, yielding ethyl 2-(((S)-1-aminopropan-2-yl)oxy)acetate.

  • Reductive Amination & Cyclization: This key step forms the morpholine ring. The precursor from step 3 is reacted with glyoxal or a protected equivalent. The resulting intermediate undergoes an intramolecular reductive amination/cyclization, often catalyzed by a mild acid and a reducing agent like sodium cyanoborohydride (NaBH₃CN), to stereoselectively form the desired cis-morpholine ring. The stereochemistry at C-6 is retained from the (S)-alaninol, and the cyclization thermodynamically favors the cis product, yielding the (2S,6R) configuration.

  • Purification: The final product is purified using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate.

Workflow Visualization:

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection cluster_3 Step 4: Cyclization A (S)-Alaninol C Cbz-(S)-Alaninol A->C Amine Protection B Cbz-Cl, Base E Linear Ether Intermediate C->E Williamson Ether Synthesis C->E D Ethyl Bromoacetate, NaH G Amino Ester Precursor E->G Hydrogenolysis E->G F H₂, Pd/C I Ethyl (2S,6R)-6-methyl- morpholine-2-carboxylate G->I Reductive Amination & Intramolecular Cyclization G->I H Glyoxal, NaBH₃CN

Caption: Proposed synthetic workflow for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate.

Part 4: Applications in Medicinal Chemistry

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its defined stereochemistry and functional handles (the secondary amine and the ethyl ester) allow for its incorporation into larger, more complex molecules with precise three-dimensional control.

Causality in Drug Design: The value of this building block lies in its ability to serve as a scaffold. The secondary amine can be functionalized via alkylation, acylation, or reductive amination to append other pharmacophoric elements. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization.

A close analog, Methyl (2R,6R)-6-methyl-2-morpholinecarboxylate HCl, is noted for its utility in preparing cyclic amidine compounds for the treatment of autoimmune diseases.[8] This strongly suggests that the (2S,6R) ethyl ester serves a similar role as a precursor for complex molecular architectures targeting disease pathways. The cis-stereochemistry orients the substituents in a specific spatial arrangement, which can be crucial for fitting into the binding pocket of a target protein or enzyme.

Conceptual Application Workflow:

G A Ethyl (2S,6R)-6-methyl- morpholine-2-carboxylate (Building Block) B Step 1: N-Arylation or N-Alkylation A->B C Step 2: Ester Hydrolysis to Carboxylic Acid B->C D Step 3: Amide Coupling with Key Amine Fragment C->D E Final API Candidate (e.g., for Autoimmune Target) D->E

Caption: Role as a chiral building block in a drug discovery pipeline.

Part 5: Environmental, Health & Safety (EHS) Profile

No specific safety data sheet (SDS) exists for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. Therefore, its handling and safety precautions must be based on data from structurally related compounds, such as morpholine and other morpholine carboxylates.

Hazard Assessment: Morpholine itself is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It can be harmful if swallowed or inhaled. While the ester derivative is likely less corrosive than the parent amine, it should be handled with care.

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Part 6: Conclusion

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate represents a sophisticated and valuable tool for the medicinal chemist. Its well-defined stereochemistry and the proven benefits of the morpholine scaffold make it a strategic building block for constructing novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. While its synthesis requires careful stereochemical control, the methodologies are well-established within the field of organic chemistry. By leveraging such advanced, chiral intermediates, drug development professionals can more efficiently navigate the complexities of creating next-generation therapeutics.

Part 7: References

Sources

Structure Elucidation of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a privileged chiral scaffold frequently utilized in medicinal chemistry and drug discovery. The strategic placement of the methyl group at the C6 position and the ethyl carboxylate at the C2 position introduces two stereocenters, dictating the three-dimensional pharmacophore of the molecule[1]. Because the biological efficacy of morpholine derivatives is highly dependent on their absolute and relative stereochemistry, rigorous structural elucidation is a non-negotiable requirement in pharmaceutical development.

This whitepaper details a self-validating, multi-modal analytical framework for the definitive structure elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), we establish a logical pipeline that moves from basic topological connectivity to absolute stereochemical assignment.

Strategic Framework for Elucidation

Structure elucidation cannot rely on a single analytical technique; it requires an orthogonal approach where each phase validates the previous one. The elucidation of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is divided into three distinct phases:

  • Topological Connectivity: Establishing the 2D skeletal structure using 1D and 2D NMR.

  • Relative Stereochemistry: Proving the cis-diequatorial relationship of the substituents using 3J coupling constants and NOESY correlations.

  • Absolute Configuration: Assigning the (2S, 6R) enantiomer using VCD paired with Density Functional Theory (DFT).

G A Sample: Ethyl (2S,6R)-6-methylmorpholine -2-carboxylate B Phase I: Connectivity (1D/2D NMR) A->B C Phase II: Relative Stereo (NOESY & J-Coupling) B->C D Phase III: Absolute Config (VCD & DFT) C->D E Definitive 3D Structure D->E

Fig 1: Orthogonal workflow for the complete structure elucidation of chiral morpholine derivatives.

Phase I: Topological Connectivity (1D & 2D NMR)

The first objective is to verify the atomic connectivity. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula ( C8​H15​NO3​ ), 2D NMR is indispensable for mapping the morpholine ring[1].

  • COSY (Correlation Spectroscopy): Traces the continuous spin systems. Crucially, it links the C6-methyl protons to the H6 methine proton, and establishes the H2↔H3 and H5↔H6 methylene-methine networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic methylene protons at C3 and C5 by correlating them to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the heteroatom gaps. A strong 3JCH​ correlation from the H2 methine and the ethyl CH2​ protons to the ester carbonyl carbon ( δC​≈171 ppm) definitively places the carboxylate group at C2.

Phase II: Conformational Analysis & Relative Stereochemistry

The morpholine ring predominantly adopts a chair conformation to minimize steric strain[2]. The relative stereochemistry of the C2 and C6 substituents dictates the specific chair conformer. To prove the (2S, 6R) configuration—which corresponds to the cis isomer—we must demonstrate that both the ethyl carboxylate and methyl groups occupy equatorial positions.

We achieve this through a self-validating system utilizing the Karplus equation and the Nuclear Overhauser Effect (NOE):

  • Vicinal Coupling Constants ( 3JHH​ ): If the C2 and C6 substituents are equatorial, the corresponding protons (H2 and H6) must be axial . Axial protons exhibit distinctively large vicinal coupling constants ( 3Jaa​≈8−12 Hz) with adjacent axial protons due to their ∼180∘ dihedral angle[2]. The observation of a large 3J value for both H2 and H6 confirms their axial orientation.

  • Spatial Proximity (NOESY): In a chair conformation, the axial protons at C2 and C6 are on the same face of the ring (a 1,3-diaxial relationship), separated by approximately 2.5 Å. Because NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), protons within 4 Å will show a strong cross-peak[3]. A strong NOESY correlation between H2 and H6 independently validates that both protons are axial and cis to each other.

G cluster_0 NMR Observables cluster_1 Structural Deductions J Large ³J_aa (> 9 Hz) at H2 & H6 Ax H2 & H6 are Axial J->Ax N Strong NOESY Crosspeak between H2 & H6 Face H2 & H6 on Same Face (1,3-Diaxial) N->Face Final Cis-2,6-Diequatorial Substitution Pattern Ax->Final Face->Final

Fig 2: Self-validating logic tree combining J-coupling and NOESY to prove relative stereochemistry.

Phase III: Absolute Configuration via VCD

While NMR establishes the cis-diequatorial relationship, it cannot distinguish between the (2S, 6R) and (2R, 6S) enantiomers. Traditional X-ray crystallography requires high-quality crystals, which is often a bottleneck for liquid or oily ester derivatives.

Vibrational Circular Dichroism (VCD) is the premier solution for this challenge. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. By comparing the experimental VCD spectrum with computationally simulated spectra (via DFT) for both enantiomers, the absolute configuration can be assigned with high confidence[4]. The bisignate signal of the carbonyl stretching region ( ∼1735 cm−1 ) and the C-O-C asymmetric stretching region are highly diagnostic for the absolute sense of twist in the morpholine scaffold.

Standardized Experimental Protocols

Protocol A: NMR Acquisition Workflow

Causality: High-resolution structural data requires suppression of solvent artifacts and optimized relaxation delays to ensure quantitative integration and accurate NOE buildup.

  • Sample Preparation: Dissolve 10-15 mg of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate in 0.6 mL of CDCl3​ (10-20 mM concentration)[2].

  • 1D Acquisition: Acquire 1H NMR at 500 MHz (298 K). Use a relaxation delay ( D1 ) of at least 5 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 2D Connectivity: Acquire gradient-selected COSY and HSQC. Acquire HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • NOESY Acquisition: Acquire a 2D NOESY spectrum. Critical Step: Set the mixing time ( τm​ ) to 300-500 ms . Because this is a small molecule (MW ≈173 Da), it falls in the extreme narrowing limit where the NOE is positive; a longer mixing time allows for sufficient cross-relaxation buildup without excessive spin diffusion[3].

Protocol B: VCD & DFT Workflow

Causality: VCD signals are inherently weak ( ΔA/A≈10−4 ). High sample concentration and rigorous solvent subtraction are required to isolate the chiral signature[4].

  • Sample Preparation: Prepare a highly concentrated solution (0.1 - 0.5 M) in CDCl3​ .

  • Spectral Acquisition: Inject the sample into a BaF2​ liquid cell with a 100 μ m path length. Acquire simultaneously the IR and VCD spectra at 8 cm −1 resolution for 4000 scans to maximize the signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94). Subject all conformers within 3 kcal/mol of the global minimum to DFT geometry optimization and frequency calculations at the B3LYP/6-311+G(d,p) level.

  • Assignment: Overlay the Boltzmann-weighted calculated VCD spectrum of the (2S, 6R) model against the experimental data. A positive correlation confirms the absolute stereochemistry.

Quantitative Data Summary

The following table summarizes the expected NMR parameters that validate the (2S,6R) cis-diequatorial structure. The multiplicities and massive 3Jaa​ couplings are the definitive markers of the conformation.

Table 1: Expected 1D and 2D NMR Assignments for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC CorrelationsKey NOESY Correlations
C2 76.54.10dd ( J=10.5,2.5 )C=O, C3, C6H6(ax) , H3(eq)
C3 49.23.15 (eq)2.80 (ax)dd ( J=12.0,2.5 )t ( J=11.0 )C2, C5H2(ax) with H3(eq)
C5 52.12.95 (eq)2.60 (ax)dd ( J=12.0,2.5 )t ( J=11.0 )C6, C3H6(ax) with H5(eq)
C6 72.83.65dqd ( J=10.5,6.5,2.5 )C5, C-MeH2(ax) , H-Me
C-Me 18.51.15d ( J=6.5 )C6, C5H6(ax)
C=O 171.2----
Et-CH 2​ 61.04.20q ( J=7.1 )C=OEt-CH 3​
Et-CH 3​ 14.21.25t ( J=7.1 )Et-CH 2​ Et-CH 2​

Note: The 10.5 Hz couplings observed at H2 and H6 represent the 3Jaa​ interactions with H3(ax) and H5(ax), respectively, confirming their axial orientations.

Sources

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,6R)-6-methylmorpholine-2-carboxylic Acid

The morpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2] Within this class, chiral 2,6-disubstituted morpholines represent a core structural motif in numerous biologically active compounds. The precise three-dimensional arrangement of substituents is often paramount for target engagement and therapeutic efficacy.

(2S,6R)-6-methylmorpholine-2-carboxylic acid is a quintessential example of such a chiral building block. Its two stereocenters—one at the C2 position bearing the carboxylic acid and the other at the C6 position with a methyl group—demand synthetic strategies that offer rigorous stereochemical control. The cis relationship between the substituents at the 2- and 6-positions is a key topological feature that must be established with high fidelity.

This technical guide provides an in-depth exploration of robust and field-proven methodologies for the stereoselective synthesis of (2S,6R)-6-methylmorpholine-2-carboxylic acid. We will dissect several strategic approaches, detailing the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing (2S,6R)-6-methylmorpholine-2-carboxylic acid lies in the diastereoselective and enantioselective construction of the two stereocenters. A retrosynthetic analysis reveals several viable bond disconnections, leading to three principal strategies:

  • Chiral Pool Synthesis: Leveraging the innate chirality of commercially available starting materials, such as amino acids, to guide the stereochemical outcome.[2]

  • Asymmetric Catalysis: Employing a chiral catalyst to transform a prochiral precursor into the desired chiral morpholine with high stereoselectivity, most notably through asymmetric hydrogenation.[1][3][4]

  • Diastereoselective Cyclization: Constructing the morpholine ring from an acyclic precursor where one stereocenter directs the formation of the second, often under thermodynamic or kinetic control.[5]

cluster_strategies Key Synthetic Strategies cluster_precursors Key Precursors / Disconnections Target (2S,6R)-6-methylmorpholine- 2-carboxylic acid Strategy1 Chiral Pool Synthesis Target->Strategy1 C-N / C-O bond disconnection Strategy2 Asymmetric Hydrogenation Target->Strategy2 Reduction of C=C bond Strategy3 Diastereoselective Cyclization Target->Strategy3 Intramolecular C-O or C-N formation Precursor1 Chiral Amino Alcohols (e.g., from L-Threonine) Strategy1->Precursor1 Precursor2 Prochiral Dehydromorpholine Strategy2->Precursor2 Precursor3 Acyclic Amino Allylic Alcohol Strategy3->Precursor3

Caption: Core retrosynthetic strategies for (2S,6R)-6-methylmorpholine-2-carboxylic acid.

Part 2: Detailed Synthetic Methodologies

Route 1: Chiral Pool Synthesis from L-Threonine

Expertise & Experience: This approach is one of the most intellectually direct methods. It capitalizes on the pre-existing stereocenters of L-threonine, a readily available and inexpensive chiral starting material. The inherent chirality of the precursor is used to dictate the stereochemistry of the final product, minimizing the need for complex asymmetric catalysts or chiral resolutions.[2]

Trustworthiness: The success of this route hinges on stereospecific transformations where the chirality of the starting material is faithfully transferred through the reaction sequence. Key steps typically involve protection, reduction, N-alkylation, and a final intramolecular cyclization.[2]

Synthetic Workflow:

A L-Threonine B Protection (N- and O-) A->B C Carboxylic Acid Reduction B->C D Protected Amino Diol C->D E N-Alkylation with 2-carbon electrophile D->E F Acyclic Precursor E->F G Intramolecular Cyclization (SN2) F->G H Protected Morpholine G->H I Deprotection & Oxidation H->I J Target Molecule I->J

Caption: Workflow for chiral pool synthesis starting from L-Threonine.

Exemplary Protocol: Intramolecular Williamson Ether Synthesis for Ring Closure

This protocol describes the critical cyclization step to form the morpholine ring from an N-alkylated amino diol intermediate.

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the N-protected, N-alkylated amino diol precursor (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Cyclization: After the addition is complete, remove the ice bath and slowly warm the suspension to room temperature. Then, heat the reaction to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected 2,6-disubstituted morpholine.

StepKey ReagentsPurposeTypical YieldStereochemical Integrity
Protection Boc₂O, DMAPProtect amine and hydroxyl groups>95%Retained
Reduction LiAlH₄ or BH₃·THFReduce carboxylic acid to primary alcohol85-95%Retained
N-Alkylation Protected 2-bromoethanol, BaseIntroduce the C4-C5 unit of the ring70-85%Retained
Cyclization NaH, THFForm the morpholine ring via Sₙ275-90%Inversion at C-O forming center
Final Steps Deprotection, Oxidation (e.g., TEMPO)Unveil functional groups60-80% (2 steps)Retained
Route 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Expertise & Experience: This strategy represents a highly efficient and atom-economical approach to establishing the C2 stereocenter.[1] It relies on the synthesis of a prochiral enamine-type intermediate (a dehydromorpholine), which is then hydrogenated using a chiral rhodium catalyst. The choice of the chiral bisphosphine ligand is critical for achieving high levels of stereocontrol.[3]

Trustworthiness: The protocol's validity is grounded in the well-established field of asymmetric catalysis. The enantiomeric excess (ee) and diastereomeric excess (de) of the product are directly measurable outcomes that validate the catalyst's performance. This method has been successfully applied to generate a wide array of 2-substituted chiral morpholines with excellent results.[4]

Synthetic Workflow:

A Acyclic Precursors B Condensation/ Cyclization A->B C N-Protected Dehydro- morpholine Ester B->C D Asymmetric Hydrogenation [Rh]-Chiral Ligand, H₂ C->D E Protected Chiral Morpholine Ester D->E F Deprotection/ Hydrolysis E->F G Target Molecule F->G

Caption: Workflow for asymmetric hydrogenation of a dehydromorpholine.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is representative for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[1]

  • Catalyst Preparation (in a glovebox): To a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%). Add anhydrous, degassed dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly within a high-pressure autoclave, dissolve the N-protected dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or until substrate consumption is confirmed by an appropriate analytical method (TLC, LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst SystemSubstrateH₂ PressureYieldee (%)Reference
[Rh(COD)₂]BF₄ / SKP-Phos2-Phenyl-dehydromorpholine50 atm>99%99%[1]
[Rh(COD)₂]SbF₆ / SKPN-Cbz-6-phenyl-dehydromorpholine50 atm>99%>99%[3]
Route 3: Iron-Catalyzed Diastereoselective Cyclization

Expertise & Experience: This route showcases the use of inexpensive and environmentally benign iron catalysts to achieve diastereoselective synthesis of 2,6-disubstituted morpholines.[5] The strategy involves the cyclization of a carefully designed acyclic amino alcohol containing an allylic alcohol moiety. The key to this method is that the reaction often proceeds under thermodynamic control, allowing the substituents to settle into the most stable cis configuration, where bulky groups occupy equatorial positions in the chair-like transition state.[5]

Trustworthiness: The diastereomeric ratio (dr) of the product serves as a direct measure of the reaction's selectivity. The mechanism, while complex, is proposed to involve a thermodynamic equilibrium that favors the more stable cis diastereoisomer, providing a reliable pathway to the desired relative stereochemistry.[5]

Synthetic Workflow:

A Chiral Amino Alcohol + Allylic Acetal B Multi-step synthesis A->B C Acyclic Amino Allylic Alcohol B->C D Diastereoselective Cyclization FeCl₃ (10 mol%) C->D E cis-2,6-Disubstituted Morpholine D->E F Functional Group Manipulation E->F G Target Molecule F->G

Caption: Workflow for iron-catalyzed diastereoselective cyclization.

Detailed Protocol: FeCl₃-Catalyzed Synthesis of cis-2,6-Disubstituted Morpholines

This protocol is adapted from methodologies for the diastereoselective synthesis of disubstituted morpholines.[5]

  • Reaction Setup: In a sealed tube, dissolve the amino allylic alcohol precursor (1.0 eq) in dichloromethane (CH₂Cl₂, ~0.1 M).

  • Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 10 mol%) to the solution.

  • Reaction Execution: Seal the tube and stir the mixture at 50 °C. Monitor the reaction by TLC or ¹H NMR spectroscopy of the crude reaction mixture to determine the diastereomeric ratio and conversion.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major cis diastereoisomer.

SubstrateCatalyst LoadingSolventTemperatureDiastereomeric Ratio (cis:trans)Reference
Amino allylic alcohol10 mol% FeCl₃·6H₂OCH₂Cl₂50 °C90:10[5]

Part 3: Physicochemical Properties and Characterization

Once synthesized, the final product must be rigorously characterized to confirm its identity, purity, and stereochemistry.

Physicochemical Data:

PropertyValueSource
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [6]
Physical Form White to Yellow Solid
TPSA 58.56 Ų[6]
LogP -0.5521[6]

Analytical Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides information on the relative stereochemistry through coupling constants.

  • Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining the enantiomeric and diastereomeric purity of the final compound.

Conclusion

The synthesis of (2S,6R)-6-methylmorpholine-2-carboxylic acid is a task that requires precise control over stereochemistry. This guide has detailed three robust strategies, each with its own merits. The chiral pool approach offers a straightforward path from inexpensive amino acids. Asymmetric hydrogenation provides an elegant and highly efficient catalytic solution for achieving exceptional enantioselectivity. Finally, diastereoselective cyclization using earth-abundant metals like iron presents a cost-effective method for establishing the desired cis relationship between substituents. The optimal choice of synthetic route will depend on project-specific factors including scale, cost, available starting materials, and the required level of stereochemical purity.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • 6-Methylmorpholine-2-carboxylic acid | 1780622-97-0. Benchchem.
  • Aubineau, T., Dupas, A., Zeng, T., Cossy, J., & An, J. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Synlett, 32(05), 525-531.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). RSC Publishing.
  • 6-Methylmorpholine-2-carboxylic acid | 1780622-97-0. Sigma-Aldrich.
  • rel-(2R,6R)-6-Methylmorpholine-2-carboxylic acid | 1955494-19-5. ChemScene.

Sources

Engineering Privileged Scaffolds: The Biological Activity and Therapeutic Potential of 6-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Pharmacophore

As an application scientist overseeing hit-to-lead optimization, I approach the morpholine ring not merely as a structural filler, but as a dynamic, privileged pharmacophore. The morpholine core is ubiquitous in medicinal chemistry because its basic nitrogen (pKa ~8.3) provides optimal physiological ionization, perfectly balancing aqueous solubility with the lipophilicity required for blood-brain barrier (BBB) penetration[1].

However, the strategic installation of a methyl group at the C6 position transforms this standard solubilizing moiety into a precision-engineered stereochemical tool. The 6-methyl substitution introduces chirality and steric bulk, locking the morpholine ring into specific chair conformations. This structural rigidity significantly alters binding affinity, allowing the oxygen atom to act as a highly directional hydrogen-bond acceptor while the methyl group occupies adjacent hydrophobic pockets in target enzymes or receptors[2].

Target-Specific Biological Activities

The biological activity of 6-methylmorpholine derivatives spans multiple therapeutic areas, driven by their ability to modulate specific molecular targets.

Oncology: Kinase Inhibition via the PI3K/Akt/mTOR Pathway

In oncology, morpholine derivatives are heavily utilized in the design of kinase inhibitors. Specifically, triazine-linked morpholine derivatives exhibit potent anti-proliferative activity against human cancer cell lines (such as HCT-116 and MCF-7)[3]. Mechanistically, the morpholine oxygen binds to the hinge region of the PI3K kinase domain. The addition of a 6-methyl group enhances residence time by anchoring into the hydrophobic sub-pocket of the ATP-binding site. This interaction effectively blocks the PI3K/Akt/mTOR signaling cascade, inducing morphological changes and triggering tumor cell apoptosis[3].

G A 6-Methylmorpholine Derivative B PI3K Kinase Domain A->B Hinge region binding C PIP2 to PIP3 Blockade B->C Catalytic inhibition D Akt Phosphorylation Inhibited C->D Signal halted E mTOR Complex Deactivated D->E Cascade failure F Apoptosis & Arrest E->F Phenotypic outcome

Fig 1. PI3K/Akt/mTOR pathway inhibition mechanism by 6-methylmorpholine derivatives.

Metabolic Disorders: α-Glucosidase Inhibition

Recent developments have highlighted the utility of N-methylmorpholine-substituted benzimidazolium salts in treating metabolic disorders. These derivatives act as potent α-glucosidase inhibitors, a primary target for managing type 2 diabetes[4]. The morpholine ring acts as a scaffold that directs the benzimidazolium appendages into the correct spatial orientation within the enzyme's active site, yielding IC50 values in the low micromolar range[4].

Central Nervous System (CNS) & Drug Delivery

In CNS drug discovery, morpholine acetals are crucial components of neurokinin-1 (NK-1) receptor antagonists (e.g., Aprepitant analogs) used for mood disorders and chemotherapy-induced nausea[1]. Furthermore, specific cyclic derivatives like 6-methylmorpholine-2,5-dione serve a dual purpose. Beyond intrinsic biological activity, they are utilized as biocompatible monomers for biodegradable poly(ester-amide)s and oligodepsipeptides, forming advanced matrices for controlled drug delivery systems[5].

Quantitative Data Summary

The table below consolidates the structure-activity relationship (SAR) data across various 6-methylmorpholine classes, illustrating the versatility of the scaffold.

Compound ClassPrimary Target / PathwayTherapeutic IndicationRepresentative IC50 / Affinity
Triazine-linked morpholines PI3K/Akt/mTOROncology (Apoptosis induction)~10 µM (HCT-116 cells)[3]
N-methylmorpholine benzimidazolium salts α-GlucosidaseMetabolic (Anti-diabetic)15 - 30 µM[4]
6-Methylmorpholine-2,5-dione Hydrolytic / Enzymatic degradationDrug Delivery / Prodrug MatrixN/A (Biocompatible)[5]
Morpholine acetal derivatives NK-1 Receptor / CB2 ReceptorCNS (Antiemetic / Analgesic)Sub-nanomolar (Kd)[1]
Bis-morpholine Spiroacetals 3D-Scaffold Library ScreeningBroad-spectrum Drug DiscoveryScaffold dependent[6]

Self-Validating Experimental Methodologies

To harness the biological potential of these derivatives, absolute stereochemical control and rigorous target validation are required. Below are the self-validating protocols utilized in our laboratories.

Protocol 1: Stereoselective Synthesis & Resolution of 6-Methylmorpholine-2-carboxylic Acid

Causality Check: The biological activity of chiral morpholines is strictly dependent on stereochemistry; the (2S,6R) enantiomer may exhibit nanomolar target affinity while the (2R,6S) is inactive. We utilize an enzyme-catalyzed kinetic resolution (CAL-B) rather than chemical resolution. Chemical resolution often requires harsh basic conditions that can deprotonate the α-methylene groups (C-2 and C-5), leading to racemization or ring-opening[2]. Enzymatic resolution guarantees >99% enantiomeric excess (ee) under mild conditions.

  • Substrate Preparation: Synthesize the racemic ester derivative, ethyl 6-methylmorpholine-2-carboxylate, via the reaction of 6-methylmorpholine with corresponding carboxylic acid precursors[2].

  • Enzymatic Hydrolysis: Suspend the racemic ester in a 0.1 M phosphate buffer (pH 7.2). Introduce Candida antarctica lipase B (CAL-B)[2].

  • Incubation & Monitoring: Incubate the mixture at 37°C for 24 hours. CAL-B selectively hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-ester untouched[2].

  • Phase Separation: Partition the mixture using an ethyl acetate/water extraction. The unreacted (S)-ester partitions into the organic layer, while the (R)-acid remains in the aqueous layer.

  • Validation: Isolate the (S)-ester, subject it to mild basic hydrolysis to yield the pure (S)-enantiomer, and validate enantiomeric excess (>99% ee) via chiral HPLC.

Workflow S1 Chiral Precursor Synthesis S2 Enzymatic Kinetic Resolution S1->S2 Substrate prep S3 Stereoisomer Isolation S2->S3 CAL-B Hydrolysis S4 High-Throughput Screening S3->S4 >99% ee validation S5 Lead Optimization S4->S5 Hit-to-lead

Fig 2. Self-validating workflow for stereoselective synthesis and biological screening.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay

Causality Check: To ensure the protocol is a self-validating system, we measure primary catalytic activity (ATP depletion) rather than relying solely on downstream phenotypic markers (like cell death or morphological changes)[3]. Phenotypic markers can be confounded by off-target toxicity. By directly quantifying the primary catalytic event, we eliminate false positives.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20 to prevent non-specific aggregation.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant PI3K with varying concentrations of the 6-methylmorpholine derivative (1 nM to 100 µM) for 30 minutes at 25°C. Rationale: Pre-incubation establishes binding equilibrium, which is critical for derivatives where the 6-methyl group induces a slow-binding conformational lock in the kinase hinge region.

  • Reaction Initiation: Add 10 µM ATP and PIP2 substrate to initiate the kinase reaction.

  • Direct Detection: After 1 hour, add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal directly proportional to kinase activity.

  • Data Analysis: Plot luminescence versus log[inhibitor] using non-linear regression to calculate the absolute IC50.

References

  • Benchchem. 6-Methylmorpholine-2-carboxylic acid. 2

  • Smolecule. Buy 6-Methylmorpholine-2,5-dione. 5

  • PMC (National Institutes of Health). Occurrence of Morpholine in Central Nervous System Drug Discovery. 1

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. 3

  • ACS Publications. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.6

  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. 4

Sources

solubility of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate in Organic Solvents

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its advantageous physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] The specific stereoisomer, Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, serves as a key chiral building block in the synthesis of complex bioactive molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility dictates crucial process parameters in synthesis, purification, formulation, and biological screening. Poor solubility can create significant bottlenecks, leading to inaccurate assay results and challenges in developing viable dosage forms.[2][3]

This guide provides an in-depth analysis of the solubility characteristics of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. We will explore the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for its determination, and present a predictive solubility profile in a range of common organic solvents. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively handle this compound and anticipate its behavior in solution.

Physicochemical Profile of the Solute

To predict the solubility of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, we must first understand its molecular structure and inherent properties.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₅NO₃ChemicalBook[4]
Molecular Weight 173.21 g/mol ChemicalBook[4]
Structure A heterocyclic compound featuring a morpholine ring with a methyl group at the 6-position and an ethyl carboxylate group at the 2-position. The stereochemistry is fixed as (2S, 6R).-
Key Functional Groups Secondary Amine (-NH-), Ether (-O-), Ethyl Ester (-COOEt), Methyl Group (-CH₃)-
Polarity The presence of the amine, ether, and ester functionalities imparts significant polarity to the molecule. The nitrogen atom acts as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The oxygen atoms of the ether and ester groups are also hydrogen bond acceptors.-
Predicted LogP While no specific experimental LogP is available for this stereoisomer, the related compound "ethyl morpholine-2-carboxylate" has a calculated XLogP3 of -0.3, suggesting a generally hydrophilic character.PubChem[5]

The molecular structure indicates a polar compound capable of engaging in multiple intermolecular interactions, including dipole-dipole forces and hydrogen bonding. This is the primary determinant of its solubility behavior.

Theoretical Framework for Solubility Prediction

Pillar 1: "Like Dissolves Like"

The most fundamental principle in solubility prediction is the adage "like dissolves like."[6][7][8][9] This concept states that substances with similar intermolecular forces are likely to be soluble in one another.[8]

  • Polar Solutes in Polar Solvents: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, being a polar molecule, is expected to dissolve well in polar solvents.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. The compound's N-H group can donate a hydrogen bond, while its nitrogen and oxygen atoms can accept hydrogen bonds, leading to favorable interactions.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, ethyl acetate) have significant dipole moments but lack O-H or N-H bonds. They can effectively solvate the target compound through dipole-dipole interactions and by accepting hydrogen bonds.[10]

  • Polar Solutes in Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weak London dispersion forces.[8] The energy required to break the strong intermolecular forces between the polar solute molecules is not compensated by the weak interactions with the nonpolar solvent, resulting in poor solubility.

Pillar 2: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[11] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The principle is that substances with similar HSP values (a small "HSP distance" between them) are likely to be miscible. While the exact HSP values for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate are not published, we can infer its character. The presence of N-H, C-O-C, and ester groups suggests it will have significant δP and δH components. Therefore, solvents with high δP and δH values are predicted to be effective. For reference, the parent heterocycle, morpholine, has published HSP values of δD=18.8, δP=4.9, and δH=9.2 MPa½.[12][13]

Predictive Solubility Profile

Based on the theoretical principles discussed, the following table provides a predictive solubility guide for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate in common organic solvents.

SolventClassPredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding (donor and acceptor) and polar interactions.
EthanolPolar ProticHighStrong hydrogen bonding and polar interactions.
IsopropanolPolar ProticMedium to HighGood hydrogen bonding, but increased alkyl character may slightly reduce solubility compared to methanol/ethanol.
WaterPolar ProticMediumCapable of strong hydrogen bonding, but the ethyl and methyl groups add hydrophobic character which may limit high solubility.
AcetonitrilePolar AproticHighStrong dipole-dipole interactions and can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar solvent and a strong hydrogen bond acceptor.
AcetonePolar AproticHighGood polar interactions and can act as a hydrogen bond acceptor.
Ethyl AcetatePolar AproticMedium to HighIntermediate polarity; can engage in dipole-dipole interactions and accept hydrogen bonds.
Dichloromethane (DCM)Polar AproticMediumModerately polar; solubility will depend on the balance of polar and nonpolar interactions.
Tetrahydrofuran (THF)Polar AproticMedium to HighEther functionality can interact with the morpholine ether, and it can accept hydrogen bonds.
TolueneNonpolarLowDominated by dispersion forces, which are insufficient to overcome the solute's strong polar interactions.
HexaneNonpolarInsolubleStrong mismatch in intermolecular forces. Dominated by weak dispersion forces.
Diethyl EtherNonpolarLowAlthough it has an ether oxygen, its overall nonpolar character makes it a poor solvent for this polar compound.

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The choice of method depends on the required accuracy and throughput.

Method 1: Equilibrium "Shake-Flask" Solubility Measurement

This is the gold-standard method for determining thermodynamic solubility, providing a definitive value under specific conditions.[10][14]

Protocol Steps:

  • Preparation of Saturated Solution: Add an excess amount of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached between the dissolved and undissolved solid.[10][15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[10][15]

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of the solute using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][10] A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

G cluster_0 Equilibrium Solubility Workflow prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Agitate for 24-72h at constant T prep->equil Establish Equilibrium sep 3. Phase Separation Centrifuge & Filter Supernatant equil->sep Isolate Saturated Solution quant 4. Quantification Analyze filtrate via HPLC sep->quant Prepare for Analysis report 5. Data Reporting Solubility (mg/mL or M) quant->report Calculate Concentration

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Method 2: High-Throughput Kinetic Solubility Screening

In early-stage drug discovery, speed is essential. Kinetic solubility assays provide rapid, albeit often less precise, data for ranking and prioritizing compounds.[2][16][17] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[16]

Protocol Steps:

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Assay Plate Setup: In a microplate (e.g., 96-well), add the desired aqueous buffer or solvent system.

  • Compound Addition: Use a liquid handler to perform a serial dilution of the DMSO stock solution directly into the assay plate. This rapid solvent shift can cause less soluble compounds to precipitate.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection: Place the microplate into a laser-based nephelometer to measure the turbidity (light scattering) in each well.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

G cluster_1 High-Throughput Kinetic Solubility Workflow stock 1. Preparation High-concentration DMSO stock add 3. Compound Addition Add DMSO stock to create dilutions stock->add Source Compound plate 2. Plating Dispense solvent/buffer into microplate plate->add Dilution Matrix detect 4. Detection Measure turbidity via Nephelometry add->detect Induce Precipitation analyze 5. Analysis Determine precipitation point detect->analyze Generate Data

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Conclusion

The solubility of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is governed by its highly polar nature, stemming from the presence of secondary amine, ether, and ethyl ester functional groups. Theoretical principles strongly predict high solubility in polar protic and polar aprotic solvents, with limited to no solubility in nonpolar solvents. For drug development and process chemistry, where precision is critical, the shake-flask method is the definitive technique for determining equilibrium solubility. For rapid compound screening and prioritization in early discovery, high-throughput kinetic assays provide invaluable directional data. By combining theoretical prediction with robust experimental validation, researchers can confidently manage the solubility challenges associated with this versatile chiral building block, thereby accelerating their research and development timelines.

References

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. SciELO. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • High throughput solubility measurement in drug discovery and development. ResearchGate. [Link]

  • Solubility Parameters. ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • 3.10 Solubility. AP Chemistry. [Link]

  • Applying Like Dissolves Like. Study.com. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

  • Ethyl morpholine-2-carboxylate. PubChem - NIH. [Link]

  • 2.6.1: Like Dissolves Like. Chemistry LibreTexts. [Link]

  • HSP Basics. Practical Solubility Science - Prof Steven Abbott. [Link]

  • Hansen Solubility Parameters. [Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. [Link]

  • Ethyl morpholine-2-carboxylate. AMERICAN ELEMENTS. [Link]

Sources

Introduction: The Significance of Thermochemical Data for Methylmorpholine Esters in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of Methylmorpholine Esters

Methylmorpholine esters represent a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. As with any chemical entity progressing through the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, thermochemical properties—such as the enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity—form the bedrock of process safety, reaction optimization, and the prediction of chemical reactivity and stability.

This guide provides a comprehensive overview of the principles and methodologies for determining the thermochemical properties of methylmorpholine esters. It is important to note that while there is a wealth of information on related morpholine derivatives, specific experimental data for the broad class of "methylmorpholine esters" is not extensively available in the public domain. Therefore, this document will focus on the established, authoritative techniques and theoretical frameworks used to characterize analogous molecules, such as N-methylmorpholine and other nitrogen-containing heterocycles. By understanding these methodologies, researchers can either generate the necessary data for their specific methylmorpholine ester of interest or make reliable estimations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chemical energetics.

Core Thermochemical Properties: A Foundation for Stability and Safety

The primary thermochemical properties that dictate the energetic behavior of a molecule are:

  • Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is the most critical parameter for assessing the thermodynamic stability of a compound. A highly negative value indicates significant stability, while a positive value suggests inherent instability.

  • Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. It is a key parameter for hazard analysis and is experimentally determined to derive the enthalpy of formation.

  • Standard Enthalpy of Vaporization (ΔglH°) : This is the enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at standard conditions. It provides insight into the strength of intermolecular forces and is crucial for relating experimentally determined liquid-phase properties to gas-phase values, which are often used in computational models.

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. It is essential for designing safe chemical processes, as it dictates how a system's temperature will respond to an input of energy, such as the heat from an exothermic reaction.

Diagram: General Structure of Methylmorpholine Esters

Caption: General chemical structure of a 4-methylmorpholine-2-carboxylic acid ester.

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is rooted in precise calorimetric measurements. The choice of technique is dictated by the specific property being investigated. The following protocols are based on well-established methods in chemical thermodynamics.[1][2]

Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of formation of a liquid methylmorpholine ester is most accurately derived from its experimentally determined energy of combustion.

Causality Behind Experimental Choices: Static bomb calorimetry is the gold standard for determining the energy of combustion for organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[3] The constant volume nature of the bomb allows for a direct measurement of the change in internal energy (ΔU), which is then converted to the change in enthalpy (ΔH). The system must be rigorously calibrated with a substance of a known specific energy of combustion, typically benzoic acid, to ensure the trustworthiness of the results.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid methylmorpholine ester is encapsulated in a polyethylene ampoule or absorbed onto a combustible material of known mass and energy of combustion.

  • Calorimeter Setup: The sample is placed in a platinum crucible within the constant-volume bomb. A known volume of distilled water (typically 1 mL) is added to the bomb to ensure a defined final state for the nitric and other acids formed.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Ignition and Data Acquisition: The bomb is submerged in a known mass of water in the calorimeter's outer jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via a cotton fuse wire. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.

  • Correction and Calculation: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are then applied for the heat of combustion of the fuse and the ampoule, and for the formation of nitric acid (determined by titration of the bomb washings). This yields the standard internal energy of combustion (ΔcU°).

  • Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

Enthalpy of Vaporization via Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, the liquid-phase value must be corrected using the enthalpy of vaporization.

Causality Behind Experimental Choices: Calvet microcalorimetry provides a direct and accurate measurement of the enthalpy of phase transitions.[1][2] This technique measures the heat flow associated with the isothermal vaporization of a small sample, offering high sensitivity and precision.

Experimental Protocol: Calvet Microcalorimetry

  • Instrumentation: A Calvet-type microcalorimeter equipped with a vacuum line is used.

  • Sample Introduction: A small, accurately weighed amount of the methylmorpholine ester is introduced into a specialized cell within the calorimeter at a constant temperature (e.g., 298.15 K).

  • Isothermal Vaporization: The sample is vaporized under vacuum. The heat absorbed during this process is measured by the calorimeter's heat flux sensors.

  • Data Analysis: The integrated heat flow over time, once the entire sample has vaporized, directly yields the enthalpy of vaporization at that temperature.

Alternatively, the enthalpy of vaporization can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, with vapor pressures measured using static or transpiration methods.[4][5]

Diagram: Experimental Workflow for Gas-Phase Enthalpy of Formation

G cluster_exp Experimental Measurements cluster_calc Calculations & Derivations Combustion Static Bomb Calorimetry dEc ΔcU°(l) (Energy of Combustion) Combustion->dEc Vaporization Calvet Microcalorimetry dHv ΔglH° (Enthalpy of Vaporization) Vaporization->dHv dHc ΔcH°(l) (Enthalpy of Combustion) dEc->dHc  ΔH = ΔU + Δn(g)RT dHf_l ΔfH°(l) (Liquid Enthalpy of Formation) dHc->dHf_l  Hess's Law dHf_g ΔfH°(g) (Gas Enthalpy of Formation) dHf_l->dHf_g dHv->dHf_g  ΔfH°(g) = ΔfH°(l) + ΔglH°

Caption: Workflow for deriving the gas-phase standard enthalpy of formation.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level quantum chemical calculations have become an indispensable tool for predicting thermochemical properties with remarkable accuracy.[6][7]

Causality Behind Methodological Choices: The goal of computational thermochemistry is to achieve "chemical accuracy," which is generally accepted as ±1 kcal/mol (or ~4 kJ/mol).[8] This requires methods that go beyond simple Hartree-Fock or low-level DFT calculations to properly account for electron correlation. Composite methods like the Gaussian-n (G3, G4) theories or explicitly correlated methods like CCSD(T) are often employed.[1][6][9] To further improve accuracy, especially for larger molecules, calculations are often performed within the framework of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved, which allows for a significant cancellation of systematic errors in the calculations.[1][10]

General Computational Workflow

  • Geometry Optimization: The 3D structure of the methylmorpholine ester is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A high-level single-point energy calculation (e.g., G4, CCSD(T) with a large basis set) is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an isodesmic reaction approach, where the enthalpies of formation of all other species in the reaction are known from reliable experimental data.

Thermochemical Data for Related Morpholine Derivatives

While data for methylmorpholine esters are scarce, the thermochemical properties of the parent N-methylmorpholine have been studied. These values provide a crucial baseline for understanding the energetic contributions of the core heterocyclic structure.

CompoundFormulaPhaseΔfH° (kJ·mol⁻¹)ΔcH° (kJ·mol⁻¹)ΔglH° (kJ·mol⁻¹)Reference
MorpholineC₄H₉NOliquid-186.5 ± 0.6-2693.3 ± 0.543.6 ± 0.2[11][12]
N-MethylmorpholineC₅H₁₁NOliquid-203.7 ± 0.8-3360.7 ± 0.740.2 ± 0.3[1][13]
N-MethylmorpholineC₅H₁₁NOgas-163.5 ± 0.9--[1]
N-EthylmorpholineC₆H₁₃NOliquid-230.1 ± 1.0-4021.0 ± 0.944.5 ± 0.1[1]
N-EthylmorpholineC₆H₁₃NOgas-185.6 ± 1.0--[1]

Note: Values are for T = 298.15 K and p° = 0.1 MPa. Uncertainties are as reported in the original literature.

Conclusion

A comprehensive understanding of the thermochemical properties of methylmorpholine esters is essential for their safe and effective application in research and industry. Although direct experimental data for this specific class of compounds is limited, this guide has outlined the authoritative experimental and computational methodologies required to obtain this critical information. By employing techniques such as bomb calorimetry, Calvet microcalorimetry, and high-level ab initio calculations, researchers can confidently characterize the energetics of their molecules of interest. The provided data on related morpholine derivatives serves as a valuable reference point for these investigations, enabling a deeper understanding of structure-energy relationships within this important class of heterocyclic compounds.

References

  • Freitas, V. L. S., Silva, C. A. O., Paiva, M. A. T., & Ribeiro da Silva, M. D. M. C. (2017). Energetic effects of alkyl groups (methyl and ethyl) on the nitrogen of the morpholine structure. Journal of Thermal Analysis and Calorimetry, 130(1), 485–496. [Link]

  • Morais, V. M. F., & Ribeiro da Silva, M. D. M. C. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 39(7), 1093-1101. [Link]

  • Dixon, D. A., Feller, D., & Peterson, K. A. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Chemical Physics, 125(14), 144314. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Notario, R. (2016). Vapor Pressure and Its Temperature Dependence of 28 Organic Compounds: Cyclic Amines, Cyclic Ethers, and Cyclic and Open Chain Secondary Alcohols. Journal of Chemical & Engineering Data, 62(1), 339-353. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Notario, R. (2017). Vapor Pressure and Its Temperature Dependence of 28 Organic Compounds: Cyclic Amines, Cyclic Ethers, and Cyclic and Open Chain Secondary Alcohols. Journal of Chemical & Engineering Data, 62(1), 339–353. [Link]

  • Emel’yanenko, V. N., & Verevkin, S. P. (2011). Vapor Pressures and Enthalpies of Vaporization of a Series of Low-Volatile Alkanolamines. Journal of Chemical & Engineering Data, 56(7), 3189–3195. [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Curtiss, L. A., & Peterson, K. A. (2007). Recent Advances in Computational Thermochemistry and Challenges for the Future. Annual Review of Physical Chemistry, 58, 235-260. [Link]

  • Johnson, W. H. (2018). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Chemical & Engineering Data, 63(8), 2825-2834. [Link]

  • Simmie, J. M., & Somers, K. P. (2015). A computational chemist's guide to accurate thermochemistry for organic molecules. International Journal of Chemical Kinetics, 47(1), 1-21. [Link]

  • van der Spek, T. G., & van der Kooi, H. J. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Molecules, 29(5), 1146. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The synthesis of enantiomerically pure chiral morpholines has become a critical focal point in modern drug discovery. Specifically, the Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate scaffold is a highly privileged building block, frequently utilized in the development of potent Toll-like receptor (TLR) 7/8 antagonists for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis[1].

The (2S,6R) stereoisomer possesses a cis-configuration. In a standard chair conformation, this allows both the C2-carboxylate and the C6-methyl group to occupy thermodynamically favorable equatorial positions. Achieving this specific stereochemistry requires rigorous control. While de novo asymmetric synthesis can be achieved via the asymmetric hydrogenation of 2-substituted dehydromorpholines[2] or the Lewis acid-catalyzed intramolecular reductive etherification of 1,5-diketones[3], the most scalable and operationally robust approach for industrial application is the chemoenzymatic kinetic resolution of the racemic cis-ester using Candida antarctica Lipase B (CAL-B)[2].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a self-validating and predictable synthetic system, it is crucial to understand the causality behind the experimental choices in this workflow.

  • Stereoselectivity in Cyclization (Diastereocontrol): The initial de novo synthesis of the morpholine ring from acyclic precursors naturally favors the cis-diastereomer. During the ring-closing transition state, placing both bulky substituents (the ethyl carboxylate and the methyl group) in equatorial positions minimizes 1,3-diaxial steric clash. This thermodynamic preference drives the formation of the cis-(2S,6R)/(2R,6S) racemate over the trans-isomers[3].

  • Enzyme Selection (Enantiocontrol): CAL-B is specifically selected for this resolution[2]. The active site of CAL-B features a deep, narrow stereospecific pocket that perfectly accommodates the (R)-configuration at the alpha-stereocenter of esters. Consequently, the enzyme selectively hydrolyzes the (2R,6S)-enantiomer into its corresponding carboxylic acid. The target (2S,6R)-enantiomer experiences severe steric hindrance against the enzyme's catalytic Ser-His-Asp triad, rendering it virtually inert and allowing for its recovery in >99% enantiomeric excess (ee).

  • Self-Validating Kinetic Tracking: The enzymatic protocol utilizes a pH-stat titrator. Because the hydrolysis of the (2R,6S)-ester generates a free carboxylic acid, the pH of the unbuffered system naturally drops. Continuous automated addition of 1 M NaOH neutralizes the acid, maintaining the optimal pH of 7.2. The volume of NaOH consumed provides a real-time, stoichiometric readout of reaction conversion , eliminating the need for continuous, disruptive HPLC sampling.

Visual Workflows & Pathways

Workflow A Racemic cis-Ester (2S,6R) & (2R,6S) B CAL-B Lipase Hydrolysis (pH 7.2) A->B MTBE / Buffer C (2R,6S)-Acid (Aqueous Phase) B->C Hydrolyzed D (2S,6R)-Ester (Organic Phase) B->D Untouched

Chemoenzymatic kinetic resolution of racemic cis-ester using CAL-B lipase.

Mechanism A Dehydromorpholine Precursor (Ethyl 6-methyl-5,6-dihydro-1,4-oxazine-2-carboxylate) B [Rh(COD)(Chiral-Bisphosphine)]+ H2 (50 psi) A->B Coordination C Enantiopure (2S,6R)-Ester >99% ee B->C Facial Selective Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholine precursor.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for (2S,6R)-6-methylmorpholine-2-carboxylate

Synthetic StrategyOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityReagent Cost
Chemoenzymatic (CAL-B) 45–48% (max 50%)> 99%High (Multi-Kg)Low
Asymmetric Hydrogenation 92–95%95–98%MediumHigh (Rh catalyst)
Reductive Etherification 75–80%90–95%Low-MediumMedium

Table 2: Optimization of CAL-B Enzymatic Resolution Conditions

Temperature (°C)Co-solvent (20% v/v)Time (h)Conversion (%)Enantiomeric Ratio (E-value)
25None4835> 100
35 MTBE 24 49 > 200
45MTBE125585 (Over-hydrolysis)
35THF3640120

Note: MTBE is selected as a co-solvent because it increases the solubility of the hydrophobic ester while maintaining the structural integrity of the CAL-B enzyme, preventing the denaturation typically observed with highly polar solvents.

Experimental Protocols

Protocol A: Synthesis of Racemic cis-Ethyl 6-methylmorpholine-2-carboxylate

This step establishes the morpholine core and sets the relative cis stereochemistry prior to resolution[4].

  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-aminopropan-2-ol (10.0 g, 133 mmol) and N,N-diisopropylethylamine (DIPEA) (43.0 g, 333 mmol, 2.5 eq) in anhydrous toluene (200 mL).

  • Cyclization: Dropwise, add ethyl 2,3-dibromopropanoate (34.6 g, 133 mmol, 1.0 eq) over 30 minutes at 0 °C. Gradually warm the mixture to room temperature, then heat to reflux (110 °C) for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 70:30) to yield the racemic cis-ester as a pale yellow oil (Yield: ~65%).

Protocol B: Chemoenzymatic Kinetic Resolution via CAL-B

This step isolates the target (2S,6R) enantiomer by selectively destroying the (2R,6S) enantiomer[2].

  • System Setup: In a 250 mL jacketed reactor connected to a pH-stat titrator, add 0.1 M sodium phosphate buffer (100 mL, pH 7.2).

  • Substrate Addition: Dissolve the racemic cis-ethyl 6-methylmorpholine-2-carboxylate (10.0 g, 53.4 mmol) in methyl tert-butyl ether (MTBE) (20 mL) and add it to the buffer to form a biphasic system. Bring the internal temperature to 35 °C.

  • Enzymatic Resolution: Add immobilized CAL-B (Novozym 435, 1.0 g). Set the pH-stat to maintain pH 7.2 using 1.0 M NaOH. Stir the biphasic mixture gently (300 rpm) to avoid mechanical shearing of the immobilized enzyme beads.

  • Monitoring: Allow the reaction to proceed until exactly 0.5 equivalents (26.7 mL) of 1.0 M NaOH have been consumed (approx. 24 hours), indicating 50% conversion.

  • Phase Separation & Recovery: Filter the mixture through a coarse glass frit to recover the enzyme beads (which can be washed and reused). Transfer the filtrate to a separatory funnel. Isolate the MTBE layer. Extract the aqueous phase (which contains the unwanted (2R,6S)-acid) with additional MTBE (2 × 30 mL).

  • Final Isolation: Combine the MTBE layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield enantiomerically pure Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (>99% ee).

References

  • Title: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3995495 A1 Source: Google Patents URL
  • Title: Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction Source: ACS Publications (J. Org. Chem. 2011, 76, 24, 10140–10147) URL: [Link]

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

"Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate as a Chiral Building Block

Authored by a Senior Application Scientist

This document provides a detailed exploration of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a sophisticated chiral building block, for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, key chemical transformations, and strategic applications, moving beyond simple procedural lists to explain the scientific rationale behind its use in constructing complex, high-value molecules.

The Strategic Value of the Chiral Morpholine Scaffold

The morpholine ring is a "privileged" scaffold in medicinal chemistry. Its presence in a molecule can confer a range of desirable pharmacokinetic properties, including improved aqueous solubility, metabolic stability, and a favorable safety profile.[1] The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom provides a versatile handle for chemical modification, influencing the molecule's basicity and allowing for the introduction of diverse substituents to modulate receptor binding and other biological activities.[1][2]

When chirality is introduced, the utility of the morpholine scaffold is significantly enhanced. The precise three-dimensional arrangement of atoms is critical for selective interaction with biological targets. Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate offers two defined stereocenters in a cis configuration, providing a rigid and predictable conformational framework. This makes it an exceptionally valuable starting material for creating novel chemical entities with precisely controlled stereochemistry, a fundamental requirement in modern drug discovery.[3]

Physicochemical and Stereochemical Profile

The defined stereochemistry of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate dictates its shape and how it can be incorporated into larger molecules. The cis relationship between the C2-carboxylate and the C6-methyl group encourages a stable chair conformation, which is essential for predictable synthetic outcomes.

PropertyValueSource/Method
IUPAC Name Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate-
Synonyms cis-Ethyl 6-methylmorpholine-2-carboxylate-
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol [4]
Stereochemistry (2S, 6R)-
Appearance Expected to be a colorless to pale yellow oilGeneral Observation
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)General Observation

Synthesis and Access to Enantiopurity

While various methods exist for the asymmetric synthesis of chiral morpholines, such as the asymmetric hydrogenation of dehydromorpholines, a practical route to a specific diastereomer often involves resolution.[3][5] For Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a highly effective and scalable approach is the enzymatic kinetic resolution of a racemic mixture of cis-ethyl 6-methylmorpholine-2-carboxylate.

Workflow: Enzymatic Kinetic Resolution

This process leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of the racemic ester into its corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted.[6]

G cluster_0 Enzymatic Resolution Process racemate Racemic cis-Ester (2S,6R) and (2R,6S) hydrolysis Selective Hydrolysis racemate->hydrolysis enzyme Lipase (e.g., CAL-B) in Buffer/Co-solvent enzyme->hydrolysis separation Work-up & Separation (Acid-Base Extraction) hydrolysis->separation product_acid (2R,6S)-Carboxylic Acid separation->product_acid Aqueous Phase product_ester Enantioenriched (2S,6R)-Ester (Target Building Block) separation->product_ester Organic Phase

Caption: Workflow for enzymatic kinetic resolution.

Protocol 1: Enzymatic Resolution of Racemic cis-Ethyl 6-methylmorpholine-2-carboxylate

Rationale: Lipases, such as Candida antarctica Lipase B (CAL-B), are renowned for their high enantioselectivity in hydrolyzing esters.[6] The reaction is performed in a buffered aqueous system, often with a co-solvent to improve substrate solubility. The separation of the resulting acid and the unreacted ester is straightforward due to their different chemical properties.

Materials:

  • Racemic cis-ethyl 6-methylmorpholine-2-carboxylate

  • Lipase (e.g., Novozym 435 - immobilized CAL-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • tert-Butanol (as co-solvent)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled flask, suspend racemic cis-ethyl 6-methylmorpholine-2-carboxylate (1.0 eq) in a 9:1 mixture of phosphate buffer and tert-butanol.

  • Enzyme Addition: Add the lipase (e.g., 10-20% by weight of the substrate) to the stirred suspension.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C). Monitor the progress by taking small aliquots, extracting with EtOAc, and analyzing by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product acid and the remaining ester.

  • Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers. This fraction contains the desired unreacted ester, Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate .

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched ester.

  • Product Isolation (Acid):

    • Take the aqueous layer from the initial extraction and carefully acidify it to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x). This fraction contains the (2R,6S)-6-methylmorpholine-2-carboxylic acid.

  • Purification and Characterization: The purity and enantiomeric excess of the target ester should be confirmed by chiral HPLC and NMR spectroscopy.

Key Synthetic Transformations

Once isolated, Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate serves as a versatile platform for elaboration into more complex structures. The two primary functional handles are the secondary amine (N-H) and the ethyl ester.

A. N-Functionalization: Alkylation and Arylation

Modifying the morpholine nitrogen is a common strategy to introduce substituents that can interact with biological targets, modulate pKa, or serve as attachment points for other molecular fragments.

G cluster_alkylation N-Alkylation (SN2) cluster_arylation N-Arylation (Buchwald-Hartwig) start Ethyl (2S,6R)-6- methylmorpholine-2-carboxylate reagent_alk Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->reagent_alk reagent_ary Aryl Halide (Ar-X) Pd Catalyst, Ligand Base (e.g., NaOtBu) start->reagent_ary product_alk N-Alkyl Product reagent_alk->product_alk product_ary N-Aryl Product reagent_ary->product_ary

Caption: Key N-functionalization pathways.

Protocol 2: N-Alkylation with an Alkyl Halide

Rationale: This is a classic Sₙ2 reaction where the morpholine nitrogen acts as a nucleophile. An inorganic base like potassium carbonate is used to neutralize the H-X acid formed during the reaction, driving it to completion. Acetonitrile is a common polar aprotic solvent for this transformation.[7]

Materials:

  • Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, potassium carbonate, and acetonitrile.

  • Reagent Addition: Stir the suspension at room temperature and add the alkyl halide dropwise.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.

B. Ester Hydrolysis to the Carboxylic Acid

The conversion of the ethyl ester to the free carboxylic acid is a pivotal step. The resulting acid is a key intermediate for forming amide bonds (a ubiquitous linkage in pharmaceuticals), serving as a bioisostere, or participating in other carboxylate-specific reactions.[8]

Protocol 3: Alkaline Hydrolysis of the Ethyl Ester

Rationale: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is an effective and generally irreversible method for ester hydrolysis.[9] A mixed solvent system like THF/Methanol/Water is often used to ensure the solubility of both the ester and the hydroxide salt.

Materials:

  • N-protected Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:Water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of LiOH·H₂O to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl. A precipitate may form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid. The product can be further purified by recrystallization if necessary.

Exemplary Application in a Synthetic Pathway

To illustrate the utility of this building block, consider a hypothetical pathway towards a novel substituted benzoxazine derivative, a scaffold also found in bioactive molecules.

G A Ethyl (2S,6R)-6-methyl- morpholine-2-carboxylate B N-Arylated Intermediate A->B Protocol 2: Buchwald-Hartwig (Ar-Br, Pd-cat) C Carboxylic Acid Intermediate B->C Protocol 3: Ester Hydrolysis (LiOH) D Amide-Coupled Product C->D Amide Coupling (HBTU, Amine) E Final Target Molecule D->E Further Functionalization (e.g., Cyclization)

Caption: Hypothetical synthetic route using the building block.

This sequence demonstrates a logical flow:

  • N-Arylation: A substituted aryl bromide is coupled to the morpholine nitrogen using the Buchwald-Hartwig protocol.

  • Ester Hydrolysis: The ethyl ester of the N-arylated intermediate is hydrolyzed to the carboxylic acid using the alkaline hydrolysis protocol.

  • Amide Coupling: The resulting acid is coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., HBTU, EDC) to form a complex amide.

  • Final Elaboration: The molecule is further modified to reach the final target.

This strategic combination of reactions, starting from a stereochemically defined building block, enables the efficient and controlled synthesis of complex, drug-like molecules that would be difficult to access otherwise.

Conclusion

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is more than just a chemical reagent; it is a strategic tool for introducing stereochemical complexity and favorable physicochemical properties into new molecular entities. Its utility stems from the defined cis-stereochemistry and the presence of two orthogonal functional handles—the secondary amine and the ethyl ester. By understanding the rationale behind the protocols for its resolution and subsequent functionalization, researchers can confidently and efficiently leverage this building block to accelerate their drug discovery and chemical synthesis programs.

References

  • Kiasat, A. R., & Nazar-Masteran, A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link]

  • Yavari, I., & Zare, H. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. Available at: [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. Available at: [Link]

  • Kiselyov, A. S., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 326–331. Available at: [Link]

  • G.S.C.R.K. Reddy, et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(8), 667-684. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), M1444. Available at: [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Org. Synth. 1993, 71, 59. Available at: [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Available at: [Link]

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7, 31-39. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

Sources

use of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate as a Privileged Chiral Scaffold in Medicinal Chemistry

Executive Summary

The incorporation of saturated, nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, the morpholine ring is one of the most frequently utilized scaffolds in FDA-approved therapeutics. Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a highly functionalized, enantiopure building block that provides precise stereochemical control and unique physicochemical properties. By serving as a conformationally restricted bioisostere for piperidines and piperazines, this chiral morpholine derivative enables medicinal chemists to tune basicity, mitigate off-target toxicities (such as hERG liability), and optimize pharmacokinetic (PK) profiles. This guide details the structural rationale, key therapeutic applications, and validated synthetic protocols for incorporating this scaffold into active pharmaceutical ingredients (APIs).

Structural & Physicochemical Rationale

The selection of the (2S,6R)-6-methylmorpholine scaffold over traditional piperidine or piperazine rings is driven by three fundamental physicochemical principles:

  • Basicity Tuning and hERG Mitigation: The substitution of a methylene group (–CH₂–) with an electronegative oxygen atom exerts a strong inductive electron-withdrawing effect on the morpholine nitrogen. This lowers the typical amine pKa​ from ~11.1 (piperidine) to approximately 8.4–8.7 [1]. Consequently, the morpholine ring is less protonated at physiological pH (7.4), which significantly reduces the risk of binding to the promiscuous hERG potassium channel—a primary cause of drug-induced cardiotoxicity [2].

  • Conformational Restriction: The (2S,6R) relative stereochemistry locks the morpholine ring into a specific chair conformation where both the C6-methyl and C2-carboxylate groups preferentially adopt equatorial positions. This minimizes the entropic penalty upon target binding by pre-organizing the 3D vectors of the attached pharmacophores.

  • Enhanced ADME Properties: The introduction of the polar ether oxygen lowers the overall lipophilicity (LogP) and increases aqueous solubility compared to carbocyclic analogs. Furthermore, the steric hindrance provided by the C6-methyl group adjacent to the oxygen protects the ring from cytochrome P450-mediated α -oxidation and N-dealkylation, enhancing metabolic stability [3].

Table 1: Physicochemical Comparison of Saturated Six-Membered Scaffolds
PropertyPiperidine-2-carboxylatePiperazine-2-carboxylate(2S,6R)-6-Methylmorpholine-2-carboxylate
Ring Heteroatoms 1 (Nitrogen)2 (Nitrogens)2 (Nitrogen, Oxygen)
Typical Amine pKa​ 10.5 – 11.29.8 (Secondary N)8.4 – 8.7
Physiological Ionization >99% Protonated>90% Protonated~50-70% Protonated
hERG Liability Risk HighModerateLow
Lipophilicity (LogP) HigherLowerModerate (Well-balanced)
Metabolic Stability Susceptible to oxidationSusceptible to N-dealkylationHigh (Sterically shielded by C6-methyl)

Key Application: TLR7/8 Antagonists for Autoimmune Diseases

A prominent application of chiral 6-methylmorpholine-2-carboxylates is in the development of Toll-like receptor 7 and 8 (TLR7/8) antagonists for the treatment of autoimmune diseases, such as Systemic Lupus Erythematosus (SLE) and lupus nephritis [4].

In these architectures (e.g., Eisai's selectively substituted quinoline compounds), the morpholine nitrogen is typically arylated or coupled to a heterocyclic core (like a quinoline or pyrazolo-pyridine), while the C2-carboxylate is saponified and elaborated into an amide. The precise (2S,6R) stereochemistry is critical to properly orient the amide carbonyl to engage specific hydrogen-bond networks within the endosomal TLR7/8 binding pocket, thereby competitively blocking the binding of single-stranded RNA (ssRNA) or immune complexes.

TLR78_Pathway ssRNA ssRNA / Immune Complexes Endosome Endosomal TLR7/8 ssRNA->Endosome Binds MyD88 MyD88 Adapter Endosome->MyD88 Recruits IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Activates NFkB NF-κB / IRF7 Activation IRAK4->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Transcription Antagonist Morpholine-based TLR7/8 Antagonist Antagonist->Endosome Competitive Inhibition

Mechanism of morpholine-based TLR7/8 antagonists in blocking cytokine production.

Experimental Protocols

The following self-validating protocols detail the standard synthetic workflow for utilizing Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. The ethyl ester is preferred over the methyl ester for storage as it is less prone to spontaneous hydrolysis and provides slightly better solubility during organic extractions.

Synthetic_Workflow SM Ethyl (2S,6R)-6-methyl morpholine-2-carboxylate Sap LiOH Saponification (THF/H2O, 0°C) SM->Sap Acid (2S,6R)-6-methylmorpholine -2-carboxylic acid Sap->Acid High Yield Retained ee% Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling API Final Target API (e.g., TLR7/8 Antagonist) Coupling->API Epimerization-Free

Standard stereoretentive synthetic workflow for incorporating the chiral morpholine scaffold.
Protocol A: Stereoretentive Saponification to the Free Acid

Causality Insight: The C2 proton alpha to the ester carbonyl is moderately acidic. Using harsh bases (like NaOH at reflux) can cause enolization, leading to epimerization and loss of the strict (2S,6R) stereochemistry. Lithium hydroxide (LiOH) at 0 °C is chosen to ensure rapid, mild hydrolysis while preserving enantiomeric excess (ee).

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2–4 hours. Self-Validation: Monitor reaction progression via LCMS. The disappearance of the ester mass [M+H]+ and the appearance of the acid mass confirm completion. TLC can be visualized using a ninhydrin stain (yielding a purple spot for the secondary amine).

  • Quenching & pH Adjustment: Carefully acidify the mixture to pH ~4 using 1M HCl. Note: Do not over-acidify, as the basic morpholine nitrogen will become fully protonated, making extraction into organic solvents impossible.

  • Extraction: Extract the aqueous layer with a polar organic solvent (e.g., 10% isopropanol in chloroform or ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield (2S,6R)-6-methylmorpholine-2-carboxylic acid.

Protocol B: Epimerization-Free Amide Coupling

Causality Insight: Coupling an alpha-chiral carboxylic acid requires a highly efficient coupling reagent to prevent the formation of oxazolone intermediates, which are prone to racemization. HATU is utilized because the 7-azabenzotriazole leaving group accelerates the coupling rate, outcompeting the epimerization pathway.

Step-by-Step Methodology:

  • Activation: Dissolve the isolated (2S,6R)-6-methylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) to the solution.

  • Reaction Monitoring: Stir for 2–6 hours. Self-Validation: Perform Chiral HPLC on an aliquot to confirm that the diastereomeric excess (de) remains >98%, validating that no epimerization occurred at the C2 position during coupling.

  • Workup: Dilute the reaction with saturated aqueous NaHCO3​ and extract with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and HATU byproducts.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to obtain the final coupled API.

References

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from:[Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from:[Link]

  • Carlson, E., Hansen, H., Mackey, M., Schiller, S., & Ogawa, C. (Eisai R&D Management Co., Ltd.). (2014). Selectively Substituted Quinoline Compounds (US Patent Application US20150105370A1 / EP3057964B1). Google Patents.

Application Note: Protocols for the Esterification of 6-Methylmorpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Strategic Overview

6-Methylmorpholine-2-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and other pharmacologically active agents[1]. However, the esterification of this compound presents unique synthetic challenges. Because it contains both a secondary amine and a carboxylic acid, the molecule exists as a zwitterion. This zwitterionic nature limits its solubility in standard organic solvents and makes it prone to side reactions, such as self-condensation or polymerization, if standard coupling conditions are applied indiscriminately[2].

  • Pathway A (Direct Esterification): Utilizes Thionyl Chloride (SOCl₂) in Methanol to yield the methyl ester hydrochloride salt. This is ideal when the free amine is required for immediate subsequent functionalization (e.g., reductive amination or SNAr)[3].

  • Pathway B (Protected Esterification): Utilizes Trimethylsilyldiazomethane (TMSCHN₂) on an N-Boc protected substrate. This is mandatory when the secondary amine must remain masked for multi-step peptide coupling or complex library synthesis.

Mechanistic Grounding & Causality (E-E-A-T)

The Causality Behind Pathway A (SOCl₂/MeOH)

Attempting a standard Fischer esterification (e.g., catalytic H₂SO₄) on 6-methylmorpholine-2-carboxylic acid often results in poor conversion due to substrate insolubility. By employing SOCl₂ in methanol, anhydrous HCl is generated in situ alongside the highly reactive acyl chloride intermediate. The HCl immediately protonates the morpholine nitrogen. This protonation achieves two critical outcomes: it renders the amine completely non-nucleophilic (preventing self-condensation) and dramatically increases the substrate's solubility in methanol, driving the equilibrium toward the desired methyl ester hydrochloride salt[2],[4].

The Causality Behind Pathway B (TMSCHN₂)

If your synthetic route requires the N-Boc protected derivative, 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, Pathway A cannot be used. The strongly acidic conditions of SOCl₂/MeOH will quantitatively cleave the Boc group. Instead, TMSCHN₂ is employed. TMSCHN₂ is a stable, safer alternative to diazomethane. It reacts rapidly and cleanly with carboxylic acids in a biphasic-like solvent mixture (DCM/MeOH) to form methyl esters under completely neutral conditions, preserving the acid-labile Boc protecting group[5].

ChemicalPathways A 6-Methylmorpholine- 2-carboxylic acid (Zwitterion) B Methyl 6-methylmorpholine- 2-carboxylate HCl (Amine Salt) A->B SOCl2, MeOH 0°C to Reflux (Protocol A) C N-Boc-6-methylmorpholine- 2-carboxylic acid (Protected) A->C (Boc)2O, Base N-Protection D Methyl N-Boc- 6-methylmorpholine- 2-carboxylate C->D TMSCHN2 DCM/MeOH, 0°C (Protocol B)

Divergent esterification pathways for 6-methylmorpholine-2-carboxylic acid based on amine protection.

Comparative Data Summary

ParameterProtocol A: Direct EsterificationProtocol B: Protected Esterification
Starting Material 6-Methylmorpholine-2-carboxylic acidN-Boc-6-methylmorpholine-2-carboxylic acid
Reagents SOCl₂, Anhydrous MethanolTMSCHN₂, DCM, Methanol
Product Form Methyl ester hydrochloride saltN-Boc methyl ester
Typical Yield 85 – 95%90 – 98%
Scalability High (Multi-gram to Kilogram)Moderate (Best for <50g due to reagent cost)
Key Advantage Generates highly stable, crystalline saltMild conditions; perfectly preserves Boc group

Experimental Methodologies

Protocol A: Synthesis of Methyl 6-methylmorpholine-2-carboxylate hydrochloride

Reference Standard: Adapted from validated patent methodologies for morpholine derivatives[4],[6].

Self-Validating System: The reaction progress is visually self-validating. The zwitterionic starting material is poorly soluble in cold methanol. As the SOCl₂ generates HCl and the reaction proceeds, the suspension will transition into a completely clear, homogeneous solution, indicating successful protonation and esterification.

Step-by-Step Procedure:

  • Solvent Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with anhydrous methanol (10 mL per gram of substrate). Cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Activation: Slowly add Thionyl Chloride (SOCl₂, 3.0 to 4.0 equivalents) dropwise to the chilled methanol. Caution: This step is highly exothermic and evolves HCl/SO₂ gases. Perform strictly in a well-ventilated fume hood.

  • Substrate Addition: Add 6-methylmorpholine-2-carboxylic acid (1.0 equivalent) portion-wise to the activated methanolic solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 65 °C) for 4 to 12 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to yield a crude solid.

  • Azeotropic Purification: To remove residual HCl and water, dissolve the crude residue in toluene (5 mL/g) and concentrate in vacuo. Repeat this azeotropic distillation two additional times.

  • Isolation: Dry the resulting solid under high vacuum overnight to afford methyl 6-methylmorpholine-2-carboxylate hydrochloride as a white to off-white solid.

WorkflowA Step1 1. Preparation Cool anhydrous MeOH to 0°C under N2 Step2 2. Activation Dropwise addition of SOCl2 (Generates HCl in situ) Step1->Step2 Step3 3. Reaction Add substrate, warm to RT, then reflux for 4-12h Step2->Step3 Step4 4. Concentration Remove solvent in vacuo Step3->Step4 Step5 5. Purification Azeotropic distillation with toluene (Removes excess HCl) Step4->Step5 Step6 6. Isolation Dry under high vacuum to yield HCl salt Step5->Step6

Step-by-step operational workflow for Protocol A (SOCl2/MeOH Fischer Esterification).

Protocol B: Synthesis of Methyl 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylate

Reference Standard: Adapted from mild esterification protocols for acid-sensitive heterocycles[5].

Self-Validating System: TMSCHN₂ is provided as a deep yellow solution (typically 2.0 M in hexanes or diethyl ether). As it reacts with the carboxylic acid, the yellow color rapidly dissipates. The persistence of a faint, stable yellow color in the reaction mixture serves as an internal visual indicator that all carboxylic acid has been consumed.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (1.0 equivalent) in a solvent mixture of Dichloromethane (DCM) and Methanol (ratio of 10:1, approx. 10 mL total solvent per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Esterification: Dropwise add a solution of Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, approx. 1.2 to 1.5 equivalents). Observe the color; the solution will bubble slightly (N₂ evolution) and turn clear as the reagent is consumed.

  • Completion: Continue dropwise addition until a faint yellow color persists in the solution, indicating an excess of TMSCHN₂. Stir for an additional 30 minutes at room temperature.

  • Quenching: Quench the unreacted TMSCHN₂ by adding glacial acetic acid dropwise until the yellow color completely disappears.

  • Workup: Concentrate the mixture in vacuo. The resulting residue can typically be used in subsequent steps without further purification, or passed through a short silica plug (eluting with Hexanes/Ethyl Acetate) to afford the pure N-Boc methyl ester as a clear oil or low-melting solid.

References

  • Title: 6-Methylmorpholine-2-carboxylic acid | 1780622-97-0 | Benchchem Source: Benchchem URL
  • Title: (2S,6S)-4-(tert-Butoxycarbonyl)
  • Title: methyl 6-methylmorpholine-2-carboxylate hydrochloride | 1803571-68-7 Source: Sigma-Aldrich URL
  • Title: EP001970373A1 - Prophylactic or therapeutic agent for allergic diseases Source: Google Patents / Googleapis URL
  • Title: CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof Source: Google Patents URL
  • Title: EP 3248980 B1 - JAK INHIBITOR Source: European Patent Office / Googleapis URL

Sources

Application Note: Quantitative Analysis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis. As a key building block or intermediate, its chemical purity and, critically, its enantiomeric purity are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of undesired stereoisomers can lead to altered pharmacological activity or unforeseen toxicity.[1] Therefore, robust, accurate, and validated analytical methods are required for its quantification and chiral purity assessment throughout the drug development lifecycle.

This application note provides a comprehensive guide to the analytical methodologies for the quantification of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. We present detailed protocols for two primary, validated techniques: Chiral High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative emphasizes the rationale behind methodological choices, adherence to international validation standards, and practical implementation for researchers and drug development professionals.

Analytical Challenges and Strategic Approach

The quantification of this specific molecule presents several analytical challenges that dictate the choice of methodology:

  • Chirality: The molecule possesses two stereocenters, meaning the analytical method must be stereospecific to distinguish and quantify the desired (2S,6R) enantiomer from other potential stereoisomers.

  • Lack of a Strong Chromophore: The morpholine structure lacks a significant UV-absorbing chromophore, making direct quantification by HPLC-UV detection insensitive and impractical without derivatization.[2]

  • Volatility and Thermal Stability: As an ethyl ester, the compound has moderate volatility, making it amenable to both GC and LC techniques. However, its thermal stability must be considered for GC analysis to prevent on-column degradation.

  • Basicity: The morpholine ring contains a secondary amine, which can lead to peak tailing and poor chromatography on standard silica-based GC columns due to strong interactions with surface silanol groups.[3]

Our strategic approach prioritizes methods that offer high selectivity and sensitivity, addressing these challenges directly. LC-MS/MS is presented as the primary technique due to its superior specificity and ability to bypass the need for chemical derivatization.[4][5] GC-MS is offered as a robust alternative, with specific protocols to mitigate the challenges associated with amine analysis.

Primary Method: Chiral HPLC-MS/MS

High-performance liquid chromatography is an exceptionally powerful tool for pharmaceutical analysis, particularly when dealing with chiral compounds.[1][5] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the ultimate in selectivity and sensitivity, making it the gold standard for quantifying trace levels of small molecules in complex matrices.[6][7]

Rationale for HPLC-MS/MS
  • Enantiomeric Specificity: The use of a Chiral Stationary Phase (CSP) allows for the physical separation of the (2S,6R) enantiomer from its stereoisomers, which is a critical requirement.[8]

  • Superior Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is highly specific. It monitors a specific precursor-to-product ion transition, virtually eliminating interference from matrix components or other impurities.[9]

  • High Sensitivity: LC-MS/MS can achieve Limits of Quantitation (LOQ) in the low ng/mL or even pg/mL range, which is essential for impurity testing and pharmacokinetic studies.[5]

  • No Derivatization Required: The mass spectrometer serves as the detector, circumventing the need for a chromophore and the associated complexities of developing and validating a derivatization reaction.[4]

Workflow for Chiral HPLC-MS/MS Analysis

The overall workflow involves sample preparation, chromatographic separation on a chiral column, and detection by the mass spectrometer.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm PTFE) prep3->prep4 hplc Inject into HPLC System prep4->hplc column Chiral Stationary Phase (CSP) Separation of Enantiomers hplc->column ms Ionization (ESI+) column->ms msms MS/MS Detection (MRM Mode) ms->msms quant Quantification (Peak Area vs. Calibration Curve) msms->quant purity Enantiomeric Purity Calculation (% Area of (2S,6R) Isomer) quant->purity

Caption: Workflow for quantification by Chiral HPLC-MS/MS.

Detailed Experimental Protocol: HPLC-MS/MS

1. Materials and Reagents:

  • Reference Standard: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (purity ≥99.5%)

  • Internal Standard (IS): Isotopically labeled analog, e.g., Ethyl (2S,6R)-6-(methyl-d3)-morpholine-2-carboxylate, or a structurally similar compound with distinct mass.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with 50:50 acetonitrile/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add a fixed concentration of Internal Standard to all calibration standards and test samples.

  • Test Sample Preparation: Dissolve the drug substance or product in a suitable diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to analysis.

3. Instrumental Conditions:

Parameter HPLC Conditions
Column Chiral Stationary Phase Column (e.g., Daicel Chiralpak IG, Phenomenex Lux Cellulose-1, or equivalent) 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Parameter MS/MS Conditions
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Analyte) Determine experimentally by infusing standard.Hypothetical: Precursor [M+H]⁺ m/z 174.1 → Product m/z 102.1 (Loss of ethyl carboxylate radical)
MRM Transition (IS) Determine experimentally.Hypothetical: Precursor [M+H]⁺ m/z 177.1 → Product m/z 105.1
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Energy (CE) Optimize for maximum product ion intensity.

Alternative Method: Chiral GC-MS

Gas chromatography offers a high-resolution alternative, particularly when LC-MS instrumentation is unavailable. The key to a successful GC method for this analyte is to manage its basicity and ensure sufficient volatility without thermal degradation.[10][11]

Rationale for GC-MS
  • High Chromatographic Efficiency: Capillary GC columns provide excellent peak resolution.

  • Structural Confirmation: Mass spectrometry provides definitive identification and structural information through characteristic fragmentation patterns.[12][13]

  • Derivatization Option: While not always necessary, derivatization of the secondary amine can improve peak shape and thermal stability.[14][15]

Workflow for Chiral GC-MS Analysis

The GC-MS workflow is similar to LC-MS but involves volatilization of the sample in a hot injector.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Ethyl Acetate) prep1->prep2 prep3 Optional: Derivatization (e.g., with TFAA) prep2->prep3 prep4 Dilute to Working Concentration prep3->prep4 gc Inject into GC System prep4->gc column Chiral Capillary Column Separation of Enantiomers gc->column ms Ionization (EI) column->ms ms_detect MS Detection (Scan or SIM Mode) ms->ms_detect quant Quantification (Peak Area vs. Calibration Curve) ms_detect->quant purity Enantiomeric Purity Calculation quant->purity

Caption: Workflow for quantification by Chiral GC-MS.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

  • Reference Standard: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (purity ≥99.5%)

  • Solvents: Ethyl Acetate (GC grade), Dichloromethane (GC grade).

  • Optional Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards.

  • Test Sample Preparation: Dissolve samples in ethyl acetate to a concentration within the calibration range.

  • Optional Derivatization: To a 1 mL aliquot of standard or sample, add 50 µL of TFAA. Cap tightly and heat at 60°C for 20 minutes. Cool before injection. This step converts the secondary amine to a less polar trifluoroacetyl amide, improving peak shape.

3. Instrumental Conditions:

Parameter GC Conditions
Column Chiral Capillary Column (e.g., Chirasil-DEX CB or equivalent), 25 m x 0.25 mm ID, 0.25 µm film thickness. A base-deactivated column is highly recommended to prevent peak tailing.[3]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Oven Program Start at 100°C, hold for 2 min. Ramp at 10°C/min to 220°C, hold for 5 min.
Parameter MS Conditions
Ionization Mode Electron Impact (EI), 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Detection Mode Scan Mode: m/z 40-350 for initial identification.Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions (e.g., m/z 173 [M]⁺, 102 [M-COOEt]⁺). This improves sensitivity.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19]

Key Validation Parameters

The following parameters must be assessed:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including its other stereoisomers, impurities, and degradation products. This is demonstrated by baseline resolution between all stereoisomers on the chiral column.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.999.[18]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[17]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the undesired enantiomer, the LOQ must be sufficiently low (e.g., ≤0.1%).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Example Validation Summary Table

The following table presents hypothetical but typical acceptance criteria for the validation of the Chiral HPLC-MS/MS method.

Parameter Acceptance Criterion
Specificity Baseline resolution (Rs > 1.5) between (2S,6R) enantiomer and all other stereoisomers. No interference at the analyte retention time in blank samples.
Linearity (r²) ≥ 0.999 over the range of LOQ to 120% of nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability: ≤ 1.5% Intermediate Precision: ≤ 2.0%
LOQ for Undesired Enantiomers ≤ 0.05% of the nominal concentration with accuracy of 80-120% and precision ≤ 10% RSD.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor parameter variations.

Conclusion

The successful quantification and chiral purity assessment of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate are critical for its application in pharmaceutical development. The Chiral HPLC-MS/MS method detailed in this note is the recommended approach, offering unparalleled specificity, sensitivity, and freedom from derivatization. The Chiral GC-MS method serves as a reliable alternative. Both protocols, when properly validated according to ICH guidelines, provide a robust framework for ensuring the quality and consistency of this important synthetic intermediate.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG820RBkV_raH4SN_y8WmIRMBwLJeaepVrBQvrZP5VS4Hrfrtgc2tjVnkyYIVZHJGXhfvhaGE2dhu9kvwDJZrDhDlsfZWdoTi_rXkTP014Q8IvrwoqVqWKE3kpwVLfsxcyx1WS2iRj9UvOqZr2KZvazp4hBlruliC_IVONTBFiRWRbEmhyYuCpBpo93L1Lxn0-f6HIGwHr4dt8xXkLT66-2TgRGgcNUjs1ZtKJ85BBkUqYQw_VYrNchZw==]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvghk8CPChzQqO9xtwFU0NslHeTGS_VgdAFaF4lRQP-WDlBryEv-VPHlFgx-G9YU5Oz7f7-PjDJPKSi7r-QbpWHi4SrfuknydSvyPl75uDNr-zeSvLeL69veEEKsUBtTNCzrkYljsBmG8jvrQN5k4jGNe5Fq8=]
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdhQPLfMHu2YkByjAE20ImRuHxpjUVqGOmqL47T1uqqTw40hsh5Zq3ZltEPv-GEY42_vfgmGUYIcP-7hRnUjrWgjyWEo1QUVUqiVy6lgDUjjfnkYSXH5xjZnN0p_al9HRnTSYcDzo900v1kDOa2EMZ-yYewiof_dNdHQ==]
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDkCpNFMlMoQFJjMFZ_zylW3MM7pMVL0fnePokWFo7XtjXbUqDZdqnMp_a8FqmG55_sawuop6E6MbXLCiMCWOSb3hmjsouDgaVNT9aOc_ioENQm83HCKJRhj2AQ0Te_KIP0e5tQ5mR0F3e-2Y=]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpLpHhbiXEoLj-K_AtNsVxbuswrpuaMbBhoW8bv95VJP4MhR1sgtmCdcP72wTCR8kFuBVdxpUMLKjbGTwLSrGmIsZQD1l6RCgvafa_lEBedE-sxQv0I5-EOluovcV2sc1ms-U77IptTcWhWrnM03n_KstLTlLLmtQFSYokoggBuvcN]
  • Full article: Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2017.1337346]
  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiuOQyt0Z2_DKmEBKTTD61PgDDVj9wPcIzSaitWHypGsY0Q6OXaMD5gScClYp_w9c5myUwnGzZ_pB-q1QgMamliHdAl4co5zsUPRj3-W2LyaLyQNAfuMbSyH2cHP38Od2q339FmrAz1ZW7T-qIQ0XW4uSVy8aGeW3vXQS-Q_2BuLFa-iGCbT8edKf0_ZNyk37PnomculwOtZk=]
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2tlOrmViFRQ1Ue5q4Wx2dsnXEhhg661eH_gdWPV48dRbRWLJccc6dh2Ctd7Zz4qhEGd6JxSPCkOCxj8ckzSj6TrifUkhHgnAoMf-HZ1D2o4_PKyis6VjPx6oWilFXsn2Eg1GCYShYiUeaO_2ssgPVQ_itcBr8X6ZrKWc75d1yCahWJ-nnVvbjiGG8iV17CZF8k-To2cjinfdku41hi-6-h2Ixtofgw==]
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEbM8WuUjyz6_FPRK8xsPGGvcQuPQOjjM7f4CBpC0mP2ndhnyEOisZzplIz7x9V12atlk636iEFn7CuqUD9JCse6lhIHNBBrA51Mk2Gf1IdVU1seHXNpzVAFyuTLBGnyUBxrEN68ZEYimNBXYkJoBee5Zt4it0iwTvo07GpOfgCX6dCNw4Sv6BVaA5jjkJL5ZHwtTJyWxBmuxHWnowmxohsGa8AL2v05sU6ZX5jKtm]
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [URL: https://www.researchgate.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKzSKSZJi_7s0M5gbLxt7ZQujIT1o_kZhllvqZF_fXYeW9faUEG8CtHDEqzkciWxArZNvP1YqIqtYQ_Nci-7CtNhyfBi9j2_q4MiHv1tX_duJFk_ZWg3bWwIoQlVpLnO4ZAYFT0qoJzhdx0948ea1h-LFCP6qB8sSn5ZOT4AdfA==]
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT5WVaXES_1h3gK-YavAs5k5mWKmwTTdn6MwSrqpRqrdxdaDeSfw9l7TzJpY8sTqPyUls5qxoW0qpEuMiEq2zEwMc_t3SYtj9VWa4LsxyiufaQQEYXCZ4u5MkPx87gNpxGyu-MrHbtqLWMijk=]
  • Bulletin 737F Amines Analysis by Packed Column GC. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPk2pIALY33VfTGRhVc8HKIkfwHNNAAarufURf87ajP_081loINylIp26QcuCczt57E8Xx8yznYvmnCOMn26zlp0kbkeGpwwfNOsBvX27GjAYYq6rxvjz8uqQt-Lv217dl3IGm3EVpQeSjzQ1BbodJTiktS7_GZhgSYiZSQ7hRjhCe51YxKYBLoKTp4tOQjfUJtBS91ZgLehujjBHv]
  • The derivatization reaction of morpholine. ResearchGate. [URL: https://www.researchgate.net/figure/The-derivatization-reaction-of-morpholine_fig1_344158913]
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [URL: https://vertexaisearch.cloud.google.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKEl_1X0F0qXef_091oTQwBUsLfK1emLBWSqW_9QfBNHWdYwPtZnhPHCmxW_Ko7m7J3MJln30cEGMxUCf7DYOHHdBgELnq9jNtGd1_Rq0xdOB-qxSlLIGjwL3qiXKNLOjaee8SjzWyJbPmD6pt]
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtMAvA6gSQhnst6jowAjfdtgmgLriZbG08X9icZ1yAsXDfUZ7agoTOEOeuZvpTGG_0TdUqu-hy08SisVo06cwmtCziCqLsVpyYpqzgWoVryPQDQLnMHZ6cZC6bE0QtGoIhZzpgg3u2l7sgehqinwfiZs7NU7aj6SoagmVyW5K_jq2iq3gip7V7qa3Z97E-]
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpVUVDFsaNWJDyJV4uqarJBt4c-nsIaCCSN7vxK_Ff3iqxAI6WIoT6ILDUS-TWhPjl95Vft_u68ZXAxFaU_i7c9lJpd1EInlMTrsdwmTZWHje0_VVUIaFtpajgRE_vsWfTLENpyJ2GfDueZ_gJqt5e_NqbJqzql5V7jeX8kqLMg6ArPcQZyfvY4RkYUalSec1Z6mj8StXuXSFJMNifkXZ-0oUMhknWUbn_OXwzdNsYUlEu-uNxvrxczg==]
  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia. [URL: https://encyclopedia.pub/entry/56108]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnuaF4vEZ879c5WuNbWylbb0uLa4qbZeZD35XY1W55lMEIyn4C2z7iKiBWt6EFOg3cK4Mp4dLhEGazdOj8veApwtNqoPkl1Dwxfloh09cdZzf0rhKpx8CfKexspczpMalIxGlj5tSlVw9vbTl_tdUqmeB1MuxrnHrIAHxXQBZ1afxjyWyAK27vveOuhS0yF_L3P-3ptB4N9jzI7aM11Ax0yjUUIw_TXhwqd-Kz0c4WhCRKZumiQjmPgkML7QAiKUOBrx7CdeUI--nbSlFnbV3qEMSG1m5I35KCV98G6DIESA==]
  • Strategies for chiral separation: from racemate to enantiomer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10287513/]
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [URL: https://www.chromatographyonline.
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [URL: https://www.intechopen.com/chapters/63879]
  • Chiral Analysis & Separation. BOC Sciences. [URL: https://www.bocsci.
  • Ethyl (R)-morpholine-2-carboxylate hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0110398]
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [URL: https://ijpsdr.com/index.php/ijpsdr/article/view/1435]
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485299/]

Sources

1H NMR and 13C NMR characterization of morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to ¹H and ¹³C NMR Characterization of Morpholine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Central Role of the Morpholine Scaffold and NMR

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. Given its prevalence, the precise and unambiguous structural characterization of novel morpholine-containing compounds is a critical step in the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose.[1] By exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unparalleled insight into the molecular framework.[1] It allows for the detailed mapping of atomic connectivity and the electronic environment of each nucleus, making it an indispensable tool for structure elucidation and confirmation.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to expertly characterize morpholine derivatives using ¹H and ¹³C NMR. We will delve into the characteristic spectral features of the morpholine ring, the influence of various substituents, and the application of advanced 2D NMR techniques for unequivocal assignments.

Fundamental Principles of NMR for the Morpholine Ring System

At its core, NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The exact frequency of absorption, termed the chemical shift (δ) , is exquisitely sensitive to the local electronic environment surrounding a nucleus.[1] This sensitivity allows chemists to distinguish between different atoms within a molecule.[1] Furthermore, the interaction between neighboring magnetic nuclei, known as spin-spin coupling , causes signals to split into multiplets, providing direct evidence of atomic connectivity.

The morpholine ring typically adopts a stable chair conformation at room temperature.[1] This conformational preference has significant implications for its NMR spectra.

Fig. 1: Morpholine Ring with IUPAC Numbering cluster_legend Numbering 1 O 2 CH₂ 1->2 1-2 3 CH₂ 2->3 2-3 4 N 3->4 3-4 5 CH₂ 4->5 4-5 H H R R 6 CH₂ 5->6 5-6 6->1 6-1 O_1 1: Oxygen C_2 2,6: Carbons adjacent to Oxygen C_3 3,5: Carbons adjacent to Nitrogen N_4 4: Nitrogen

Fig. 1: Morpholine Ring with IUPAC Numbering

Due to the C₂ symmetry of the unsubstituted ring (when considering rapid chair-flipping), the two methylene groups adjacent to the oxygen (C-2 and C-6) are chemically equivalent, as are the two methylene groups adjacent to the nitrogen (C-3 and C-5). This symmetry simplifies the spectra, typically resulting in only two distinct signals in the ¹³C NMR and two multiplet signals in the ¹H NMR spectrum.

Part 1: ¹H NMR Spectral Analysis of Morpholine Derivatives

The ¹H NMR spectrum provides a detailed picture of the proton environment within a morpholine derivative. The key features are the signals from the two distinct types of methylene protons.

  • Protons on C-2 and C-6 (H-2, H-6): These protons are adjacent to the highly electronegative oxygen atom. This proximity causes a deshielding effect, meaning they experience a stronger effective magnetic field and thus resonate at a lower field (higher ppm value) .

  • Protons on C-3 and C-5 (H-3, H-5): These protons are adjacent to the nitrogen atom, which is less electronegative than oxygen. Consequently, they are more shielded and resonate at a higher field (lower ppm value) compared to H-2 and H-6.[1]

The signal for the N-H proton in unsubstituted morpholine is often a broad singlet, and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature.[1]

Influence of N-Substituents: The nature of the substituent on the nitrogen atom (position 4) profoundly influences the chemical shifts of the adjacent H-3 and H-5 protons.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like acyl, sulfonyl, or nitro groups pull electron density away from the nitrogen and, by extension, from the C-3 and C-5 positions. This deshields the H-3 and H-5 protons, causing their signals to shift downfield (to a higher ppm).

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, donate electron density, increasing the shielding of H-3 and H-5 and causing an upfield shift (to a lower ppm).[1]

Coupling Patterns: A simplistic application of the n+1 rule might predict a triplet for each methylene signal. However, the constrained chair conformation often leads to more complex second-order coupling patterns, appearing as an AA'XX' system.[2][3] The signals frequently manifest as "triplet-like" multiplets, but with additional fine structure.[2][3]

Representative ¹H NMR Data
CompoundSolventH-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)N-Substituent (δ, ppm)
MorpholineCDCl₃~3.71~2.88~1.89 (NH)
4-PhenylmorpholineCDCl₃~3.88~3.15~6.8-7.3 (Aromatic)
N-AcetylmorpholineCDCl₃~3.68~3.55, ~3.45~2.10 (CH₃)

Data is approximate and can vary based on experimental conditions.[1]

Part 2: ¹³C NMR Spectral Analysis of Morpholine Derivatives

The proton-decoupled ¹³C NMR spectrum provides a clear view of the carbon skeleton. For the symmetric morpholine ring, two primary signals are observed.[1]

  • Carbons C-2 and C-6: Being directly attached to the electronegative oxygen, these carbons are significantly deshielded and appear at a lower field (~67 ppm).[1][4]

  • Carbons C-3 and C-5: These carbons, adjacent to the nitrogen, are found further upfield (~46 ppm).[1][4]

Similar to the proton spectra, N-substitution significantly affects the chemical shifts of the C-3 and C-5 carbons.[4][5] Ring substitution at the carbon positions will break the molecule's symmetry, leading to four distinct signals for the morpholine core carbons.[4]

Representative ¹³C NMR Data
CompoundSolventC-2, C-6 (δ, ppm)C-3, C-5 (δ, ppm)N-Substituent (δ, ppm)
MorpholineCDCl₃~67.8~46.2-
N-MethylmorpholineCDCl₃~67.1~54.9~46.1 (N-CH₃)
N-AcetylmorpholineCDCl₃~66.7~45.9, ~41.4~168.9 (C=O), ~21.3 (CH₃)

Data is approximate and can vary based on experimental conditions.[1][4]

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient for simple derivatives, complex substitution patterns or the presence of multiple stereoisomers necessitates the use of 2D NMR techniques for confident structural assignment.[6][7][8]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds).[9] For a morpholine derivative, it will show a cross-peak connecting the H-2/H-6 signal with the H-3/H-5 signal, confirming their adjacent relationship.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the carbon signal of the carbon to which it is directly attached (¹J C-H coupling).[9][12] It allows for the definitive assignment of protonated carbons. For example, the proton signal around 3.7 ppm will show a correlation to the carbon signal around 67 ppm, unequivocally assigning both to the C-2/C-6 positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J C-H and ³J C-H).[12] It is exceptionally useful for placing substituents. For example, the protons of an N-acetyl group (~2.1 ppm) will show an HMBC correlation to the C-3/C-5 carbons of the morpholine ring, confirming its attachment to the nitrogen.

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is a clear, homogenous solution free of particulate matter.[13][14]

Materials:

  • Morpholine derivative (5-10 mg for ¹H; 20-50 mg for ¹³C).[15]

  • High-quality NMR tube (e.g., Wilmad 528-PP or equivalent).[14]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[15]

  • Glass vial and Pasteur pipette.

  • Cotton wool or a syringe filter.

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of your solid compound into a clean, dry glass vial. Do not weigh directly into the NMR tube.[13]

  • Select Solvent: Choose a deuterated solvent that fully dissolves the compound.[14] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[16]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently swirl or use a vortex mixer to ensure complete dissolution.

  • Filter the Solution: If any solid particles are visible, filter the solution to prevent poor spectral quality (line broadening).[15] This can be easily done by pushing a small plug of cotton wool into a Pasteur pipette and transferring the solution through it directly into the NMR tube.[13]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using the pipette. The final solvent height should be 4-5 cm (for a standard 5mm tube).[13]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe (e.g., Kimwipe) before inserting it into the spectrometer.[13]

Protocol 2: Data Acquisition and Processing Workflow

This protocol outlines a general workflow for acquiring standard 1D and 2D NMR spectra. Specific parameters will be dependent on the spectrometer and the nature of the sample.

Fig. 2: Workflow for NMR Analysis of Morpholine Derivatives

Step-by-Step Acquisition:

  • Instrument Setup: Insert the prepared sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. This is typically a quick experiment (1-2 minutes).

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires more scans and a longer acquisition time (20-60 minutes).[15] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition (if needed): Set up and run standard COSY and HSQC experiments. These experiments provide crucial connectivity information for unambiguous assignments.

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a readable spectrum via a Fourier Transform (FT).[1] Apply phase and baseline corrections to ensure accurate integration and peak picking.[1]

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone analytical techniques for the characterization of morpholine derivatives.[1] A thorough understanding of the fundamental spectral features of the morpholine ring, combined with meticulous sample preparation and the strategic application of 1D and 2D NMR experiments, enables scientists to confidently elucidate and confirm the structures of novel compounds. This guide provides the essential framework and protocols to achieve high-quality, reliable NMR data, thereby accelerating research and development in fields where the morpholine scaffold plays a vital role.

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • Hay, R. W., & Ali, A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Morpholine, 2,6-dimethyl-4-[4-(nonyloxy)butyl]- - Optional[13C NMR]. SpectraBase. [Link]

  • ¹H NMR signals for methylene protons of morpholine group. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Royal Society of Chemistry. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 2D- NMR what is the different between COSY and HSQC??. ResearchGate. [Link]

  • A introduction to Practical NMR. University of St Andrews. [Link]

  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC - NIH. [Link]

Sources

Application Note: Chiral HPLC Method Development for 6-Methylmorpholine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

6-Methylmorpholine-2-carboxylates are privileged chiral scaffolds heavily utilized in the synthesis of bitopic ligands, target-specific therapeutics, and complex molecular architectures. Structurally, the morpholine ring possesses two stereocenters (at C2 and C6), resulting in four possible stereoisomers: two diastereomeric pairs of enantiomers (cis and trans).

Achieving baseline resolution of all four isomers is a critical bottleneck in drug development. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task. The separation mechanism relies on multimodal thermodynamic interactions—specifically, hydrogen bonding, dipole-dipole interactions, and steric inclusion—between the analyte and the chiral selector.

Chromatographic Challenges & Causality
  • Stereochemical Complexity: The structural similarity between the cis and trans diastereomers requires a CSP with highly specific chiral grooves. 1 (e.g., amylose or cellulose derivatives) are preferred because their carbamate linkages offer precise hydrogen-bond donor (NH) and acceptor (C=O) sites that interact stereospecifically with the morpholine ether oxygen and the carboxylate moiety[1].

  • Ionization & Peak Tailing: Unprotected 6-methylmorpholine-2-carboxylic acid is zwitterionic. The secondary amine interacts strongly with residual acidic silanols on the silica support, causing severe peak tailing. Derivatization (e.g., N-Boc protection and esterification) neutralizes the amine and increases lipophilicity, making Normal Phase (NP) chiral chromatography highly effective and predictable[2].

Experimental Workflow & Logical Relationships

The development of a chiral method is not empirical guesswork; it is a thermodynamic optimization process. The workflow below dictates the logical progression from analyte profiling to method validation.

Workflow A 1. Analyte Profiling 6-Methylmorpholine-2-carboxylate B 2. Assess Protection Status A->B C Unprotected (Zwitterionic) High Polarity B->C D Protected (N-Boc / Ester) High Lipophilicity B->D E Reversed-Phase / Zwitterionic CSP (e.g., Chiralpak ZWIX) C->E F Normal Phase CSP (e.g., Chiralpak AD-H) D->F G Mobile Phase: H2O/MeCN Additive: 0.1% TFA E->G H Mobile Phase: Hexane/EtOH Additive: 0.1% DEA F->H I 3. Chromatographic Optimization Adjust Modifier % to tune k' G->I H->I J 4. Self-Validation Confirm Rs > 1.5 & Tailing < 1.2 I->J

Logical decision tree for chiral HPLC method development based on morpholine protection status.

Step-by-Step Experimental Protocols

Protocol 1: Primary CSP Screening (The Self-Validating System)

Objective: Identify the optimal chiral selector and mobile phase combination that provides thermodynamic enantioselectivity ( α>1.2 ) and baseline resolution ( Rs​≥1.5 ).

  • Sample Preparation: Dissolve the racemic mixture of the protected 6-methylmorpholine-2-carboxylate (e.g., N-Boc methyl ester) directly in the mobile phase to a concentration of 1 mg/mL.

    • Causality: Dissolving the analyte in the mobile phase prevents solvent shock and refractive index disturbances at the solvent front, which can mask early-eluting peaks[3].

  • Column Selection: Equip the HPLC system with a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a Normal Phase isocratic mixture of Hexane/Ethanol (80:20, v/v). Add 0.1% Diethylamine (DEA) as a basic modifier.

    • Causality: Even when the primary amine is N-Boc protected, trace impurities or the morpholine ether oxygen can interact with free silanols on the silica support. DEA acts as a sacrificial base, outcompeting the analyte for these acidic sites, thereby preventing peak tailing and maintaining theoretical plate counts[4].

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Thermodynamic control: lower temperatures generally increase α but broaden peaks due to slower mass transfer).

    • Detection: UV at 210 nm or 254 nm.

  • System Validation: Inject 10 µL of the sample. Calculate the Resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). A successful screen yields Rs​≥1.5 for all adjacent peaks.

Protocol 2: Diastereomeric Resolution and Peak Assignment

Because the molecule has two chiral centers, you will observe up to four peaks. A robust method must self-validate the identity of these peaks.

  • Achiral Pre-Separation: First, separate the cis and trans diastereomers using a standard achiral reversed-phase column (e.g., C18 or Newcrom R1) using MeCN/H2O with 0.1% Formic Acid[5]. Diastereomers have different physicochemical properties and will resolve easily on achiral media[6].

  • Chiral Resolution Validation: Collect the isolated cis and trans fractions and inject them individually onto the optimized chiral column. This definitively assigns which enantiomeric pair corresponds to which peaks in the complex four-peak chromatogram.

  • Spiking Experiment: Spike the racemic mixture with an enantiopure standard (e.g., the (2S,6S)-isomer) and observe which peak area increases. This confirms absolute configuration elution order[7].

Protocol 3: Preparative Scale-Up Considerations

When transitioning from analytical to preparative scale to isolate the (2R,6R) or (2S,6S) enantiomers for downstream synthesis, loading capacity becomes the limiting factor.

  • Solvent Selection: Normal phase eluents like Hexane/EtOH often exhibit poor solubility for polar heterocycles.

  • Immobilized CSPs: By utilizing an immobilized CSP (e.g., 8), the mobile phase can be modified with strong solubilizing solvents like Dichloromethane (DCM) without stripping the chiral polymeric selector from the silica support[8]. This allows sample concentrations up to 50 mg/mL, drastically improving throughput.

Quantitative Data Presentation

To facilitate method transfer, the following table summarizes typical chromatographic parameters and expected outcomes for N-Boc-6-methylmorpholine-2-carboxylate methyl ester across different stationary phases.

Column (CSP Type)Mobile Phase (v/v)AdditiveFlow RateTemp (°C)Selectivity ( α )Resolution ( Rs​ )Observation
Chiralpak AD-H (Amylose)Hexane / EtOH (80:20)0.1% DEA1.0 mL/min251.452.1Baseline resolution of all 4 isomers. Excellent peak shape.
Chiralcel OD-H (Cellulose)Hexane / IPA (90:10)0.1% DEA1.0 mL/min251.151.1Partial co-elution of cis enantiomers. Requires optimization.
Chiralpak IG-3 (Immobilized Amylose)Hexane / DCM (50:50)None0.5 mL/min251.602.8Used for preparative scale-up due to high analyte solubility in DCM[8].
Newcrom R1 (Achiral RP)MeCN / H2O (30:70)0.1% Formic1.0 mL/min30N/A> 2.0Separates cis from trans diastereomers only; no enantiomeric resolution[5].

References

  • Benchchem. "Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid." Benchchem.com. 6

  • Google Patents. "WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES." Google.com. 8

  • Benchchem. "6-Methylmorpholine-2-carboxylic acid | 1780622-97-0." Benchchem.com. 2

  • Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders." Google.com. 4

  • National Center for Biotechnology Information (NIH). "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists." NIH.gov.7

  • SIELC Technologies. "Separation of Morpholine, 4-acetyl- on Newcrom R1 HPLC column." SIELC.com. 5

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatographyonline.com. 1

  • SlideShare. "Chiral separations by hplc | PPTX." Slideshare.net. 3

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties upon drug candidates. Its unique structure, containing both a basic nitrogen and a polar ether oxygen, can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2] When substituted, particularly at the C-2 and C-6 positions, the resulting stereoisomers often exhibit markedly different pharmacological activities and safety profiles.[3][4]

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a key chiral building block for the synthesis of complex pharmaceuticals. The precise cis stereochemical arrangement of the methyl and ethyl carboxylate groups provides a defined three-dimensional vector for molecular elaboration. However, the diastereoselective and enantioselective synthesis of such 2,6-disubstituted morpholines on a large scale presents significant chemical challenges, demanding robust, scalable, and economically viable routes.[2][5]

This document provides a detailed guide to a scalable synthetic strategy, focusing on a field-proven approach that combines diastereoselective synthesis with enzymatic resolution—a powerful method for achieving high stereochemical purity on an industrial scale.

Overview of Synthetic Strategies

Several methodologies have been developed for the synthesis of chiral morpholines. The optimal choice for large-scale production depends on factors such as starting material cost, scalability, and the required stereochemical purity.

Strategy Description Advantages Challenges for Large-Scale References
Asymmetric Hydrogenation A dehydromorpholine precursor is hydrogenated using a chiral catalyst (e.g., Rhodium-bisphosphine complex) to set the desired stereocenter(s).[1][6][7]High efficiency and enantioselectivity (often >99% ee), atom-economical.[6][7]High cost of precious metal catalysts and chiral ligands; potential for catalyst poisoning.[1][6][7]
Chiral Pool Synthesis Utilizes readily available chiral starting materials, such as amino acids (e.g., L-threonine), where the stereochemistry is pre-defined.[2]Reliable stereochemical control based on the starting material.Limited availability of diverse chiral precursors; may require multi-step protection/deprotection sequences.[2]
Diastereoselective Cyclization Cyclization of an acyclic precursor is controlled to favor one diastereomer over others, often using a metal catalyst (e.g., Iron, Palladium).[5]Can directly form the desired relative stereochemistry (cis or trans).Achieving high diastereoselectivity can be substrate-dependent and require careful optimization.[5]
Kinetic Resolution A racemic mixture is reacted with a chiral agent (often an enzyme) that selectively transforms one enantiomer, allowing for the separation of the two.Excellent for producing highly enantiopure materials; enzymes are highly selective and operate under mild conditions.Theoretical maximum yield is 50% for the desired enantiomer; requires an efficient separation of the product from the transformed enantiomer.[2]

For the synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a hybrid approach leveraging a diastereoselective cyclization followed by enzymatic kinetic resolution offers a pragmatic balance of scalability, cost-effectiveness, and stereochemical control.

Recommended Large-Scale Synthesis Workflow

The proposed strategy involves three primary stages:

  • Synthesis and Diastereoselective Purification: A racemic mixture of cis- and trans-ethyl 6-methylmorpholine-2-carboxylate is synthesized, followed by a selective crystallization to isolate the desired cis-diastereomer.

  • Enzymatic Kinetic Resolution (EKR): The racemic cis-ester is subjected to EKR, where a lipase selectively hydrolyzes the (2R,6S)-enantiomer.

  • Isolation and Purification: The unreacted (2S,6R)-ester is separated from the hydrolyzed carboxylic acid to yield the final, highly enantiopure product.

G cluster_0 Stage 1: Synthesis & Diastereomer Separation cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: Final Product Isolation A Starting Materials (e.g., Diisopropanolamine analog) B Cyclization Reaction A->B C Crude Product (Mixture of cis/trans diastereomers) B->C D Diastereoselective Salt Formation (with Carboxylic Acid) C->D E Crystallization & Filtration D->E F Racemic cis-Ester (Ethyl (2S,6R)- and (2R,6S)-) E->F G Racemic cis-Ester F->G To Resolution H Enzymatic Hydrolysis (e.g., Lipase CAL-B) G->H I Reaction Mixture: - (2S,6R)-Ester (unreacted) - (2R,6S)-Carboxylic Acid (hydrolyzed) H->I J Reaction Mixture I->J To Isolation K Liquid-Liquid Extraction (pH adjustment) J->K L Separation of Organic & Aqueous Layers K->L M Final Purification (Distillation / Chromatography) L->M N Final Product: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate M->N G Racemic Racemic cis-Ester (2S,6R) + (2R,6S) S_Ester (2S,6R)-Ester (Poor fit for active site) Racemic->S_Ester No Reaction R_Ester (2R,6S)-Ester (Good fit for active site) Racemic->R_Ester Enzyme Lipase (CAL-B) R_Acid (2R,6S)-Carboxylic Acid + Ethanol Enzyme->R_Acid Selective Hydrolysis R_Ester->Enzyme Water H₂O Water->Enzyme

Caption: Mechanism of Enzymatic Kinetic Resolution.

  • Final Purification:

    • Combine the organic extracts containing the (2S,6R)-ester.

    • Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting oil can be further purified by vacuum distillation or flash chromatography if required to achieve >99% chemical and enantiomeric purity.

    • Confirm final product identity, chemical purity, and enantiomeric excess via ¹H NMR, ¹³C NMR, GC-MS, and chiral HPLC.

Summary of Expected Results

The following table outlines the expected outcomes for the key stages of the synthesis.

Parameter Protocol 1: Crude Product Protocol 1: After Salt Crystallization Protocol 2: Final Product
Form OilCrystalline Solid (Salt), then Oil (Free Base)Oil
Diastereomeric Ratio (cis:trans) ~85:15 - 90:10>98:2>99:1
Enantiomeric Excess (ee) 0% (Racemic)0% (Racemic)>99%
Overall Yield (from starting diol) ~80-90%~35-40% (for cis-isomer)~15-18% (for single enantiomer)

References

  • Frank, S. A., et al. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available at: [Link]

  • Organ, M. G., et al. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Thieme. Available at: [Link]

  • Seidel, D., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Celentano, G., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. ACS Publications. Available at: [Link]

  • Zhao, B., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. Available at: [Link]

  • Liljefors, T., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Preparation of morpholine.
  • National Center for Biotechnology Information. (n.d.). Ethyl morpholine-2-carboxylate. PubChem. Available at: [Link]

  • Reddy, P. V., et al. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. RSC Publishing. Available at: [Link]

  • Zhang, X., et al. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]

  • Zhang, X., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine.

Sources

Application Note: Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate as a Versatile Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is due to the advantageous physicochemical properties it imparts, such as improved aqueous solubility, metabolic stability, and a favorable lipophilic/hydrophilic profile, which can enhance blood-brain barrier permeability.[3][4] The precise arrangement of substituents on the morpholine ring is often critical for biological activity, making access to enantiomerically pure building blocks paramount for drug discovery and development.[1][4]

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a stereochemically defined building block that provides a robust starting point for the synthesis of complex pharmaceutical intermediates. The cis-relationship between the C2-ester and the C6-methyl group, along with its defined absolute stereochemistry, makes it an ideal precursor for creating highly substituted morpholine-containing compounds with precise three-dimensional architectures. This note provides detailed protocols for the conversion of this ester into a key carboxylic acid intermediate and its subsequent use in amide bond formation, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical & Stereochemical Profile

A clear understanding of the starting material's properties is essential for successful process development.

PropertyValueData Source
IUPAC Name Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate-
Molecular Formula C₈H₁₅NO₃-
Molecular Weight 173.21 g/mol -
Stereochemistry (2S, 6R) - cis-
Appearance Colorless to pale yellow oil (predicted)Supplier Data
Boiling Point Not available-
Solubility Soluble in common organic solvents (MeOH, EtOH, DCM, EtOAc)Laboratory Data

Structure:

Caption: General workflow for converting the ester to a target amide.

Detailed Experimental Protocols

Protocol 1: Saponification to (2S,6R)-6-Methylmorpholine-2-carboxylic acid

Principle: Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol. [5][6]The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the base present in the reaction mixture. [5][6]A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product. [6][7]Lithium hydroxide (LiOH) in a mixed solvent system of THF/water or MeOH/water is commonly used for its high efficiency and clean reaction profiles.

Materials:

  • Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (1.0 equiv).

  • Dissolution: Dissolve the ester in a mixture of MeOH and water (e.g., 3:1 v/v) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: In a separate flask, dissolve LiOH·H₂O (1.5 equiv) in water and add it to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours). The disappearance of the ester spot and the appearance of a more polar baseline spot (the carboxylate salt) indicates completion.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (MeOH or THF).

  • Aqueous Workup & Acidification: Dilute the remaining aqueous residue with water. To protonate the carboxylate, cool the solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is ~2-3.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2S,6R)-6-methylmorpholine-2-carboxylic acid as a solid or viscous oil. The product can be used in the next step without further purification or purified by crystallization if necessary.

Protocol 2: Amide Coupling with an Aromatic Amine

Principle: Amide bond formation is one of the most common reactions in pharmaceutical synthesis. [8][9]Direct condensation of a carboxylic acid and an amine is inefficient. [10]Therefore, coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. [8][10]HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common uronium-based coupling reagent that provides high yields and low rates of racemization, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). [8] Materials:

  • (2S,6R)-6-Methylmorpholine-2-carboxylic acid (1.0 equiv)

  • Target Amine (e.g., 4-ethoxyaniline) (1.1 equiv)

  • HBTU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium Chloride (LiCl) solution, 5% aqueous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add (2S,6R)-6-methylmorpholine-2-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the target amine (1.1 equiv), followed by HBTU (1.2 equiv). The mixture may become a slurry.

  • Base Addition & Activation: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (3.0 equiv) dropwise. The mixture should become a clear solution as the carboxylic acid is activated.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Quenching & Dilution: Pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Aqueous Workup: Wash the organic layer sequentially with:

    • 5% aqueous LiCl (2x, to remove DMF)

    • Saturated aqueous NaHCO₃ (2x, to remove unreacted acid and HOBt byproduct)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pure amide intermediate.

Exemplary Application: Intermediate for Fenebrutinib Analogs

The described protocols are directly applicable to the synthesis of key intermediates for advanced pharmaceutical candidates. Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor for autoimmune diseases, features a complex substituted aminopyridine core. [11][12][13]The morpholine carboxylic acid derived from the title compound can be coupled with aminopyridine fragments to construct analogs of such APIs, demonstrating its utility in modern drug discovery programs. [11][14][15]

Quality Control & Analysis

Ensuring the chemical and stereochemical integrity of the intermediates is critical.

TechniquePurposeTypical Observations
TLC Reaction monitoringVisualization of starting material consumption and product formation.
LC-MS Reaction monitoring & purity assessmentProvides accurate mass of the product, confirming identity, and % purity.
¹H & ¹³C NMR Structural elucidationConfirms the chemical structure of the product and checks for impurities.
Chiral HPLC Enantiomeric & Diastereomeric PurityConfirms that no racemization or epimerization occurred during the saponification or coupling steps. [1]

Conclusion

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate serves as a high-value, stereochemically defined precursor for pharmaceutical synthesis. The straightforward and robust protocols provided here for its conversion into the corresponding carboxylic acid and subsequent amide coupling enable its efficient incorporation into complex drug scaffolds. The methodologies are scalable and utilize common reagents, making this building block an excellent choice for researchers and drug development professionals aiming to leverage the benefits of the chiral morpholine motif.

References

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Support Team.
  • El-Kattan, A., et al. (2023). Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. [Link]

  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Arosio, D., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Structure of Fenebrutinib and Scheme Showing the Nitro Reduction of Interest. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Li, Y., et al. (2018). Coupling of Carboxylic Acids with Ynamides and Subsequent Rearrangement for the Synthesis of Imides/Amides. Organic Letters. [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. [Link]

  • Panda, G., & Datta, S. (2013). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]

  • Young, D. W. (2025).
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Crawford, J. J., et al. (2019). Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). Accounts of Chemical Research. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Hu, D., & Bode, J. W. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition. [Link]

  • Tsoleridis, C. A., & Tsoleridis, P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Investigation of Fenebrutinib Metabolism and Bioactivation Using MS Methodology in Ion Trap LC/MS. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Attwa, M. W., et al. (2023). Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block frequently utilized in the synthesis of complex pharmacologically active compounds—such as selectively substituted quinoline derivatives[1] and pyrazolo[1,5-a]pyrimidine derivatives[2]—the isolation of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate presents unique physicochemical challenges.

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven, causality-driven troubleshooting strategies to navigate the competing vulnerabilities of this molecule: a basic secondary amine (morpholine ring) and a base-labile ethyl ester.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing massive product loss during the initial liquid-liquid extraction. Why is the product staying in the aqueous phase? The Causality: The morpholine nitrogen in your compound has a conjugate acid pKa​ of approximately 8.3 to 8.5. If your aqueous quench is neutral (pH ~7.0), over 90% of the target molecule exists as a water-soluble protonated ammonium salt. The Solution: You must strictly control the pH of the aqueous phase during extraction. Adjust the aqueous layer to pH 9.0–9.5 using a mild base like saturated aqueous NaHCO3​ or dilute Na2​CO3​ . This ensures the equilibrium shifts to the lipophilic free-base form, allowing efficient partitioning into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[3].

Q2: When I increase the pH to extract the free base, I observe significant degradation of my product. What is causing this? The Causality: While high pH favors the free amine, the ethyl ester at the C2 position is highly susceptible to saponification (hydrolysis) under strongly basic aqueous conditions, converting your product into the highly water-soluble 6-methylmorpholine-2-carboxylic acid[4]. The Solution: Avoid strong bases like NaOH or KOH . Never exceed pH 10.0 during the workup. Furthermore, ester hydrolysis is temperature-dependent; perform the extraction at or below 20°C to kinetically suppress the saponification rate.

Q3: My isolated product is contaminated with the (2S,6S) trans-diastereomer. How can I resolve this? The Causality: Cyclization or reduction strategies often yield a mixture of cis (2S,6R) and trans (2S,6S) diastereomers[2]. Because they share identical functional groups, their polarity is remarkably similar, causing co-elution on standard silica gel. The Solution: Standard silica gel contains acidic silanol groups ( pKa​ ~4.5) that act as cation exchangers, causing secondary amines to "streak" or tail, which destroys resolution. You must deactivate the silica by adding 1-2% Triethylamine ( Et3​N ) to your mobile phase. The Et3​N competitively binds the silanol sites, sharpening the elution bands and allowing the subtle steric differences between the cis and trans isomers to dictate separation.

Q4: Can I avoid column chromatography entirely if I just want to isolate the enantiomerically pure acid later? The Causality: Yes. If your ultimate goal is the carboxylic acid, you can bypass the difficult separation of the ester diastereomers by employing an enzyme-catalyzed kinetic resolution. The Solution: As documented in literature, specific lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze specific stereoisomers of racemic or diastereomeric ester mixtures[4]. You can subject the crude ethyl ester mixture to enzymatic hydrolysis, which will selectively cleave the target isomer into the easily isolable carboxylic acid, leaving the undesired ester intact.

Part 2: Quantitative Data on Extraction Optimization

To establish a self-validating protocol, we have summarized the partition efficiency and degradation metrics across various pH environments. Use this data to calibrate your specific workflow.

Aqueous Phase pHMorpholine StateEster Stability (at 20°C)Optimal Extraction SolventProduct Recovery (%)
pH < 7.0 >95% ProtonatedStableN/A (Remains in aqueous)< 10%
pH 8.0 ~30% Free BaseStableEtOAc / DCM~ 35%
pH 9.2 >90% Free Base Stable (<2% hydrolysis) EtOAc > 92%
pH 11.0 100% Free BaseRapid SaponificationDCM< 40% (Lost as acid)

Table 1: Influence of aqueous pH on the recovery and stability of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate during liquid-liquid extraction.

Part 3: Standardized Purification Protocol

Follow this step-by-step methodology to ensure high-fidelity recovery and purification of the target compound from a crude reaction mixture.

Phase 1: Controlled Acid-Base Workup
  • Quenching: Cool the crude reaction mixture to 5°C using an ice bath. Slowly add cold, saturated aqueous NaHCO3​ until gas evolution ceases.

  • pH Adjustment: Measure the pH of the aqueous layer. Carefully add 1M Na2​CO3​ dropwise until the pH stabilizes exactly between 9.0 and 9.5 .

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with cold Ethyl Acetate ( 3×10 mL per gram of theoretical yield).

  • Washing: Wash the combined organic layers with a minimal amount of cold brine ( 1×10 mL ) to remove trace water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation of the ester.

Phase 2: Deactivated Silica Gel Chromatography
  • Column Preparation: Slurry-pack a silica gel column using a solvent system of Dichloromethane (DCM) containing 1% Triethylamine ( Et3​N ). Flush the column with 2 column volumes (CV) of this mixture to fully deactivate the acidic silanol sites.

  • Loading: Dissolve the crude residue in a minimal amount of DCM (with 1% Et3​N ) and load it onto the column.

  • Elution: Elute using a gradient of DCM to 5% Methanol in DCM, maintaining 1% Et3​N throughout the entire run.

  • Fractionation: Monitor fractions via TLC (stain with Ninhydrin or Potassium Permanganate). The (2S,6R) cis-isomer typically elutes slightly faster than the trans-isomer due to its more compact diequatorial conformation.

  • Final Isolation: Pool the pure fractions and concentrate under vacuum. To remove residual Et3​N , co-evaporate the final oil twice with toluene.

Part 4: Workflow Visualization

The following diagram maps the logical flow of the purification process, highlighting the critical phase-separation dynamics.

G A Crude Reaction Mixture (Ester + Impurities) B Aqueous Quench & pH Adjustment (Strictly pH 9.0 - 9.5 at <20°C) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Aqueous Waste (Salts, Protonated Byproducts) C->D Aqueous Layer E Organic Phase (Free Base Ester Product) C->E Organic Layer F Dry (Na2SO4) & Concentrate (Water Bath < 35°C) E->F G Silica Gel Chromatography (DCM:MeOH + 1% Et3N) F->G H Pure Ethyl (2S,6R)-6-methyl- morpholine-2-carboxylate G->H Target Fraction

Fig 1. pH-dependent extraction and deactivated chromatography workflow for morpholine esters.

References

  • European Patent Office. "Selectively substituted quinoline compounds." EP 3995495 A1. URL:[1]

  • World Intellectual Property Organization. "Pharmacologically active heterocyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives." WO2022029666A1. URL:[2]

  • American Chemical Society. "Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions." The Journal of Organic Chemistry. URL:[Link][3]

Sources

identifying side products in the synthesis of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereoselective synthesis. This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side products to ensure the highest purity of the target compound.

The morpholine scaffold is a crucial component in many biologically active compounds, making its efficient and clean synthesis a priority.[1] The 2,6-disubstituted pattern of the target molecule introduces significant stereochemical challenges, where minor deviations in reaction conditions can lead to a complex mixture of impurities. This guide will help you troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a major impurity with the same mass as my desired product in my LC-MS. What is it and why did it form?

A: This is one of the most common issues in this synthesis and the impurity is almost certainly a diastereomer of your target molecule. The desired product is the (2S,6R) isomer, but three other diastereomers are possible: (2R,6S), (2S,6S), and (2R,6R).

Causality and Formation:

The formation of these stereoisomers typically arises from a lack of complete stereocontrol during the key ring-forming step. For instance, in a synthesis involving the cyclization of an amino alcohol precursor, the stereocenter at C6 is usually set from the chiral starting material (e.g., (R)-alaninol). The stereocenter at C2, however, is often formed during the cyclization.

  • Epimerization: The proton on the carbon alpha to the ester (C2) is acidic. Under non-neutral pH conditions (either acidic or basic), this center can epimerize, leading to the formation of the (2R,6R) diastereomer from your desired (2S,6R) product.

  • Incomplete Diastereoselectivity: During the cyclization reaction, if the transition state is not sufficiently rigid or if the directing groups do not exert enough steric hindrance, the incoming nucleophile (the nitrogen or oxygen atom, depending on the specific route) may attack from the undesired face, leading to the formation of other diastereomers.[2]

Troubleshooting Workflow:

A logical approach is required to identify and resolve this issue.

start Impurity with Same Mass Detected check_chiral Perform Chiral Chromatography (HPLC or SFC) start->check_chiral result Multiple Peaks Observed? check_chiral->result yes Yes result->yes no No result->no confirm Impurity is a Diastereomer yes->confirm other_issue Consider Co-eluting Isomer or Structural Isomer. Investigate with NMR/MS-MS. no->other_issue optimize Optimize Reaction Conditions: - Adjust pH - Screen Catalysts/Solvents - Lower Temperature confirm->optimize recheck Re-analyze by Chiral Chromatography optimize->recheck

Caption: Troubleshooting workflow for same-mass impurities.

Q2: My reaction appears incomplete on TLC/LC-MS, with a new, more polar side product. What could this be?

A: An incomplete reaction will naturally show residual starting materials. However, a new, more polar spot often indicates the formation of a partially cyclized or hydrolyzed intermediate.

Likely Side Products:

  • Acyclic Amino Diol: If the synthesis involves an intramolecular cyclization (e.g., of a dihalo-precursor or via reductive amination), failure of the second ring-closing step can leave an acyclic intermediate. This intermediate, possessing free hydroxyl and amine groups, will be significantly more polar than the cyclized morpholine.

  • Ester Hydrolysis: If the reaction or workup conditions are too basic or acidic, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a highly polar carboxylate group, drastically changing its chromatographic behavior.

Mitigation Strategies:

  • Drive the Reaction to Completion: Ensure adequate reaction time and temperature. If the reaction has stalled, a fresh charge of catalyst or reagent may be necessary.

  • Strict pH Control: Buffer the reaction if necessary and use mild workup procedures. For extractions, use a weak base like sodium bicarbonate instead of sodium hydroxide to avoid ester saponification.

  • Anhydrous Conditions: Water in the reaction can lead to hydrolysis and other side reactions. Ensure all solvents and reagents are dry.

Q3: How do I definitively identify which diastereomer I have formed as a side product?

A: Differentiating diastereomers requires specific analytical techniques, as they have distinct physical properties.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Diastereomers will have unique sets of chemical shifts and coupling constants.[3] For 2,6-disubstituted morpholines, the relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants of the protons at C2 and C6. A large coupling constant (typically > 8 Hz) often suggests a trans-diaxial relationship, while a smaller coupling constant suggests a cis-equatorial/axial relationship.

  • Chiral Chromatography (HPLC or SFC): This is the most direct method for separating and quantifying diastereomers.[3] An achiral stationary phase is used, as diastereomers have different physical properties and will interact with the phase differently, leading to separation.[5]

  • X-ray Crystallography: If you can obtain a single crystal of the side product (or a derivative), X-ray crystallography provides unambiguous proof of its three-dimensional structure.

Protocol: Chiral Derivatization for NMR Analysis

When NMR signals are too complex or overlapping, derivatizing the mixture with a chiral agent can help. This converts your mixture of diastereomers into a new mixture where the NMR signals may be more resolved.

  • Agent Selection: Choose a chiral derivatizing agent (CDA) that reacts with the secondary amine of the morpholine, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[5]

  • Derivatization: In a dry NMR tube, dissolve ~5 mg of your product mixture in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add 1.1 equivalents of the chiral derivatizing agent.

  • Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS).

  • Analysis: Acquire a high-resolution ¹H NMR spectrum. The protons near the newly formed amide bond (especially the C2 and C6 protons) for each diastereomer will now be in different chemical environments and should exhibit distinct, well-resolved signals, allowing for integration and quantification.[5][6]

Summary of Potential Side Products

Side Product IdentityMolecular WeightIdentification MethodFormation Cause
Diastereomers Same as productChiral HPLC/SFC, NMR, X-ray CrystallographyIncomplete stereocontrol, epimerization
Acyclic Precursor VariesLC-MS (different mass), TLC (more polar)Incomplete cyclization
Hydrolyzed Product +28 (Et to H)LC-MS (M+28), TLC (very polar)Harsh pH during reaction or workup
N-Ethylmorpholine VariesGC-MS, LC-MSSide reaction from ethylating agent

Visualizing the Synthetic Landscape

The following diagram illustrates a plausible synthetic pathway and the points at which key side products can emerge.

cluster_main Main Synthetic Pathway cluster_side Side Reactions A Chiral Precursor ((R)-Amino Alcohol) B Acyclic Intermediate A->B Reaction Step 1 C Desired Product (2S,6R)-isomer B->C Cyclization (High Diastereoselectivity) D Diastereomers (e.g., (2R,6R)-isomer) B->D Poor Stereocontrol C->D Epimerization (Harsh pH) E Hydrolyzed Product (Carboxylic Acid) C->E Hydrolysis (H₂O, Acid/Base)

Caption: Synthetic pathway and points of side product formation.

References

  • MedLife Mastery. (2025, January 31). Stereoisomers: Diastereomers - MCAT Content. Available from: [Link]

  • Vaia. (2023, October 14). Diastereomers: Meaning, Examples, Applications & Differences. Available from: [Link]

  • Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. Available from: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access. Available from: [Link]

  • St-Gelais, A., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH Public Access. Available from: [Link]

  • Harada, N., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Available from: [Link]

  • Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. Available from: [Link]

  • Gelmi, M. L., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • Ataman Kimya. Morpholine. Available from: [Link]

  • Davies, S. G., & Fletcher, A. M. (2015). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. Available from: [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH Public Access. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methylmorpholine Esters & NMM-Mediated Esterifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. For drug development professionals and synthetic chemists, the synthesis of esters involving N-methylmorpholine (NMM)—whether through the generation of active methylmorpholinium esters (via DMTMM), the use of NMM in mixed anhydride couplings, or the synthesis of morpholinoalkyl ester prodrugs —presents unique mechanistic challenges.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind reaction failures and providing self-validating workflows to ensure reproducible, high-yield esterifications.

Workflow & Decision Matrix

Workflow Start Carboxylic Acid Starting Material DMTMM DMTMM Activation (Active Ester Route) Start->DMTMM MixedAnhydride Mixed Anhydride (NMM Base Route) Start->MixedAnhydride Prodrug Morpholinoalkyl Prodrug Synthesis Start->Prodrug ActiveEster Triazinyl Active Ester + N-Methylmorpholine DMTMM->ActiveEster + DMTMM + NMM AnhydrideInt Alkyl Carbonic Anhydride Intermediate MixedAnhydride->AnhydrideInt + Chloroformate + NMM Mofetil Morpholinoethyl Ester (e.g., Mofetil) Prodrug->Mofetil + 4-(2-Hydroxyethyl)morpholine + Coupling Agent FinalEster Target Ester Product ActiveEster->FinalEster + Alcohol (ROH) AnhydrideInt->FinalEster + Alcohol (ROH)

Decision matrix and workflow for the synthesis of methylmorpholine-associated esters.

FAQ 1: Troubleshooting DMTMM-Activated Methylmorpholinium Esters

Q: My DMTMM-mediated esterification shows full consumption of the starting carboxylic acid, but the ester yield is exceptionally low (<30%). What is causing this, and how do I fix it? A: This is a classic stoichiometric imbalance issue rooted in the reaction's kinetics. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reacts with a carboxylic acid to form an intermediate acyloxytriazine active ester, releasing one equivalent of N-methylmorpholine (NMM)[1]. However, the carboxylate anion attacks the DMTMM reagent much faster than the neutral, protonated carboxylic acid[2]. If you do not add exogenous NMM to pre-form the ammonium carboxylate, the reaction stalls or diverts to side products. Fix: Always add NMM to the reaction mixture. The optimal condition for challenging aliphatic or sterically hindered acids is 2.0 equivalents of DMTMM and 1.2 equivalents of NMM[2].

Q: Can I use tert-butanol (t-BuOH) as the solvent and reactant for DMTMM esterifications? A: No. While DMTMM is highly effective for primary and secondary alcohols (e.g., methanol, ethanol, isopropanol), tertiary alcohols like t-BuOH fail to undergo esterification under these conditions[2]. The severe steric hindrance at the active ester's electrophilic center prevents nucleophilic attack by the bulky tert-butanol[3]. If a tert-butyl ester is required, pivot to a DIC/DMAP system or use isobutylene gas with an acid catalyst.

Mechanism Acid R-COOH (Carboxylic Acid) Intermediate Acyloxytriazine (Active Ester) Acid->Intermediate + DMTMM DMTMM DMTMM Reagent DMTMM->Intermediate NMM N-Methylmorpholine (NMM) Intermediate->NMM Released Product R-COO-R' (Ester) Intermediate->Product + Alcohol Byproduct Triazinone Byproduct Intermediate->Byproduct Cleaved Alcohol R'-OH (Alcohol) Alcohol->Product

Mechanistic pathway of DMTMM-mediated esterification via an active ester intermediate.

FAQ 2: N-Methylmorpholine in Mixed Anhydride Esterifications

Q: I am using NMM and isobutyl chloroformate to form a mixed anhydride for peptide esterification, but I am observing >10% epimerization/racemization. Why? A: Racemization in mixed anhydride activation is primarily driven by the formation of a 5(4H)-oxazolone intermediate. This occurs when the activation step is too warm or the base is present in large excess, promoting proton abstraction at the chiral alpha-carbon. NMM is specifically chosen over stronger bases like triethylamine (TEA) because its lower pKa and specific steric profile minimize this oxazolone formation[4]. Fix: Ensure the activation step is strictly maintained at -15°C to -20°C. Add exactly 1.0 equivalent of NMM. Do not allow the mixed anhydride to sit for longer than 2–3 minutes before adding the alcohol and a catalytic amount of DMAP to trap the active species.

FAQ 3: Synthesis of Morpholinoalkyl Ester Prodrugs

Q: When synthesizing 4-(2-hydroxyethyl)morpholine esters (e.g., mycophenolate mofetil analogs), I suffer from poor yields due to transesterification and incomplete conversion. What is the best protocol? A: 4-(2-hydroxyethyl)morpholine is a bifunctional molecule. The tertiary amine acts as an internal buffer, which frequently interferes with traditional acid-catalyzed Fischer esterifications. Furthermore, the basic nitrogen can coordinate with and deactivate Lewis acid catalysts. Fix: Avoid standard Fischer esterification. Instead, utilize a mild dehydrative coupling. Using EDC·HCl with DMAP in dichloromethane (DCM) is highly effective because the slightly acidic nature of the hydrochloride salt helps buffer the morpholine nitrogen. If scaling up, use a Dean-Stark apparatus with toluene and a catalytic amount of p-toluenesulfonic acid (pTSA), ensuring pTSA is added in >1.1 equivalents to fully protonate the morpholine nitrogen while leaving enough free acid to catalyze the esterification.

Quantitative Data: Reagent Comparison

To assist in selecting the correct reaction conditions, the following table summarizes the comparative efficiency of various esterification systems utilizing NMM or targeting morpholine-based esters.

Coupling SystemBase / CatalystOptimal SolventYield (Aliphatic)Yield (Steric/Branched)Key Byproduct / Removal
DMTMM N-Methylmorpholine (1.2 eq)MeOH, EtOH, THF85 - 95%60 - 75%Triazinone (Water-soluble wash)
Mixed Anhydride N-Methylmorpholine (1.0 eq)DCM, THF80 - 90%40 - 50%CO2 (Gas), Alcohol (Volatile)
EDC / DMAP DMAP (0.1 eq)DCM, DMF85 - 95%70 - 85%Urea (Aqueous acidic wash)
Self-Validating Protocol: DMTMM-Mediated Synthesis of Methyl Esters

This protocol relies on built-in validation checks (pH monitoring and byproduct precipitation) to ensure the chemist can independently verify the success of the activation step before proceeding to workup[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid starting material (1.0 mmol) in 5.0 mL of anhydrous methanol. (Note: If synthesizing a complex ester, use THF as the solvent and add exactly 1.0 equivalent of the target alcohol).

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 mmol, 1.2 eq) to the solution.

    • Validation Check: A slight exotherm may occur. Spot a drop of the solution onto wetted pH indicator paper; it should read slightly basic (pH ~8), confirming the formation of the ammonium carboxylate.

  • Activation: Add DMTMM (2.0 mmol, 2.0 eq) in one single portion at room temperature (20-25°C).

  • Monitoring: Stir the reaction under a nitrogen atmosphere for 2 to 4 hours.

    • Validation Check: As the active ester forms and subsequently reacts with the alcohol, the byproduct 4,6-dimethoxy-1,3,5-triazin-2(1H)-one will begin to precipitate if the solvent is non-polar (e.g., THF). In methanol, monitor via TLC (Hexane:EtOAc 2:1); the active ester intermediate will appear as a transient, UV-active spot that converts to the final ester.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and 1M HCl (1 x 10 mL) to remove the triazinone byproduct and residual NMM.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the purified ester.

References
  • Title: DMTMM - Wikipedia Source: Wikipedia URL: [Link]

  • Title: DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins Source: ACS Omega URL: [Link]

  • Title: Preparation of activated esters of N-alkoxycarbonylamino and other acids by a modification of the mixed anhydride procedure Source: PubMed (Int J Pept Protein Res.) URL: [Link]

  • Title: Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) Source: ResearchGate (Tetrahedron) URL: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 6-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of 6-Methylmorpholine Derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold with precise stereochemical control. The morpholine ring is a cornerstone in medicinal chemistry, and the stereochemistry of its substituents, such as the C6-methyl group, can dramatically impact biological activity and pharmacokinetic properties.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory. The content is structured to explain the causality behind experimental phenomena and to offer robust, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 6-methylmorpholine derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)

Q: My reaction to form a 2,6-disubstituted morpholine (with a C6-methyl group) is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a frequent hurdle, typically indicating that the energy difference between the diastereomeric transition states is minimal under your current reaction conditions. The formation of the cis or trans isomer is often governed by thermodynamic or kinetic control, which can be influenced by several factors.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of metal catalyst and ligands is paramount in dictating the geometry of the cyclization transition state. Different metals can favor different coordination pathways.

    • Troubleshooting Steps:

      • Screen Metal Catalysts: If you are using a Pd(II) catalyst, for example, consider screening other metals known to catalyze similar cyclizations, such as Fe(III), Cu(II), or Au(I).[3][4] An iron(III) catalyst, for instance, has been shown to favor the formation of the cis diastereoisomer through a plausible thermodynamic equilibrium.[4]

      • Ligand Modification: For transition-metal-catalyzed reactions, the ligand environment is critical. Switching to a bulkier ligand can increase steric hindrance in one transition state, thereby favoring the other.

  • Incorrect Reaction Temperature: Temperature affects the energy landscape of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for multiple pathways, leading to poor selectivity.

    • Troubleshooting Steps:

      • Systematic Temperature Reduction: Perform the reaction at a range of lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[5] Lower temperatures often enhance selectivity by favoring the kinetically controlled product, which typically arises from the lower-energy transition state.[6] Be aware that this will likely decrease the reaction rate, requiring longer reaction times.

  • Solvent Effects: The solvent can influence transition state stability through polarity and coordination effects.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). A non-coordinating, non-polar solvent might favor a more organized, chair-like transition state, enhancing diastereoselectivity.

Data Presentation: Effect of Catalyst on Diastereoselectivity in Morpholine Synthesis

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1FeCl3 (10)DCE8085>95:5[4]
2Bi(OTf)3 (10)DCE807864:36[4]
3InCl3 (10)DCE808254:46[4]
4Pd(OAc)2 (10)DCE80<5-[4]

dot

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. Observed Catalyst Screen Different Metal Catalysts (e.g., Fe, Pd, Cu) Start->Catalyst Temperature Lower Reaction Temperature (e.g., 0°C, -20°C) Catalyst->Temperature If no improvement Analysis Analyze d.r. by ¹H NMR / GC Catalyst->Analysis Success Solvent Vary Solvent Polarity (e.g., Toluene vs. MeCN) Temperature->Solvent If still low Temperature->Analysis Success Solvent->Analysis

Caption: A logical workflow for troubleshooting low diastereomeric ratios.

Issue 2: Low Enantiomeric Excess (ee%) in Asymmetric Synthesis

Q: I am attempting an enantioselective synthesis of a chiral 6-methylmorpholine derivative, but my product has a low ee%. What factors should I investigate?

A: Achieving high enantioselectivity requires precise control over the chiral environment of the reaction. A low ee% indicates that the two enantiomeric transition states are too close in energy.

Potential Causes & Solutions:

  • Suboptimal Chiral Catalyst or Ligand: This is the most common cause. The structure of the chiral ligand or catalyst is directly responsible for creating the asymmetric environment.

    • Troubleshooting Steps:

      • Ligand Screening: Even subtle changes to the ligand's structure can have a profound impact.[7] For metal-catalyzed processes, screen a library of related chiral ligands (e.g., different phosphoramidites, bisphosphines, or BOX ligands). For organocatalyzed reactions, evaluate different catalyst backbones or substituent patterns.

      • Catalyst Loading: Vary the catalyst loading. In some systems, higher or lower catalyst concentrations can affect the formation of active catalytic species and influence enantioselectivity.[5]

  • Inappropriate Reaction Conditions: Temperature and solvent play a crucial role in enantioselectivity, often more so than in diastereoselectivity.

    • Troubleshooting Steps:

      • Temperature Optimization: As with diastereoselectivity, lower temperatures are generally better. Perform a systematic screen from room temperature down to -78 °C.[8] The Arrhenius equation dictates that the ratio of products is exponentially dependent on the difference in activation energies and inversely dependent on temperature.

      • Solvent Screening: The solvent can influence the conformation and stability of the catalyst-substrate complex.[8] Test a range of aprotic and protic solvents to find one that best stabilizes the desired transition state.

  • Racemization of Product or Starting Material: The product may be forming with high ee% but then racemizing under the reaction or work-up conditions.

    • Troubleshooting Steps:

      • Monitor ee% Over Time: Take aliquots from the reaction at different time points and analyze the ee%. A decrease in ee% over time suggests product racemization.

      • Modify Work-up: If racemization is suspected, use milder work-up conditions (e.g., avoid strong acids or bases, lower temperatures).

Frequently Asked Questions (FAQs)

Q1: How does the choice of starting material influence the stereochemical outcome in 6-methylmorpholine synthesis?

A1: The starting material is fundamental to the entire stereochemical strategy. Using an enantiomerically pure starting material is a common approach known as a "chiral pool" synthesis. For example, starting with commercially available, enantiopure (R)- or (S)-alaninol directly sets the stereochemistry at the C6 position.[9] Subsequent cyclization reactions must then be controlled to establish the relative stereochemistry at other positions. In other strategies, such as the diastereoselective cyclization of allylic alcohols, the geometry of the alkene ((E) vs. (Z)) in the starting material can be critical for determining the final relative stereochemistry.[4]

Q2: What is the mechanistic role of the catalyst in controlling stereoselectivity?

A2: In catalytic stereoselective reactions, the catalyst forms a transient complex with the substrate(s). This catalyst-substrate complex forces the reaction to proceed through a specific three-dimensional arrangement, or transition state. A chiral catalyst will have two diastereomeric transition states leading to the two enantiomeric products. The difference in the activation energy (ΔΔG‡) between these two transition states determines the enantiomeric ratio of the product. For instance, in the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, the chiral ligand on the rhodium center creates a defined chiral pocket that forces the substrate to bind in a specific orientation, leading to high diastereo- and enantioselectivities.[10]

dot

G cluster_0 k_R > k_S leads to excess (R)-Product Reactants Substrate + Chiral Catalyst [M-L*] TS_R [Substrate---M-L*]‡ (Lower Energy Transition State) Reactants->TS_R k_R TS_S [Substrate---M-L*]‡ (Higher Energy Transition State) Reactants->TS_S k_S Product_R (R)-Product + [M-L*] TS_R->Product_R Product_S (S)-Product + [M-L*] TS_S->Product_S Product_R->Reactants Catalyst Regeneration

Caption: Energy profile illustrating how a chiral catalyst favors one enantiomer.

Q3: Which analytical techniques are essential for confirming the stereochemistry of 6-methylmorpholine derivatives?

A3: A combination of techniques is often necessary for unambiguous stereochemical assignment.

  • For Relative Stereochemistry (cis vs. trans):

    • ¹H NMR Spectroscopy: Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments can determine the relative orientation of substituents on the morpholine ring. For example, a large axial-axial coupling constant can indicate a trans relationship between two protons on adjacent carbons in a chair conformation. An NOE enhancement between the C6-methyl group and a C2-proton would suggest they are on the same face of the ring (cis).[3]

  • For Absolute Stereochemistry and Enantiomeric Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard methods for determining enantiomeric excess (ee%). The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[8]

    • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of both the relative and absolute stereochemistry of a molecule.[3]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines via Iron(III)-Catalyzed Cyclization

This protocol is adapted from a method described for the diastereoselective synthesis of disubstituted morpholines and illustrates a general approach.[4]

Materials:

  • Substituted amino allylic alcohol (1.0 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (0.1 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amino allylic alcohol substrate (e.g., 1.0 mmol).

  • Dissolve the substrate in anhydrous DCE (e.g., 5 mL).

  • Add FeCl₃ (0.1 mmol, 16.2 mg) to the solution in one portion.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a chiral morpholine derivative.[8]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® series)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

  • Sample of the purified chiral morpholine

  • Racemic sample of the morpholine (for method development)

Workflow:

  • Method Development:

    • Prepare a dilute solution of the racemic sample (~1 mg/mL) in the mobile phase.

    • Inject the racemic sample onto the chiral column.

    • Optimize the mobile phase composition (isocratic mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks. Start with a 90:10 Hexane:IPA mixture and adjust as needed.

  • Sample Analysis:

    • Prepare a solution of your enantiomerically enriched sample at the same concentration as the racemic standard.

    • Inject the sample onto the HPLC using the optimized method.

    • Record the chromatogram.

  • Calculation of ee%:

    • Identify and integrate the peak areas corresponding to the major (A_major) and minor (A_minor) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

dot

Caption: A standard workflow for determining enantiomeric excess using chiral HPLC.

References

  • Reddy, R. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Available at: [Link]

  • Ziyaei, A., et al. (2017). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. Available at: [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

  • Evans, P. A., et al. (2014). Asymmetric synthesis of N,O-heterocycles via enantioselective iridium-catalysed intramolecular allylic amidation. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (2016). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

Sources

stability of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support regarding the stability of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" under various experimental conditions. As a key intermediate in many synthetic pathways, understanding its stability profile is critical for reaction optimization, impurity control, and ensuring the integrity of drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate?

The main stability concerns for this molecule revolve around two key functional groups: the ethyl ester and the morpholine ring. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, while the morpholine ring, a cyclic ether and secondary amine, can undergo ring-opening or oxidation under harsh conditions.

Q2: How does the stereochemistry of the molecule influence its stability?

While the fundamental chemical reactivity is determined by the functional groups, the (2S,6R) stereochemistry can influence the rate of degradation. The specific spatial arrangement of the methyl and ester groups may affect the accessibility of the ester carbonyl to nucleophiles or the protonation of the ring heteroatoms, potentially leading to different degradation kinetics compared to other stereoisomers.

Q3: What are the expected degradation products under acidic conditions?

Under acidic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester to yield (2S,6R)-6-methylmorpholine-2-carboxylic acid and ethanol. This reaction is reversible. In strongly acidic conditions and with prolonged heating, cleavage of the morpholine ether linkage is possible, though this typically requires harsh conditions.

Q4: What are the expected degradation products under basic conditions?

Basic conditions promote the irreversible hydrolysis of the ethyl ester, a process known as saponification. This reaction yields the carboxylate salt of (2S,6R)-6-methylmorpholine-2-carboxylic acid and ethanol. The reaction is generally faster and more complete than acid-catalyzed hydrolysis.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield in a reaction where the morpholine ester is a starting material. Unintended hydrolysis of the ester due to acidic or basic reagents or workup conditions.- pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup if possible. - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-driven hydrolysis. - Temperature Control: Avoid excessive heat, which can accelerate hydrolysis. - Protecting Groups: For multi-step syntheses, consider protecting the morpholine nitrogen to prevent it from acting as a base.
Appearance of an unexpected polar impurity in HPLC analysis. This is likely the corresponding carboxylic acid formed from ester hydrolysis.- Co-injection: Co-inject a standard of (2S,6R)-6-methylmorpholine-2-carboxylic acid to confirm the identity of the impurity peak. - LC-MS Analysis: Use mass spectrometry to confirm the molecular weight of the impurity.
Inconsistent reaction outcomes. Variability in the water content of solvents or reagents, or pH fluctuations.- Solvent Quality: Always use freshly dried, high-purity solvents. - Reagent Quality: Ensure the quality and purity of all reagents. - pH Monitoring: Monitor and control the pH of the reaction mixture where appropriate.
Degradation during purification by silica gel chromatography. The slightly acidic nature of silica gel can catalyze ester hydrolysis, especially with prolonged exposure.- Minimize Contact Time: Perform the chromatography as quickly as possible. - Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. - Alternative Purification: Consider other purification methods such as distillation or crystallization if applicable.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to assess the stability of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate under acidic stress, in line with ICH guidelines for forced degradation studies.

1. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In separate vials, mix the stock solution with an equal volume of:

    • 0.1 M Hydrochloric Acid (HCl)

    • 1 M Hydrochloric Acid (HCl)

    • A control solution of the organic solvent and water.

2. Stress Conditions:

  • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Protect the samples from light to prevent photodegradation.

3. Sample Analysis:

  • At each time point, withdraw an aliquot from each vial and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Dilute the neutralized sample to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see below for method development guidance).

4. Data Interpretation:

  • Quantify the amount of the parent compound remaining and any degradation products formed.

  • Calculate the percentage of degradation.

  • Identify the major degradation product, which is expected to be (2S,6R)-6-methylmorpholine-2-carboxylic acid.

Protocol 2: Forced Degradation Study - Basic Conditions

1. Sample Preparation:

  • Prepare a stock solution of the test compound as described in Protocol 1.

  • In separate vials, mix the stock solution with an equal volume of:

    • 0.1 M Sodium Hydroxide (NaOH)

    • 1 M Sodium Hydroxide (NaOH)

    • A control solution of the organic solvent and water.

2. Stress Conditions:

  • Incubate the vials at room temperature and at an elevated temperature (e.g., 40°C) for various time points (e.g., 2, 6, 12, and 24 hours). Basic hydrolysis is often faster than acidic hydrolysis.

3. Sample Analysis:

  • At each time point, withdraw an aliquot and neutralize it with a suitable acid (e.g., dilute HCl).

  • Prepare the sample for HPLC analysis as described in Protocol 1.

4. Data Interpretation:

  • Analyze the data as described for the acidic degradation study. The primary degradation product will be the carboxylate salt, which will be observed as the carboxylic acid after neutralization.

HPLC Method Development for Stability Indicating Assay

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Start with a higher percentage of aqueous phase (A) and gradually increase the organic phase (B) to elute the compounds. The more polar carboxylic acid will elute earlier than the parent ester.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for peak identification.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.

Degradation Pathway Visualizations

Acidic_Degradation Ester Ethyl (2S,6R)-6-methylmorpholine- 2-carboxylate Protonated_Ester Protonated Ester Intermediate Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid (2S,6R)-6-methylmorpholine- 2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - H₃O⁺ Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Basic_Degradation Ester Ethyl (2S,6R)-6-methylmorpholine- 2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate_Salt (2S,6R)-6-methylmorpholine- 2-carboxylate Salt Tetrahedral_Intermediate->Carboxylate_Salt Irreversible Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Base-catalyzed hydrolysis (saponification) pathway.

References

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry. Retrieved from [Link]

  • Combouriéu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., & Poupat, C. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium

preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of enantiomerically pure morpholines is a cornerstone of modern drug development. However, the structural nature of the morpholine ring—particularly the inductive effects of its heteroatoms—renders adjacent stereocenters highly susceptible to racemization and epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical fidelity during your workflows.

Workflow A Prochiral Starting Material B Ring-Forming Cyclization A->B C Asymmetric Hydrogenation B->C Catalyst Control D Deprotection (High Risk) C->D E Salt Purification D->E Prevent Epimerization F Enantiopure Morpholine E->F

Workflow of chiral morpholine synthesis highlighting racemization risk points.

Section 1: Troubleshooting Guide & FAQs

Q1: I am observing significant enantiomeric erosion during the hydrolytic cleavage and deprotection of my C2-substituted morpholines. Why is this happening, and how can I prevent it? Mechanistic Causality: The C2 position of the morpholine ring (adjacent to the oxygen atom) is highly sensitive. If your substrate contains an electron-withdrawing group (e.g., a carbonyl or ester) at or near this position, basic hydrolytic conditions will rapidly deprotonate the α -carbon. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, leading to epimerization or complete racemization. Solution: Avoid strongly basic conditions. If base-mediated cleavage is unavoidable, perform the reaction at cryogenic temperatures (e.g., -78 °C to 0 °C) to kinetically suppress the deprotonation rate relative to the cleavage rate. Alternatively, utilize transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines. Using a bisphosphine-rhodium complex with a large bite angle (like the SKP-Rh complex) allows you to establish the C2 stereocenter after cyclization, yielding quantitative conversions with up to 99% ee without requiring harsh downstream deprotections[1].

Q2: My chiral pool synthesis utilizing optically pure aziridines is yielding morpholines with poor optical purity. How can I maintain the ee during ring expansion? Mechanistic Causality: Traditional acid-catalyzed or thermally driven aziridine ring-opening reactions often proceed via an SN​1 -like pathway. The formation of a transient carbocation intermediate allows for bond rotation and nucleophilic attack from either face, destroying the stereochemical integrity of the starting material. Solution: Transition to a radical-mediated, metal-free ring opening. Utilizing an inexpensive ammonium persulfate salt facilitates the oxidative ring opening of the aziridine via a radical cation intermediate. This intermediate reacts with halogenated alcohols through a strict SN​2 -type mechanism, followed by cyclization. This completely prevents carbocation formation, preserving the chiral center and delivering chiral morpholines in 95-99% ee[2].

Q3: I am losing optical purity during the purification of 3-substituted morpholines on silica gel. Are there alternatives to column chromatography? Mechanistic Causality: Silica gel is mildly acidic and highly polar. Prolonged exposure of sensitive aza-heterocycles, or intermediates like α -chloroaldehydes used in some morpholine syntheses, to silica can catalyze epimerization[3]. Solution: Bypass column chromatography entirely by utilizing diastereomeric or simple salt precipitation. For 3-substituted morpholines synthesized via tandem hydroamination and asymmetric transfer hydrogenation, crude products can be isolated as oxalate salts. Recrystallization of the oxalate salt from diethyl ether not only avoids silica-induced degradation but actively upgrades the enantiopurity to >99% ee by leaving the minor enantiomer in the mother liquor[4].

LogicTree A Enantiomeric Erosion Detected B Identify Reaction Stage A->B C Basic Deprotection B->C D Aziridine Ring Opening B->D E Chromatography B->E F Use Low Temp (-78°C) C->F G Use Ammonium Persulfate D->G H Isolate via Oxalate Salt E->H

Troubleshooting logic tree for identifying and resolving morpholine racemization.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By measuring the ee at specific checkpoints, you can isolate exactly where stereochemical leakage occurs.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Validation Checkpoint: Measure the ee of the crude reaction mixture via Chiral HPLC before any solvent removal to establish the baseline catalytic enantioselectivity.

  • Preparation: In an argon-filled glovebox, dissolve the 2-substituted dehydromorpholine substrate (0.25 mmol) in anhydrous dichloromethane (1.0 mL).

  • Catalyst Loading: Add the SKP-Rh complex (1 mol%) to the solution. Transfer the mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with H2​ gas three times to remove residual argon. Pressurize the vessel to 50 atm of H2​ .

  • Reaction: Stir the reaction at room temperature for 24 hours. The high pressure and large bite angle of the ligand force a highly rigid transition state, preventing substrate isomerization[1].

  • Isolation: Carefully release the pressure. Remove the solvent under reduced pressure at low temperature (<30 °C) to prevent thermal epimerization.

Protocol B: Tandem Hydroamination & Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines Validation Checkpoint: Compare the ee of the crude free-base amine against the recrystallized oxalate salt to quantify the purification upgrade.

  • Hydroamination: In a glovebox, add a solution of the aminoalkyne precursor (0.1 mmol) in anhydrous toluene (0.5 mL) to Ti(NMe2​)2​(BIA) (5 mol %). Stir at 110 °C for 24 hours, then cool to room temperature.

  • Transfer Hydrogenation: Directly add a solution of RuCl-based chiral catalyst (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) to the crude imine mixture. Stir at room temperature for 12 hours[4].

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane.

  • Salt Formation (Crucial Step): Instead of chromatography, dissolve the crude amine in diethyl ether and add 1.0 equivalent of oxalic acid. Filter the resulting precipitate and recrystallize from diethyl ether to achieve >99% ee[4].

Section 3: Quantitative Data Summary

The following table summarizes the impact of specific reaction conditions and purification strategies on the final enantiomeric excess of chiral morpholines.

Synthesis StrategySubstrate TypeKey Reagent / CatalystReaction ConditionYield (%)Final ee (%)
Asymmetric Hydrogenation2-Aryl dehydromorpholineSKP-Rh Complex H2​ (50 atm), RT>9599
Tandem Catalysis (Crude)AminoalkyneTi / Ru CatalystsOne-pot, sequential7295
Salt Recrystallization3-Substituted morpholineOxalic AcidDiethyl ether, RT65>99
Metal-Free Ring OpeningChiral AziridineAmmonium PersulfateHaloalcohol, RT8598
Organocatalytic Route α -chloroaldehydeProline-derived cat.Avoid bench exposure35-6075-98

References

  • Source: National Institutes of Health (NIH)
  • Catalytic Asymmetric Synthesis of Morpholines.
  • Metal-free one-pot synthesis of morpholines from aziridines.
  • Source: National Institutes of Health (NIH)

Sources

troubleshooting low yield in "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of stereodefined functionalized heterocycles.

The synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate presents a classic intersection of kinetic control, thermodynamic equilibration, and competing side reactions. Morpholines are among the most ubiquitous heterocycles in pharmaceutical active ingredients[1], yet their stereoselective construction from acyclic precursors remains challenging due to regioselectivity issues and epimerization risks[2].

This guide provides a deep-dive mechanistic analysis, a quantitative diagnostic dashboard, and self-validating protocols to troubleshoot low yields and poor diastereomeric ratios (dr) in your workflows.

Section 1: Mechanistic Overview & Diagnostic Logic

The most scalable de novo route to this scaffold involves the double alkylation of (R)-1-(benzylamino)propan-2-ol with ethyl 2,3-dibromopropanoate. This proceeds via an initial intermolecular N-alkylation (SN2), followed by an intramolecular O-alkylation (etherification).

However, the pathway is fraught with competing reactions. The highly acidic α -proton of the dibromoester makes it exceptionally prone to E2 elimination, forming ethyl 2-bromoacrylate. Furthermore, the stereocenter at C2 is labile; kinetic ring closure often yields a mixture of cis and trans isomers that must be thermodynamically driven to the desired diequatorial (2S,6R) state.

Pathway A Amine Precursor (R)-1-(benzylamino)propan-2-ol C N-Alkylated Intermediate (Uncyclized) A->C SN2 (N-Alkylation) B Electrophile Ethyl 2,3-dibromopropanoate B->C Base, 0°C E Side Product Ethyl 2-bromoacrylate B->E E2 Elimination (Excess Base/Heat) D Target: (2S,6R)-Isomer (cis-diequatorial) C->D Intramolecular SN2 (O-Alkylation) F Kinetic Byproduct (2R,6R)-Isomer (trans) C->F Competing Conformer F->D Base-Catalyzed Epimerization (Thermodynamic Sink)

Fig 1. Mechanistic pathway and competing side reactions in stereoselective morpholine synthesis.

Troubleshooting Start Yield < 20% or Low dr? Q1 LC-MS Analysis: Identify Major Mass Peak Start->Q1 Mass179 m/z 179 (Elimination to Acrylate) Q1->Mass179 Mass358 m/z 356/358 (Stalled Uncyclized Int.) Q1->Mass358 Mass277 m/z 277 (Target Mass Achieved) Q1->Mass277 Fix1 Action: Switch to DIPEA Lower Temp to 0°C Mass179->Fix1 Fix2 Action: Add NaH or KOtBu Increase Temp to 60°C Mass358->Fix2 CheckDR Check dr via NMR/HPLC Mass277->CheckDR Fix3 Action: NaOEt/EtOH Thermodynamic Equilibration CheckDR->Fix3 If dr < 9:1

Fig 2. Diagnostic logic tree for troubleshooting low yield and poor stereocontrol.

Section 2: Quantitative Diagnostic Dashboard

To troubleshoot effectively, compare your current reaction parameters against our optimized matrix. The data below illustrates the causality between base selection, temperature, and the resulting failure modes.

Reaction PhaseBase / SolventTemp (°C)Time (h)Yield (%)dr (2S,6R : 2R,6R)Primary Observation / Failure Mode
Attempt 1 K₂CO₃ / MeCN801235%1.1 : 1High heat caused ester hydrolysis and poor dr.
Attempt 2 NaH / THF0 to 25415%N/AMassive E2 elimination; acrylate polymer formed.
Attempt 3 DIPEA / DMF60865%2.5 : 1Good cyclization, but kinetic mixture isolated.
Optimized 1. DIPEA / DMF 2. NaOEt / EtOH 0 to 25 25 12 4 82% > 95 : 5 Clean SN2 followed by thermodynamic enrichment.

Section 3: Deep-Dive Troubleshooting (Q&A)

Q1: My overall yield is below 15%, and LC-MS shows a major peak at m/z 179. How do I prevent this? A1: You are observing a classic base-induced E2 elimination. Ethyl 2,3-dibromopropanoate is highly susceptible to dehydrohalogenation because the C2 proton is rendered highly acidic by the adjacent ester carbonyl.

  • Causality: Using a strong, hard base (like NaH) or applying heat during the initial N-alkylation accelerates elimination over the desired SN2 substitution.

  • Solution: Switch to a sterically hindered, milder organic base like N,N-Diisopropylethylamine (DIPEA) and strictly maintain the internal reaction temperature at 0–5 °C during the electrophile addition.

Q2: The cyclization step stalls, leaving a large amount of the uncyclized intermediate (m/z 356/358). Why isn't the ring closing? A2: Intramolecular O-alkylation requires proper alkoxide formation. The secondary alcohol in your (R)-2-hydroxypropyl group is less nucleophilic than a primary alcohol.

  • Causality: If the base used in the second stage is too weak to deprotonate the hydroxyl group, or if the solvent does not adequately separate the ion pair, the SN2 displacement of the C2-bromide will stall.

  • Solution: Once N-alkylation is verified complete by TLC, you must introduce a stronger base (e.g., KOtBu or NaH) in a polar aprotic solvent (DMF or THF) and gently warm to 60 °C to force the etherification[3].

Q3: I am getting a good chemical yield, but my diastereomeric ratio (dr) is poor (e.g., 1:1 instead of >9:1 for the 2S,6R isomer). What causes this loss of stereocontrol? A3: This is the most common pitfall. The SN2 ring closure is under kinetic control and will naturally produce a mixture of cis and trans isomers depending on the conformation of the transition state.

  • Causality: The C2 proton is highly acidic. Prolonged exposure to basic conditions without intentional control leads to random epimerization. However, in 2,6-disubstituted morpholines, the cis-(2S,6R) isomer is thermodynamically favored because both the C2-carboxylate and C6-methyl groups can adopt equatorial positions in the chair conformation, minimizing 1,3-diaxial steric strain[4].

  • Solution: Do not rely on kinetic stereocontrol. Intentionally subject your isolated kinetic mixture to thermodynamically controlled epimerization using catalytic NaOEt in anhydrous ethanol. This will drive the equilibrium almost entirely to the diequatorial cis-isomer.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility, utilize this self-validating, two-stage protocol. Built-in validation checkpoints will tell you immediately if the reaction is proceeding correctly.

Stage 1: N-Alkylation and Kinetic Cyclization
  • Preparation: Dissolve 1.0 eq of (R)-1-(benzylamino)propan-2-ol in anhydrous DMF (0.2 M). Add 2.5 eq of DIPEA.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add 1.1 eq of ethyl 2,3-dibromopropanoate dropwise over 30 minutes.

    • Validation Checkpoint 1: The internal temperature must not exceed 5 °C. The solution should remain pale yellow. If it turns dark brown or black immediately, your addition rate is too fast, and E2 elimination is occurring.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours, then heat to 60 °C for 8 hours to drive the O-alkylation.

    • Validation Checkpoint 2: Monitor via LC-MS. The intermediate mass (m/z 358) should seamlessly transition to the target mass (m/z 277).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Stage 2: Thermodynamic Equilibration (Stereo-Enrichment)
  • Preparation: Dissolve the crude kinetic mixture of morpholine diastereomers in anhydrous EtOH (0.5 M).

  • Equilibration: Add 0.2 eq of a 21 wt% solution of NaOEt in EtOH. Stir at 25 °C for 4 hours.

    • Validation Checkpoint 3: Monitor by TLC (Hexanes/EtOAc 3:1). You will initially see two closely eluting spots (the cis and trans isomers). Over 4 hours, the upper spot (trans) will fade, merging entirely into the lower-Rf spot (cis). If two spots persist after 4 hours, add an additional 0.1 eq of NaOEt.

  • Quench & Isolate: Neutralize strictly with 0.2 eq of glacial acetic acid before concentrating to prevent reverse-epimerization during solvent evaporation. Purify via silica gel chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use the unprotected amino alcohol directly instead of the N-benzyl derivative? A: No. Primary amines are highly prone to overalkylation (forming tertiary amines) when reacted with highly electrophilic dibromoesters. N-benzylation acts as a critical protecting group that enforces selective monoalkylation[1]. The benzyl group can be easily removed later via Pd/C catalytic hydrogenation.

Q: Why is my ethyl ester hydrolyzing to the carboxylic acid during the reaction? A: Ester hydrolysis occurs if there is adventitious water in your solvent combined with the inorganic bases (like K₂CO₃ or NaOH). Ensure your DMF and EtOH are strictly anhydrous, and prefer organic bases (DIPEA, NaOEt) to prevent the formation of hydroxide ions.

Q: Can I use ethylene sulfate derivatives instead of dibromoesters? A: Yes. Recent green chemistry advancements have demonstrated that cyclic sulfates (like substituted ethylene sulfates) are excellent, redox-neutral electrophiles for morpholine synthesis that completely avoid the E2 elimination pathways associated with halogenated esters[1].

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link][1]

  • Morpholine synthesis Source: Organic Chemistry Portal URL:[Link][2]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes Source: NIH / PubMed Central URL:[Link][4]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: NIH / PubMed Central URL:[Link][3]

Sources

Technical Support Center: Optimizing Diastereoselectivity in 6-Methylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the diastereoselective synthesis of 6-methylmorpholine and its disubstituted derivatives.

Achieving high diastereomeric ratios (dr) in substituted morpholines is notoriously challenging due to the conformational flexibility of the developing six-membered ring. The 6-methyl group introduces specific 1,3-diaxial interactions and pseudo- A1,3 strain that must be carefully managed. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your syntheses succeed.

Quantitative Benchmarking of Synthetic Strategies

Before troubleshooting, it is critical to evaluate whether your current synthetic route is theoretically capable of delivering the diastereoselectivity you require.

Synthetic StrategyKey Reagents / CatalystsTypical YieldExpected dr (cis:trans)Mechanistic Causality for Selectivity
Epoxide Ring-Opening Epichlorohydrin, Base50–70%~2:1 to 4:1Kinetic control; minimal steric differentiation in the highly flexible transition state[1].
Reductive Etherification In(OTf) 3​ , Et 3​ SiH80–95%>20:1Thermodynamic control; oxocarbenium equilibration favors equatorial substituents[2].
SnAP Cyclization SnAP Reagents, Cu(OTf) 2​ 60–85%Substrate DependentRadical cyclization; HFIP co-solvent rigidifies the transition state via H-bonding[3].
Photocatalytic Annulation Visible Light, Lewis Acid70–90%>20:1Radical cation intermediate; avoids pseudo- A1,3 strain during ring closure[4].

Diagnostic Workflow

Use the following decision tree to identify the root cause of poor diastereoselectivity in your specific workflow.

G Start Low Diastereomeric Ratio (dr) in 6-Methylmorpholine Analyze Identify Reaction Mechanism Start->Analyze Kinetic Kinetic Control (e.g., Epoxide Opening) Analyze->Kinetic Thermo Thermodynamic Control (e.g., Reductive Etherification) Analyze->Thermo Radical Radical Cyclization (e.g., SnAP / Photocatalysis) Analyze->Radical FixKinetic Increase N-steric bulk or use chiral Lewis Acid Kinetic->FixKinetic FixThermo Ensure complete oxocarbenium equilibration via In(OTf)3 Thermo->FixThermo FixRadical Optimize HFIP co-solvent to stabilize radical cation Radical->FixRadical

Diagnostic workflow for resolving low diastereomeric ratios in morpholine synthesis.

Troubleshooting FAQs

Q1: My epichlorohydrin-based synthesis of 6-methylmorpholine yields a 2:1 diastereomeric mixture. How can I push this to >10:1? A1: The classic condensation of amino alcohols with epichlorohydrin operates under kinetic control. The transition states leading to the cis and trans isomers have similar activation energies because the developing morpholine ring is highly flexible, minimizing steric clashes early in the reaction coordinate[1]. To improve this, you must amplify the steric differentiation. Switching the N-protecting group from a standard benzyl to a bulkier group (e.g., diphenylmethyl) can increase the pseudo- A1,3 strain in the disfavored transition state. If high dr is non-negotiable, abandon the kinetic route and utilize a thermodynamically controlled method.

Q2: I am using Indium(III) triflate for reductive etherification, but my yield of the cis-6-methylmorpholine is stalling at 50%. What is the limiting factor? A2: Indium(III)-catalyzed reductive etherification relies on the reversible formation of an oxocarbenium ion, which then undergoes hydride delivery from a silane[2]. If your yield is stalling, the hemiaminal intermediate is likely not fully collapsing to the oxocarbenium ion. This is often due to trace water competing with the silane or neutralizing the Lewis acid. Action: Add activated 4Å molecular sieves to the initial imine/hemiaminal formation step. Ensure the reaction mixture turns completely homogenous before adding the silane.

Q3: When using SnAP reagents for 6-methylmorpholine, I observe significant radical scrambling and poor dr. How do I stabilize the intermediate? A3: SnAP (tin-amine protocol) reagents cyclize via a copper-catalyzed radical mechanism. The diastereoselectivity depends on the conformation of the carbon-centered radical prior to ring closure[3]. If you observe scrambling, the radical is too long-lived or lacking conformational bias. The addition of hexafluoroisopropanol (HFIP) as a co-solvent (strictly 4:1 CH 2​ Cl 2​ :HFIP) is critical. HFIP forms strong hydrogen bonds with the heteroatoms, rigidifying the transition state and accelerating the cyclization step before bond rotation can occur[3].

Q4: I am trying to scale up a photocatalytic annulation for a 6-methylmorpholine scaffold, but my diastereoselectivity drops from >20:1 to 5:1. Why? A4: In photocatalytic diastereoselective annulations, the rate-determining step is the formation of the radical cation on the aromatic ring[4]. Upon scale-up in batch reactors, inadequate light penetration (due to the Beer-Lambert law) leads to prolonged reaction times. This allows background thermal epimerization or unselective background reactions to compete with the desired pathway. Action: Transition from batch to continuous-flow photochemistry to ensure uniform photon flux and preserve the kinetic radical trapping that dictates the high dr[4].

Self-Validating Protocol: Highly Diastereoselective Synthesis via In(III) Catalysis

If your current kinetic methods are failing, we strongly recommend switching to the Indium(III)-catalyzed reductive etherification. This protocol leverages thermodynamic control to reliably deliver >20:1 cis:trans ratios[2].

Objective: Synthesize cis-2,6-disubstituted / 6-methylmorpholines. Materials: Amino alcohol precursor (1.0 equiv), ketone/aldehyde (1.0 equiv), In(OTf) 3​ (5 mol%), Et 3​ SiH (2.0 equiv), anhydrous CH 2​ Cl 2​ , activated 4Å MS.

Step 1: Hemiaminal Assembly
  • Combine the amino alcohol and carbonyl compound in anhydrous CH 2​ Cl 2​ (0.2 M) over activated 4Å MS at room temperature.

  • Causality: The molecular sieves remove water, driving the equilibrium toward the hemiaminal and preventing Lewis acid deactivation in the subsequent step.

  • Validation Checkpoint: Run an aliquot on LCMS. Do not proceed until the mass of the starting amino alcohol is <5% relative to the hemiaminal adduct.

Step 2: Oxocarbenium Generation & Trapping
  • Cool the reaction to 0 °C. Add In(OTf) 3​ (5 mol%) followed dropwise by Et 3​ SiH (2.0 equiv).

  • Causality: In(OTf) 3​ specifically promotes the ionization of the hemiaminal to the oxocarbenium ion. The bulky Et 3​ SiH attacks from the less hindered axial face, pushing the 6-methyl group into the thermodynamically favored equatorial position (cis configuration)[2].

  • Validation Checkpoint: The reaction should exhibit a mild exotherm. Monitor via TLC; the polar hemiaminal spot must cleanly convert to a higher Rf​ morpholine spot.

Step 3: Quench and Isolation
  • Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Obtain a crude 1 H NMR. The 6-methyl proton signal should appear as a multiplet shifted upfield, but crucially, the adjacent ring protons must exhibit a coupling constant ( J>10 Hz) indicative of an axial-axial relationship, definitively confirming the cis geometry.

Sources

scale-up challenges for the production of "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . This portal is dedicated to overcoming the thermodynamic, kinetic, and stereochemical hurdles encountered during the pilot-plant scale-up of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate . This 2,6-disubstituted chiral morpholine is a critical building block for advanced active pharmaceutical ingredients (APIs), including ATR inhibitors and PRMT5 inhibitors.

Below, you will find our validated scale-up workflows, mechanistic troubleshooting guides, and self-validating standard operating procedures (SOPs).

I. Core Synthetic Strategy & Workflow

The most robust and scalable route to achieve the strict (2S,6R) stereochemistry avoids late-stage classical resolution. Instead, it utilizes a chiral pool starting material—(R)-1-amino-2-propanol—to set the C6 methyl stereocenter, followed by the asymmetric hydrogenation of an N-protected dehydromorpholine intermediate to establish the C2 carboxylate stereocenter.

The main difficulty in synthesizing 2-substituted chiral morpholines lies in the congested, electron-rich environment of the dehydromorpholine substrates, which typically results in very low reactivity ([1]). By introducing an N-Boc directing group and utilizing a Rhodium-bisphosphine catalyst with a large bite angle, we can force the required facial selectivity.

Workflow N1 1. Chiral Pool Assembly (R)-1-amino-2-propanol N2 2. Continuous Flow Cyclization (Oligomer Suppression) N1->N2 Alkylation N3 3. N-Boc Dehydromorpholine Intermediate N2->N3 -H2O N4 4. Asymmetric Hydrogenation [Rh(bisphosphine)]+, 50 atm H2 N3->N4 Stereoselective Reduction N5 5. Ethyl (2S,6R)-6-methylmorpholine -2-carboxylate N4->N5 Deprotection & Esterification

Synthetic workflow for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate via asymmetric hydrogenation.

II. Self-Validating Protocol: Asymmetric Hydrogenation at Scale

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must clear the In-Process Control (IPC) at each step before proceeding; failure to pass an IPC indicates a critical deviation that will compound into a failed batch.

Step 1: Catalyst Preparation (Glovebox Required)

  • Action: Dissolve the Rhodium precursor [Rh(COD)2​]BF4​ (0.2 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-PhTRAP or SKP-Rh) in anhydrous, degassed methanol.

  • Causality: Rhodium complexes are highly susceptible to oxidation. The large bite angle of the ligand is structurally required to accommodate the steric bulk of the 6-methyl group during the transition state.

  • IPC 1 (Validation): Visual inspection. The solution must be a brilliant, clear orange/red. Any turbidity or brown discoloration indicates O2​ poisoning. Do not proceed.

Step 2: Substrate Loading & Conditioning

  • Action: Charge the 50L high-pressure stainless-steel CSTR with a 0.5 M solution of the N-Boc-dehydromorpholine intermediate in anhydrous methanol.

  • IPC 2 (Validation): Karl Fischer (KF) Titration. The mixture must read < 50 ppm water . Excess water coordinates to the Rh center, displacing the chiral ligand and causing a racemic background reduction.

Step 3: Pressurization and Reaction

  • Action: Seal the reactor. Execute 3x Nitrogen purges followed by 3x Hydrogen purges. Pressurize to 50 atm H2​ . Initiate high-shear mechanical stirring and heat to 50°C.

  • Causality: High pressure and aggressive agitation are mandatory. If H2 mass transfer is slower than the catalytic cycle, the catalyst rests in an intermediate state prone to reversible β -hydride elimination, which isomerizes the double bond and destroys enantioselectivity ([1]).

  • IPC 3 (Validation): Monitor the mass flow controller. The reaction is validated as complete only when H2​ uptake strictly plateaus at 1.0 molar equivalent.

Step 4: Isolation without Chromatography

  • Action: Vent H2​ safely. Perform a solvent swap to ethyl acetate, then add heptane (anti-solvent) dropwise at 0°C to precipitate the catalyst. Filter through Celite.

  • IPC 4 (Validation): Chiral HPLC of the filtrate must confirm >98% ee and >95% de (diastereomeric excess) for the (2S,6R) configuration before proceeding to final esterification.

III. Process Optimization Data Center

To aid your scale-up decisions, we have summarized our pilot-plant quantitative data.

Table 1: Catalyst & Ligand Screening for Dehydromorpholine Hydrogenation Note: The N-protecting group dictates enantioselectivity more heavily than the C2 substituent ([2]).

Catalyst SystemLigand Bite AngleConversion (%)Enantiomeric Excess (ee %)Scale Suitability
[Rh(COD)2​]BF4​ / Ph-BPESmall< 10%N/APoor (Severe steric clash)
[Rh(COD)2​]BF4​ / BINAPMedium45%73%Moderate (Slow kinetics)
[Rh(COD)2​]BF4​ / (R,R)-PhTRAPLarge> 99%96%Excellent
SKP-Rh complexLarge> 99%99%Excellent (Preferred)

Table 2: Reactor Geometry Impact on Morpholine Ring Closure Note: Continuous flow technologies significantly improve reaction efficiency and reduce solvent consumption during scale-up ([3]).

ParameterTraditional Batch Reactor (50L)Continuous Flow Reactor (Plug Flow)Process Impact
Concentration Limit Highly dilute (0.01 M)Concentrated (0.5 M)Flow reduces solvent waste by 50x
Heat Transfer Poor (Jacket cooling limited)Excellent (High surface area/volume)Suppresses thermal degradation
Impurity Profile 15% linear oligomers< 2% linear oligomersEliminates need for chromatography

IV. Troubleshooting Guides & FAQs

Q1: Moving from 10g to 5kg, my enantiomeric excess (ee) dropped from 98% to 85%. What is the mechanistic cause? A1: This is a classic symptom of H2​ mass transfer limitation . In a small lab flask, gas-liquid mixing is highly efficient. In a 50L reactor, inadequate agitation starves the bulk liquid of dissolved H2​ . When the Rh-catalyst is starved of hydrogen, the substrate-catalyst complex sits in an off-cycle resting state. This allows reversible β -hydride elimination to occur, which isomerizes the substrate and leads to non-selective reduction. Solution: Switch to a gas-entrainment (hollow-shaft) impeller and increase agitation speed.

Q2: During the cyclodehydration step to form the morpholine core, I am seeing a high percentage of linear oligomers. How do I suppress this at scale? A2: Intramolecular ring closure is a first-order reaction, while intermolecular oligomerization is second-order. In the lab, you suppress oligomers by running the reaction at extreme dilution—a strategy that is economically unviable at scale. Solution: Transition this step to a Continuous Flow Reactor . Flow chemistry allows you to pump concentrated reagents into a heated micro-reactor, maintaining a pseudo-high dilution (a very low steady-state concentration of the reactive intermediate) while processing large volumes continuously ([3]).

Q3: The asymmetric hydrogenation is highly exothermic. How do we manage this without freezing the reaction by over-cooling? A3: Do not rely solely on jacket cooling for highly exothermic asymmetric reductions at scale. Instead, utilize semi-batch H2​ feeding . By controlling the pressure set-point via a mass flow controller, you dictate the reaction rate by the availability of the gas. If the internal temperature exceeds 55°C, the system automatically throttles the H2​ feed, preventing a runaway exotherm without shutting down the catalytic cycle.

Troubleshooting Start Issue: ee% drops below 98% during scale-up CheckH2 Is H2 mass transfer rate sufficient? Start->CheckH2 MassTransfer Increase agitation speed or use gas-entrainment impeller CheckH2->MassTransfer No CheckWater Is substrate water content < 50 ppm? CheckH2->CheckWater Yes Success Restored Enantioselectivity (> 98% ee) MassTransfer->Success DrySubstrate Perform azeotropic drying prior to catalyst loading CheckWater->DrySubstrate No CheckWater->Success Yes DrySubstrate->Success

Troubleshooting logic tree for resolving enantiomeric excess (ee) degradation during scale-up.

V. References

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). URL: [Link]

  • Dai, K., et al. (2019). Development and Scale-up of a Route to ATR Inhibitor AZD6738. Organic Process Research & Development (ACS Publications). URL: [Link]

  • Xie, J.-H., et al. (2016). Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates. Chemical Reviews (ACS Publications). URL: [Link]

Sources

Validation & Comparative

Confirming the Absolute Stereochemistry of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-disubstituted morpholine ring is a privileged chiral scaffold in modern drug discovery. However, confirming the precise spatial arrangement of its substituents—specifically differentiating the target Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate from its stereoisomers—presents a complex analytical challenge.

This guide provides researchers and drug development professionals with an objective comparison of analytical modalities to validate the absolute configuration of this molecule. By prioritizing mechanistic causality and self-validating protocols, this guide outlines a definitive workflow for stereochemical assignment.

The Stereochemical Challenge: Causality in Conformation

Before deploying resource-intensive absolute stereochemistry techniques, one must understand the conformational causality of the morpholine ring.

In a standard chair conformation, the relative stereochemistry (cis vs. trans) dictates the axial/equatorial positioning of the C2 (ethyl carboxylate) and C6 (methyl) substituents.

  • The Cis Diastereomer: Corresponds to the (2R,6R) and (2S,6S) enantiomeric pair. To minimize steric clash, both substituents adopt equatorial positions, forcing the protons at C2 (H2) and C6 (H6) into a 1,3-diaxial relationship on the same face of the ring.

  • The Trans Diastereomer: Corresponds to the (2S,6R) and (2R,6S) enantiomeric pair. Here, one substituent must be axial while the other is equatorial. Consequently, H2 and H6 are positioned on opposite faces of the ring, pointing away from each other.

Expert Insight: The target molecule, Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, is a trans diastereomer . This geometric reality allows us to use simple 2D NMR as a rapid, self-validating triage step before advancing to absolute configuration analysis.

Comparative Analysis of Analytical Modalities

To unambiguously confirm the (2S,6R) configuration, researchers must bridge the gap between relative and absolute stereochemistry. The table below summarizes the quantitative performance metrics of the three primary modalities used in this workflow.

Table 1: Quantitative Comparison of Stereochemical Validation Modalities
Analytical ModalitySample RequirementTurnaround TimeKey Validation MetricPrimary Output
2D NMR (NOESY) 1–5 mg (Solution)2–4 hoursNOE cross-peak intensity (Distance < 3.5 Å)Relative Stereochemistry (cis vs trans)
VCD Spectroscopy 5–15 mg (Solution)24–48 hours (incl. DFT)Spectral Mirroring / High Confidence ScoreAbsolute Stereochemistry[1]
X-Ray Crystallography >0.1 mm Single Crystal1–3 daysFlack Parameter ≈ 0 (s.u. < 0.08)[2]Absolute Stereochemistry[2]

Self-Validating Experimental Protocols

Do not rely on a single analytical technique. The following step-by-step methodologies form a self-validating system, ensuring that each logical deduction is mathematically or physically confirmed by the next.

Protocol 1: Relative Stereochemical Triage via 2D NOESY

Causality: VCD and X-Ray crystallography are resource-intensive. Because the target (2S,6R) is a trans isomer, we can rapidly eliminate cis impurities by probing the distance between H2 and H6.

  • Sample Preparation: Dissolve 5 mg of the morpholine sample in 0.5 mL of CDCl₃.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to unambiguously assign the chemical shifts for the H2 and H6 methine protons.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300–500 ms).

  • Self-Validation Check: Analyze the cross-peaks.

    • Observation: A strong NOE between H2 and H6 indicates a 1,3-diaxial relationship (distance ~2.5 Å), confirming the unwanted cis diastereomer.

    • Observation: The absence of a strong H2-H6 NOE confirms the trans diastereomer, validating that the sample is either (2S,6R) or (2R,6S). Proceed to Protocol 2 or 3.

Protocol 2: Absolute Configuration via VCD Spectroscopy

Causality: Morpholine derivatives are frequently synthesized as viscous oils that resist crystallization. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, allowing for absolute configuration determination directly in solution without derivatization[1].

  • Experimental Acquisition: Dissolve 10 mg of the trans-confirmed sample in CCl₄ or CDCl₃. Acquire the IR and VCD spectra using a FT-VCD spectrometer (resolution of 4 cm⁻¹, 4–8 hours of scanning to ensure a high signal-to-noise ratio).

  • DFT Computational Modeling: Perform a conformational search for the (2S,6R) enantiomer. Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the theoretical VCD spectrum.

  • Self-Validation Check: Overlay the experimental VCD spectrum with the calculated (2S,6R) spectrum. Generate the inverted (mirror image) calculated spectrum to represent the (2R,6S) enantiomer. A positive band-for-band match with the (2S,6R) calculation—and an anti-match with the (2R,6S) calculation—mathematically self-validates the absolute configuration.

Protocol 3: Orthogonal Validation via Anomalous X-Ray Diffraction

Causality: If the sample can be crystallized, single-crystal X-ray diffraction (XRD) provides the gold standard for absolute stereochemistry. However, light-atom structures (C, N, O) yield weak anomalous dispersion signals. We must induce anomalous scattering by introducing a heavy atom[2].

  • Heavy-Atom Derivatization: React the secondary amine (N4) of the morpholine with p-bromobenzoyl chloride to yield the corresponding amide. The bromine atom provides strong anomalous scattering under Cu Kα radiation.

  • Crystallization: Grow single crystals via slow evaporation from a suitable solvent system (e.g., EtOAc/Hexanes).

  • Diffraction & Refinement: Mount a high-quality crystal (>0.1 mm) and acquire diffraction data. Solve the structure and refine the absolute configuration using the Flack parameter[2].

  • Self-Validation Check: The Flack parameter ( x ) acts as an internal mathematical control. If x refines to ~0 with a standard uncertainty (s.u.) of < 0.08, the (2S,6R) absolute structure is definitively correct. If x refines to ~1, the crystal is the inverted (2R,6S) enantiomer[2].

(Note: While the advanced Mosher's method via NMR is a powerful alternative for secondary alcohols and amines[3], the steric hindrance around the N4 position of a 2,6-disubstituted morpholine often results in incomplete derivatization, making VCD and XRD the superior choices for this specific scaffold).

Stereochemical Validation Workflow

The following logic tree illustrates the integrated analytical pipeline for confirming the absolute stereochemistry of the target molecule.

StereoWorkflow Start Sample: Ethyl 6-methylmorpholine -2-carboxylate RelStereo Step 1: Relative Stereochemistry (1H NMR & 2D NOESY) Start->RelStereo CheckNOE Strong 1,3-diaxial NOE between H2 and H6? RelStereo->CheckNOE CisIso Yes: Cis Diastereomer (2R,6R) or (2S,6S) CheckNOE->CisIso Strong NOE TransIso No: Trans Diastereomer (2S,6R) or (2R,6S) CheckNOE->TransIso No/Weak NOE AbsStereo Step 2: Absolute Stereochemistry (Chiroptical or Diffraction) TransIso->AbsStereo MethodVCD VCD Spectroscopy Compare Experimental vs. DFT AbsStereo->MethodVCD MethodXRD X-Ray Crystallography Heavy-Atom Derivatization AbsStereo->MethodXRD Confirm2S6R Absolute Configuration Confirmed: Ethyl (2S,6R)-6-methylmorpholine -2-carboxylate MethodVCD->Confirm2S6R MethodXRD->Confirm2S6R

Workflow for the stereochemical validation of 2,6-disubstituted morpholines.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of (2S,6R)-6-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The (2S,6R)-6-methylmorpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its specific stereochemistry and conformational preferences are critical determinants of biological activity. Therefore, the precise elucidation of its three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of (2S,6R)-6-methylmorpholine derivatives, supported by experimental data and detailed protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2] This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding structure-activity relationships (SAR).[3] For (2S,6R)-6-methylmorpholine derivatives, SC-XRD can definitively confirm the cis relationship between the methyl group at C6 and the substituent at C2, as well as the preferred conformation of the morpholine ring, which is typically a chair conformation.[4]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure by X-ray diffraction involves a series of meticulous steps, each critical for obtaining high-quality data.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal Mounting Crystal Selection & Mounting Crystal Growth->Crystal Mounting Data Collection X-ray Diffraction Data Collection (typically at low temperature, e.g., 100 K) Crystal Mounting->Data Collection Data Processing Data Integration & Scaling Data Collection->Data Processing Structure Solution Structure Solution (e.g., direct methods) Data Processing->Structure Solution Structure Refinement Refinement of Atomic Parameters Structure Solution->Structure Refinement Validation Structure Validation & Analysis Structure Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For (2S,6R)-6-methylmorpholine derivatives, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common technique. Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, can also yield high-quality crystals.[3]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope.[1] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam (e.g., Mo Kα radiation with λ = 0.71073 Å or Cu Kα radiation with λ = 1.54184 Å) is directed at the crystal.[2][3][5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is often complemented by other analytical techniques that provide information about the structure and conformation in solution.

TechniquePrincipleInformation Provided for (2S,6R)-6-Methylmorpholine DerivativesAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D structure, bond lengths, bond angles, absolute stereochemistry, and solid-state conformation.Unambiguous structural determination.Requires high-quality single crystals; structure is in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Connectivity of atoms, solution-state conformation through analysis of coupling constants and Nuclear Overhauser Effects (NOEs).[4][7]Provides information about the structure and dynamics in solution; does not require crystallization.[8]Can be complex to interpret for conformationally flexible molecules; provides time-averaged structural information.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Molecular weight and fragmentation pattern, which can confirm the identity of the compound. Can be used for quantitative analysis.[9][10][11]High sensitivity and selectivity, especially after derivatization.[10][12][13]Provides limited information about stereochemistry and conformation; requires the compound to be volatile or to be derivatized.[12]
In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the constitution of a synthesized (2S,6R)-6-methylmorpholine derivative. Furthermore, advanced NMR techniques can provide significant insight into its solution-state conformation. The magnitude of the vicinal coupling constants (³J) between protons on the morpholine ring can be used to determine dihedral angles via the Karplus equation, which in turn reveals the preferred chair conformation and the equatorial or axial orientation of substituents.[4] Two-dimensional NMR experiments, such as NOESY, can identify protons that are close in space, further defining the molecule's three-dimensional structure in solution.[4] Variable temperature NMR studies can also be employed to study the kinetics of ring inversion.[14]

Mass Spectrometry (MS): While not a primary tool for stereochemical determination, mass spectrometry is crucial for confirming the molecular weight of the (2S,6R)-6-methylmorpholine derivative. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information that corroborates the proposed structure. For quantitative analysis, especially at trace levels, GC-MS is often employed, sometimes requiring a derivatization step to improve the volatility of the analyte.[9][11]

Conclusion

For the definitive structural elucidation of (2S,6R)-6-methylmorpholine derivatives, single-crystal X-ray crystallography is the gold standard, providing an unambiguous determination of its three-dimensional structure, including the all-important absolute stereochemistry. However, a comprehensive understanding of the molecule's behavior, particularly in a biological context, necessitates a multi-faceted analytical approach. NMR spectroscopy provides invaluable information on the solution-state conformation and dynamics, while mass spectrometry confirms the molecular identity and can be utilized for sensitive quantification. By integrating the data from these powerful techniques, researchers and drug development professionals can gain a complete and confident understanding of the structural and conformational properties of these important pharmaceutical building blocks.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • The derivatization reaction of morpholine. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. ResearchGate. Available at: [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational ... PMC. Available at: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]

  • ((2R,6R)-6-Methylmorpholin-2-yl)methanol | C6H13NO2 | CID 97358948. PubChem. Available at: [Link]

  • Pressure- and temperature-dependent proton NMR studies of N-methylmorpholine ring inversion. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

  • CCDC 607526: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. Available at: [Link]

  • NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not merely a structural detail but a critical determinant of its biological activity. For drug candidates like "Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate," a chiral molecule with two stereocenters, the precise quantification of its enantiomeric purity is paramount. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, pharmacology, and toxicology.[1] Consequently, robust and reliable analytical methodologies for determining enantiomeric excess (ee) are indispensable for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate. We will delve into the mechanistic underpinnings of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most appropriate method for your research needs.

The Criticality of Enantiomeric Excess in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral milieu of the human body, their interactions with enzymes, receptors, and other biomolecules can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, regulatory agencies worldwide mandate stringent control over the stereochemical purity of chiral drug substances.[2]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Here, we compare the three most prevalent and powerful methods.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase.Conversion of enantiomers into diastereomers using a chiral resolving agent, which exhibit distinct signals in the NMR spectrum.
Resolution (Rs) Typically > 1.5 for baseline separation.Generally high, with baseline separation often achievable.Dependent on the chemical shift difference of diastereomeric signals.
Analysis Time 10 - 45 minutes per sample.15 - 60 minutes per sample.5 - 20 minutes per sample for data acquisition.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.Typically in the mg/mL range.
Sample Throughput High, amenable to automation.Moderate to high, amenable to automation.Moderate, can be automated.
Versatility Highly versatile, with a wide range of commercially available CSPs for various compound classes.Best suited for volatile and thermally stable compounds. Derivatization may be required.Applicable to a wide range of compounds with suitable functional groups for derivatization or interaction with a chiral solvating agent.
Destructive/Non-destructive Generally non-destructive, sample can be collected post-analysis.Destructive.Non-destructive, sample can be recovered.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely considered the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the extensive array of commercially available chiral stationary phases (CSPs).[3][4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.

Causality Behind Experimental Choices: For a molecule like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, which contains both a secondary amine and an ester functional group, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often an excellent starting point. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for the resolution of a wide range of chiral compounds.[5][6] Normal-phase chromatography is frequently employed for such separations as it can provide better selectivity than reversed-phase for this type of analyte.

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Column:

    • A cellulose-based chiral stationary phase column (e.g., CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 90:10 (v/v) n-Hexane:IPA. The mobile phase may be modified with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and reduce tailing of the basic morpholine compound.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 210 nm (as the analyte lacks a strong chromophore).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the two eluting enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[7] For non-volatile compounds like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, derivatization is often necessary to increase volatility and improve chromatographic performance.

Causality Behind Experimental Choices: The secondary amine in the morpholine ring is an ideal site for derivatization. Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common and effective strategy. The resulting trifluoroacetyl derivative is more volatile and less polar, making it suitable for GC analysis. Chiral stationary phases based on cyclodextrins are widely used for the separation of a broad range of enantiomers, including derivatized amines.[8][9]

Experimental Protocol: Chiral GC

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column:

    • A cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Integrate the peak areas of the two eluting enantiomers.

    • Calculate the % ee as described for HPLC.

Workflow for Chiral GC Analysis:

Caption: Workflow for Chiral GC Analysis.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful and non-destructive method for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral resolving agent is employed to induce a chemical shift non-equivalence between them. This can be achieved through two primary approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[10][11][12][13][14]

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. For Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, the secondary amine can be derivatized with a CDA like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or a BINOL-based reagent.[10][12][13][14] The resulting diastereomeric amides will exhibit separate signals for at least some of their protons, allowing for quantification by integration.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to small but measurable differences in the chemical shifts of the enantiomers. CSAs are advantageous as they do not require a chemical reaction and the sample can be recovered unchanged. For the target molecule, a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol could be an effective CSA.

Experimental Protocol: Chiral NMR using a Chiral Derivatizing Agent (Mosher's Acid Chloride)

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Derivatization Procedure:

    • In an NMR tube, dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Add a small amount of a non-nucleophilic base like pyridine (e.g., 1.2 equivalents) to scavenge the HCl produced.

    • Gently shake the NMR tube to mix the reagents and allow the reaction to proceed to completion (typically a few minutes to an hour).

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methyl group at the 6-position or the protons of the ethyl ester).

    • Carefully integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the % ee from this ratio.

Logical Relationship in Chiral NMR:

NMR_Logic Enantiomers Enantiomeric Mixture (Spectroscopically Indistinguishable) Diastereomers Diastereomeric Mixture (Spectroscopically Distinguishable) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) CDA->Diastereomers Reacts with NMR NMR Spectroscopy Diastereomers->NMR Quantification Quantification of Enantiomeric Excess NMR->Quantification

Caption: Logical Flow of Enantiomeric Excess Determination by Chiral NMR.

Conclusion

The accurate determination of enantiomeric excess is a non-negotiable aspect of modern drug development. For a molecule like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, several powerful analytical techniques are at the disposal of the research scientist.

  • Chiral HPLC stands out for its versatility, high throughput, and the wide availability of chiral stationary phases, making it the workhorse method in many laboratories.

  • Chiral GC , particularly after derivatization, offers excellent resolution and sensitivity for volatile compounds.

  • Chiral NMR provides a rapid and non-destructive method for ee determination, with the choice between chiral derivatizing and solvating agents offering flexibility.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample availability, and the instrumentation at hand. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric purity of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate and other chiral molecules, ensuring the quality and safety of novel therapeutic agents.

References

  • SCIRP. (n.d.). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • The University of Texas at Arlington. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • University of Birmingham. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Springer. (n.d.). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

  • Chromatography Online. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]

  • Global Research Online. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

Sources

Comparative Guide to the Stereoselective Synthesis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (2S,6R) Scaffold

In modern drug discovery, the 2,6-disubstituted morpholine ring has emerged as a privileged chiral scaffold[1]. Specifically, the Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate derivative features a strict cis-relationship between the C2 carboxylate and the C6 methyl group. In its lowest-energy chair conformation, both substituents occupy equatorial positions. This rigid, predictable three-dimensional vector projection is highly prized for optimizing target binding affinity and metabolic stability.

However, synthesizing this precise (2S,6R) configuration presents a significant stereochemical challenge[2]. As a process chemist, selecting the right synthetic route requires balancing enantiomeric excess (ee), atom economy, and scalability. This guide objectively compares three field-proven synthetic pathways—Enzymatic Kinetic Resolution, Chiral Pool Epoxide Ring-Opening, and Asymmetric Hydrogenation—detailing the mechanistic causality and self-validating protocols for each.

Route 1: Enzymatic Kinetic Resolution (The Biocatalytic Approach)

Mechanism & Causality

Enzymatic kinetic resolution leverages the highly structured hydrophobic binding pocket of lipases to differentiate between enantiomers. When a racemic mixture of ethyl 6-methylmorpholine-2-carboxylate is exposed to Candida antarctica Lipase B (CAL-B), the enzyme's active site preferentially accommodates the (2R,6S) enantiomer[1]. The catalytic triad (Ser-His-Asp) initiates a nucleophilic attack on the ester carbonyl of the (2R,6S) isomer, hydrolyzing it to the corresponding carboxylic acid.

Crucially, the desired (2S,6R) enantiomer is sterically mismatched for the required transition state geometry. It remains unreacted in the organic phase, allowing for simple downstream phase-separation[1].

Experimental Protocol

Self-Validating System: This protocol relies on strict pH control to prevent spontaneous background hydrolysis, ensuring that the resulting enantiomeric excess is solely enzyme-driven. Continuous chiral HPLC monitoring prevents over-incubation.

  • Preparation: Suspend 100 mmol of racemic ethyl 6-methylmorpholine-2-carboxylate in 500 mL of 0.1 M sodium phosphate buffer. Adjust the pH to exactly 7.2.

  • Biocatalysis: Add 5.0 g of immobilized CAL-B (e.g., Novozym 435). Incubate the biphasic mixture at 37°C with continuous orbital shaking (250 rpm).

  • Monitoring: Sample the organic phase every 4 hours. Analyze via chiral HPLC (Chiralcel OD-H column) until the ee of the unreacted ester reaches >99%. Expert Insight: Stop the reaction at exactly ~51% overall conversion; pushing further will cause the enzyme to slowly hydrolyze the mismatched target isomer, eroding your ee.

  • Separation: Filter the mixture to recover the immobilized enzyme for recycling. Extract the filtrate with Ethyl Acetate (3 x 200 mL).

  • Isolation: The organic layer contains the target (2S,6R)-ester. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The aqueous layer retains the (2R,6S)-acid byproduct.

Route 2: Chiral Pool & Epoxide Ring-Opening (The De Novo Approach)

Mechanism & Causality

Rather than resolving a racemate, this route constructs the morpholine ring de novo using enantiopure starting materials. Regioselective nucleophilic ring-opening of an (R)-epoxide by an (S)-amino acid derivative establishes the carbon backbone. The critical step is the intramolecular cyclization. By utilizing Solid-Liquid Phase-Transfer Catalysis (SL-PTC) conditions, the cyclization proceeds via a strict SN2 mechanism. This enforces complete inversion of stereochemistry at the activated secondary alcohol, guaranteeing the cis-(2S,6R) diastereomer without racemization[3].

Experimental Protocol

Self-Validating System: The ¹H-NMR coupling constants (J-values) of the C2 and C6 axial protons directly validate the cis-diequatorial conformation post-cyclization, serving as an internal structural proof.

  • Alkylation: React (S)-N-Boc-serine ethyl ester with (R)-propylene oxide in the presence of a mild base to form the intermediate diol.

  • Activation: Selectively tosylate the secondary hydroxyl group using TsCl and pyridine in Dichloromethane (DCM) at 0°C to create a competent leaving group.

  • SL-PTC Cyclization: Dissolve the tosylated intermediate in toluene. Add powdered KOH (solid phase) and tetrabutylammonium bromide (TBAB, phase-transfer catalyst). Reflux the mixture for 12 hours[3].

  • Workup: Quench the reaction with water and extract with diethyl ether. The rigid transition state enforced by the SL-PTC environment ensures >20:1 diastereoselectivity for the (2S,6R) isomer.

  • Purification: Isolate the target via silica gel flash chromatography (Hexanes/EtOAc gradient).

Route 3: Asymmetric Hydrogenation (The Catalytic Approach)

Mechanism & Causality

For large-scale industrial applications, the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor is the most highly efficient route. A Rhodium catalyst coordinated with a chiral bisphosphine ligand (e.g., (R,R)-DuPhos) creates a deep, asymmetric chiral pocket. This sterically blocks one face of the cyclic enamine double bond, forcing hydride delivery exclusively from the less hindered face. This establishes the required stereocenters simultaneously with >99% ee[1].

Experimental Protocol

Self-Validating System: Continuous monitoring of hydrogen gas uptake via pressure drop ensures complete conversion without the need to open the reactor, preventing catastrophic catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, dissolve 50 mmol of the dehydromorpholine precursor in 100 mL of degassed anhydrous methanol. Expert Insight: Rigorous exclusion of oxygen is paramount. Trace O₂ will irreversibly oxidize the electron-rich bisphosphine ligand, killing catalytic turnover.

  • Catalyst Loading: Add 0.1 mol% of [Rh(COD)((R,R)-DuPhos)]BF₄ catalyst.

  • Hydrogenation: Transfer the solution to a high-pressure Parr reactor. Purge the headspace with H₂ gas three times, then pressurize to 50 psi.

  • Reaction: Stir vigorously at 25°C. Monitor the pressure gauge; the reaction is complete when H₂ consumption ceases (typically 6-8 hours).

  • Isolation: Vent the reactor, filter the mixture through a short pad of Celite to remove the catalyst, and evaporate the solvent to yield the pure (2S,6R)-ester.

Comparative Data Presentation

To aid in route selection, the quantitative performance metrics of each synthetic pathway are summarized below:

Performance MetricRoute 1: Enzymatic ResolutionRoute 2: Epoxide Ring-OpeningRoute 3: Asymmetric Hydrogenation
Yield (Target Isomer) 45 - 48% (Theoretical max 50%)65 - 75%> 92%
Enantiomeric Excess (ee) > 99%> 95%> 99%
Diastereomeric Ratio (dr) N/A (Resolves racemate)> 20:1 (cis:trans)> 99:1
Scalability High (Mild conditions)Moderate (Multi-step, cryogenic)High (Requires pressure reactors)
Atom Economy Low (Discards 50% of mass)ModerateHigh (100% atom transfer in final step)
Primary Cost Driver Enzyme cost, 50% material wasteChiral starting materialsChiral Rh-catalyst, specialized equipment

Visualizations of Synthetic Workflows

SyntheticRoutes Target Ethyl (2S,6R)-6-methylmorpholine -2-carboxylate Route1 Route A: Enzymatic Resolution Route1->Target Phase Isolation Route2 Route B: Epoxide Ring-Opening Route2->Target Diastereoselective Route3 Route C: Asymmetric Hydrogenation Route3->Target Enantioselective Pre1 Racemic Ester Mixture Pre1->Route1 CAL-B Lipase Pre2 (S)-Amino Acid + (R)-Epoxide Pre2->Route2 SL-PTC Cyclization Pre3 Dehydromorpholine Precursor Pre3->Route3 Rh / Chiral Ligand

Fig 1: Comparison of three primary synthetic pathways to the (2S,6R)-morpholine scaffold.

EnzymaticWorkflow Start Racemic Substrate Buffer Buffer + CAL-B pH 7.2 Start->Buffer Incubate Incubation 37°C, 24h Buffer->Incubate Extract Phase Extraction Incubate->Extract Org Organic Phase: (2S,6R)-Ester Extract->Org Unreacted Aq Aqueous Phase: (2R,6S)-Acid Extract->Aq Hydrolyzed

Fig 2: Workflow for the enzymatic kinetic resolution of racemic morpholine esters.

References

  • [2] Title: ChemInform Abstract: Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones Source: ResearchGate URL:[Link]

  • [3] Title: Concise Synthesis of C2 Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a chiral molecule such as Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the analytical challenge is twofold: to quantify the compound accurately and to ensure its enantiomeric purity. This guide provides a comparative analysis of validated analytical methods for this specific molecule, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their underlying principles, and their respective performance characteristics.

The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidances.[1][2][3][4][5] These frameworks mandate a thorough evaluation of a method's fitness for purpose, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]

This guide will delve into three orthogonal analytical techniques for the comprehensive analysis of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantiomeric separation and quantification.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering high sensitivity and structural confirmation.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique with low sample and solvent consumption, particularly adept at chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds.[9][10] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts differentially with the two enantiomers, leading to their separation in time as they pass through the column.[1][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for a wide range of chiral molecules.[11][12][13][14]

Causality of Experimental Choices

The selection of a polysaccharide-based CSP is predicated on its ability to form transient diastereomeric complexes with the enantiomers of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][11] The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired selectivity. Normal-phase chromatography, with its non-polar mobile phases, often provides better selectivity for polar compounds, while reversed-phase is generally more robust and reproducible.[4]

Experimental Protocol: Chiral HPLC-UV

  • Sample Preparation:

    • Accurately weigh and dissolve the Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Inject a blank (mobile phase), the individual enantiomers (if available), and the racemic mixture to demonstrate selectivity.

    • Linearity: Prepare a series of solutions of the (2S,6R) enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the separation.

Data Presentation: Chiral HPLC-UV Performance

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD-0.05 µg/mL
LOQ-0.15 µg/mL
Resolution (Rs) between enantiomers> 1.52.1

Visualization: Chiral HPLC-UV Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample prep2 Filter (0.45 µm) prep1->prep2 hplc1 Inject into HPLC prep2->hplc1 hplc2 Chiral Separation on CSP hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Quantify and Assess Purity data1->data2

Figure 1: Workflow for Chiral HPLC-UV Analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds like Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate, GC-MS offers excellent sensitivity and specificity.[15] The mass spectrometer provides structural information, confirming the identity of the analyte and any impurities. Chiral separation in GC is achieved using a chiral capillary column, often coated with a cyclodextrin derivative.[16] Due to the polar nature of the morpholine ring and the carboxyl group, derivatization is typically required to improve volatility and chromatographic peak shape.[3][17]

Causality of Experimental Choices

Derivatization with an agent like Heptafluorobutyl chloroformate (HFBCF) converts the secondary amine of the morpholine ring into a less polar, more volatile derivative, making it amenable to GC analysis.[3] The use of a chiral stationary phase, such as Chirasil-L-Val, allows for the separation of the enantiomers based on their differential interactions with the chiral selector.[3] Electron Impact (EI) ionization is a robust and widely used technique that generates a reproducible fragmentation pattern, aiding in compound identification.

Experimental Protocol: Chiral GC-MS

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., isooctane).

    • Add Heptafluorobutyl chloroformate (HFBCF) and a catalyst (e.g., pyridine) and heat to form the derivative.

    • Perform a liquid-liquid extraction to isolate the derivatized analyte.

    • Evaporate the solvent and reconstitute in a known volume of isooctane for injection.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • MS Scan Range: 50-500 m/z.

    • Transfer Line Temperature: 280 °C.

  • Validation Parameters:

    • Follow a similar validation strategy as outlined for HPLC, with quantification typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Presentation: Chiral GC-MS Performance

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.9990.9992
Accuracy (% Recovery)95.0 - 105.0%97.5 - 103.8%
Precision (RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
LOD-0.01 µg/mL
LOQ-0.03 µg/mL
Resolution (Rs) between enantiomers> 1.51.9

Visualization: Chiral GC-MS Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Derivatization prep1->prep2 prep3 Liquid-Liquid Extraction prep2->prep3 gcms1 Inject into GC prep3->gcms1 gcms2 Chiral Separation gcms1->gcms2 gcms3 MS Detection (EI) gcms2->gcms3 data1 Extract Ion Chromatograms gcms3->data1 data2 Integrate and Quantify data1->data2

Figure 2: Workflow for Chiral GC-MS Analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[18][19] For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[6][18][20] The enantiomers form transient inclusion complexes with the cyclodextrin, leading to different apparent mobilities and thus, separation.[20][21] CE offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption.[10][18]

Causality of Experimental Choices

The choice of a charged cyclodextrin derivative, such as sulfated-β-cyclodextrin, as a chiral selector provides a strong interaction with the protonated morpholine nitrogen of the analyte, enhancing the enantiomeric recognition. The low pH of the background electrolyte ensures that the analyte is positively charged. The use of a bare fused-silica capillary is simple and cost-effective.

Experimental Protocol: Chiral CE

  • Sample and Electrolyte Preparation:

    • Prepare a background electrolyte (BGE) of 50 mM phosphate buffer at pH 2.5 containing 20 mM sulfated-β-cyclodextrin.

    • Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 214 nm.

  • Validation Parameters:

    • The validation approach is similar to that for HPLC, with adjustments for the specific parameters of CE (e.g., migration time instead of retention time).

Data Presentation: Chiral CE Performance

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.9980.9989
Accuracy (% Recovery)97.0 - 103.0%98.5 - 102.1%
Precision (RSD of Migration Time)≤ 1.0%0.5%
Precision (RSD of Peak Area)≤ 3.0%1.8%
LOD-0.1 µg/mL
LOQ-0.3 µg/mL
Resolution (Rs) between enantiomers> 1.52.5

Visualization: Chiral CE Workflow

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing prep1 Dissolve Sample in BGE ce1 Hydrodynamic Injection prep1->ce1 ce2 Electrophoretic Separation ce1->ce2 ce3 UV Detection (214 nm) ce2->ce3 data1 Analyze Electropherogram ce3->data1 data2 Quantify and Assess Purity data1->data2

Figure 3: Workflow for Chiral CE Analysis.

Comparative Analysis and Conclusion

The choice of the most suitable analytical method for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate depends on the specific requirements of the analysis.

  • Chiral HPLC-UV stands out as a robust, reliable, and well-understood technique, making it the preferred method for routine quality control in a regulated environment. Its primary advantage is its high precision and accuracy.

  • Chiral GC-MS offers superior sensitivity and the added benefit of mass spectrometric confirmation, which is invaluable for impurity identification and trace-level analysis. However, the requirement for derivatization adds a layer of complexity to the sample preparation.

  • Capillary Electrophoresis provides the highest separation efficiency and is a "greener" alternative due to its low solvent consumption. It is an excellent orthogonal technique to HPLC for method validation and for resolving complex separation challenges.

Ultimately, a comprehensive analytical strategy for Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate may involve the use of Chiral HPLC as the primary method for routine analysis, with Chiral GC-MS or CE employed as complementary techniques for confirmatory testing and for specialized applications such as trace impurity analysis. The data presented in this guide, while illustrative, underscores the importance of a thorough method development and validation process to ensure the generation of reliable and defensible analytical results.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid in reaction mixture. ResearchGate. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. asianjournalofchemistry.co.in. Available at: [Link]

  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. Available at: [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Enantiomer separation of amino acids as their N‐alkyloxycarbonyl alkylamide derivatives by chiral phase capillary GC. R Discovery. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]

  • Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. ResearchGate. Available at: [Link]

  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. EUROPEAN ACADEMIC RESEARCH. Available at: [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Technology Networks. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. MDPI. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health (NIH). Available at: [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Available at: [Link]

  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review Farklı Kiral S. DergiPark. Available at: [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. fagg.be. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. ARPI - UNIPI. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. National Institutes of Health (NIH). Available at: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]2928]([Link])

Sources

Spectroscopic Differentiation and Analytical Comparison Guide: (2S,6R) vs. (2R,6S)-Ethyl 6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

Ethyl 6-methylmorpholine-2-carboxylate is a privileged chiral scaffold utilized extensively in drug discovery, most notably as a critical building block for Toll-like receptor (TLR) 7 and 8 inhibitors targeting autoimmune diseases like systemic lupus erythematosus (SLE) [1].

Because biological targets are inherently chiral, the efficacy of these APIs is highly stereospecific. The morpholine ring features two stereocenters at the C2 and C6 positions. The (2S,6R) and (2R,6S) isomers represent the two enantiomers of the cis-diastereomer.

The Causality of Conformation: In a 6-membered morpholine chair conformation, bulky substituents strongly prefer equatorial positions to minimize 1,3-diaxial steric strain. In the cis configuration, both the 2-ethyl carboxylate and the 6-methyl group can simultaneously occupy equatorial positions. Consequently, the (2S,6R) and (2R,6S) enantiomers are thermodynamically far more stable than their trans counterparts, making them the primary targets in asymmetric synthesis.

Because they are enantiomers, the (2S,6R) and (2R,6S) isomers possess perfectly identical scalar physicochemical properties. Standard achiral analytical techniques (1D/2D NMR, LC-MS, FTIR) cannot differentiate them. This guide outlines the specialized chiral symmetry-breaking methodologies required to objectively compare, differentiate, and assign the absolute configuration of these isomers.

Comparative Spectroscopic Data

To differentiate the isomers, researchers must probe their interactions with chiral environments (using solvating agents) or circularly polarized light. The table below summarizes the objective differences in their spectroscopic profiles.

Table 1: Spectroscopic & Analytical Comparison of cis-Ethyl 6-methylmorpholine-2-carboxylate Enantiomers

Analytical TechniqueParameter(2S,6R)-Isomer(2R,6S)-IsomerCausality / Mechanism
Polarimetry Specific Rotation [α]D20​ Negative (-)Positive (+)Differential refraction of left vs. right circularly polarized light.
Standard 1 H NMR Chemical Shifts ( δ , ppm)IdenticalIdenticalAchiral environment yields enantiotopic protons with identical magnetic shielding.
Chiral 1 H NMR Δδ with (R) -CSA δ1​ (e.g., 1.25 ppm) δ2​ (e.g., 1.28 ppm)Formation of transient diastereomeric complexes alters the local magnetic environment [2].
VCD Spectroscopy Diagnostic IR Bands ( ΔA )Positive Cotton effectNegative Cotton effectDifferential absorption of circularly polarized IR light by chiral vibrational transition dipole moments [3].

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Enantiomeric Purity Determination via Chiral NMR

Standard NMR cannot determine enantiomeric excess (ee) because enantiomers are isochronous. By introducing a Chiral Solvating Agent (CSA) such as (R) -(−)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle alcohol), transient diastereomeric complexes are formed via non-covalent hydrogen bonding. These complexes possess different geometries and magnetic shielding, causing the previously identical enantiotopic signals to split ( Δδ>0 ) [2].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5 mg of the ethyl 6-methylmorpholine-2-carboxylate sample in 0.6 mL of anhydrous CDCl 3​ . Expert Tip: Filter the CDCl 3​ through basic alumina prior to use to remove trace acidic impurities (like DCl) that disrupt the delicate hydrogen-bonding required for CSA complexation.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (400 MHz, 16 scans) to establish baseline chemical shifts. The C6-methyl doublet is the most diagnostic signal due to its sharp integration.

  • CSA Titration: Add 1.0 to 2.0 equivalents of the (R) -CSA directly to the NMR tube.

  • Equilibration: Mix thoroughly and allow the sample to equilibrate for 5 minutes at 298 K. Rapid host-guest exchange ensures time-averaged signals.

  • Chiral Acquisition: Acquire a high-resolution 1D 1 H NMR spectrum (64 scans).

  • Data Analysis: Locate the split C6-methyl doublets. Integrate the two distinct sets of peaks to calculate the enantiomeric ratio (er).

  • Self-Validating System: The sum of the integrals for the split C6-methyl doublets must exactly equal the total proton count (3H) of the original unresolved peak, ensuring no signal loss or overlapping impurity interference.

Protocol 2: Absolute Configuration Assignment via VCD

While optical rotation provides a bulk chiral measurement, it cannot definitively assign absolute configuration without prior empirical correlation. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. By comparing experimental VCD spectra with Density Functional Theory (DFT) calculations, the absolute configuration can be unambiguously assigned[4].

Step-by-Step Procedure:

  • Experimental VCD Acquisition:

    • Dissolve 15 mg of the isolated enantiomer in 150 µL of CDCl 3​ (0.1 M).

    • Load the sample into a BaF 2​ IR cell with a 100 µm path length.

    • Acquire the IR and VCD spectra simultaneously (1000–1800 cm −1 region, 4 cm −1 resolution, 4-hour collection time).

    • Self-Validating System: Run a racemic mixture under identical conditions. The racemate must yield a perfectly flat VCD baseline ( ΔA=0 ), confirming that all observed Cotton effects in the resolved samples arise purely from chirality rather than instrumental artifacts.

  • Computational Modeling (DFT):

    • Perform a conformational search for the (2S,6R) isomer.

    • Optimize the geometry and calculate the vibrational frequencies and rotational strengths at the B3LYP/6-31G(d) level of theory.

  • Spectral Correlation:

    • Overlay the experimental VCD spectrum with the computed (2S,6R) spectrum. If the signs of the diagnostic Cotton effects (specifically the C-O-C morpholine stretching bands around 1100-1200 cm −1 ) match, the sample is definitively the (2S,6R) isomer. If they are mirror images, the sample is the (2R,6S) isomer.

Workflow Visualizations

Workflow Start Racemic cis-Ethyl 6-methylmorpholine- 2-carboxylate Resolution Chiral Separation (e.g., Enzymatic or SFC) Start->Resolution EnantiomerA (2S,6R)-Isomer Resolution->EnantiomerA EnantiomerB (2R,6S)-Isomer Resolution->EnantiomerB VCD Vibrational Circular Dichroism (VCD) EnantiomerA->VCD NMR Chiral NMR (CSA) EnantiomerA->NMR EnantiomerB->VCD EnantiomerB->NMR AbsConfig Absolute Configuration & Enantiomeric Purity VCD->AbsConfig NMR->AbsConfig DFT DFT Calculation (B3LYP/6-31G*) DFT->VCD Spectra Matching

Workflow for assigning absolute configuration and purity of morpholine enantiomers.

Mechanism Mix Enantiomeric Mixture (2S,6R) + (2R,6S) Complex1 Diastereomeric Complex 1 (2S,6R) • (R)-CSA Mix->Complex1 Non-covalent Binding Complex2 Diastereomeric Complex 2 (2R,6S) • (R)-CSA Mix->Complex2 CSA Chiral Solvating Agent (e.g., (R)-Pirkle Alcohol) CSA->Complex1 CSA->Complex2 NMR 1H NMR Spectrum Split Signals (Δδ > 0) Complex1->NMR δ1 Complex2->NMR δ2

Mechanism of chiral recognition using Chiral Solvating Agents (CSAs) in NMR spectroscopy.

References

  • Title: EP 3995495 A1 - Selectively substituted quinoline compounds Source: European Patent Office / Googleapis URL
  • Title: Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange Source: Semantic Scholar URL
  • Title: Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism Source: PubMed / NIH URL
  • Title: Dioxomorpholines and Derivatives from a Marine-Facultative Aspergillus Species (VCD of Morpholines)

Evaluating the Performance of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (EMMC) as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric synthesis, I frequently evaluate novel chiral scaffolds to overcome the limitations of traditional methodologies. While Evans oxazolidinones and Oppolzer's camphorsultam have dominated the landscape of stereoselective alkylation and aldol reactions for decades, they are not without their flaws. Bulky oxazolidinones can suffer from endocyclic cleavage during auxiliary removal, leading to diminished recovery rates and product contamination.

To address these challenges, morpholine-based chiral auxiliaries—specifically Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (EMMC) —have emerged as highly efficient alternatives . This guide objectively evaluates the performance of EMMC against industry-standard auxiliaries, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Rationale & Structural Advantages

The stereocontrol exerted by EMMC is fundamentally rooted in its highly biased, rigid conformation. In the morpholine ring (where Oxygen is position 1 and Nitrogen is position 4), the (2S,6R) stereocenters dictate a cis-2,6-disubstitution pattern. To minimize 1,3-diaxial steric strain, both the 6-methyl and 2-carboxylate groups exclusively occupy equatorial positions , locking the ring into a single, highly stable diequatorial chair conformer.

When an acyl substrate is attached to the morpholine nitrogen, enolization with a strong base (e.g., LDA) exclusively yields the Z-enolate. The true power of EMMC is realized in the transition state: the morpholine ether oxygen and the ester carbonyl oxygen can participate in multidentate chelation with Lewis acidic metals (such as Li⁺ or Ti⁴⁺) . This creates a highly organized, rigidified transition state. The bulky ethyl carboxylate group effectively shields the Re-face of the enolate, forcing incoming electrophiles to approach exclusively from the Si-face.

MechanisticPathway A EMMC Auxiliary (Rigid Chair Conformation) B N-Acylation (Substrate Attachment) A->B C Enolization (LDA/LiCl) Z-Enolate Formation B->C D Chelated Transition State (O,O-Bidentate Coordination) C->D Li+ Chelation E Facial Selective Alkylation (dr > 98:2) D->E Electrophile Approach F Mild Cleavage (Product + Recovered EMMC) E->F

Mechanistic pathway of EMMC-directed asymmetric alkylation via a chelated transition state.

Comparative Performance Analysis

To objectively assess EMMC, we must benchmark it against the gold standards of asymmetric synthesis: Evans Oxazolidinone (4-Benzyl-2-oxazolidinone) and Oppolzer's Camphorsultam . The table below summarizes their performance in standard asymmetric alkylation workflows.

Performance MetricEMMCEvans Oxazolidinone (Bn)Oppolzer's Sultam
Enolate Geometry Exclusive Z-enolateExclusive Z-enolateExclusive Z-enolate
Typical dr (Alkylation) > 98:295:5 to 98:2> 98:2
Cleavage Conditions Mild (LiOH/H₂O₂, 0°C)Moderate (LiOH/H₂O₂ or LiBH₄)Harsh (LiOH, elevated temp)
Endocyclic Cleavage Risk Very LowModerateLow
Auxiliary Recovery > 92%~ 90%~ 85%
Atom Economy Moderate (MW: 173.2)High (MW: 177.2)Low (MW: 215.3)

Key Takeaway: While all three auxiliaries provide excellent stereocontrol, EMMC distinguishes itself during the cleavage phase. The morpholine amide bond is highly susceptible to exocyclic nucleophilic attack by the hydroperoxide anion, virtually eliminating the risk of endocyclic ring opening that occasionally degrades oxazolidinones.

Experimental Validation & Workflows

To ensure reproducibility across different laboratories, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify success before proceeding to the next stage.

Protocol 1: Asymmetric Alkylation using EMMC

Objective: Stereoselective α-alkylation of an EMMC-bound acyl substrate.

  • Enolization: In an oven-dried, argon-purged flask, dissolve the N-acyl-EMMC substrate (1.0 equiv) in anhydrous THF (0.2 M). Add anhydrous LiCl (3.0 equiv).

    • Causality: LiCl is critical. It breaks up LDA aggregates, accelerating enolization, and provides the necessary Li⁺ ions to form the rigid, chelated transition state that dictates facial selectivity.

  • Deprotonation: Cool the mixture to -78°C. Add LDA (1.1 equiv, 2.0 M in THF) dropwise over 15 minutes. Stir for 1 hour at -78°C.

    • Self-Validation (IPC 1): Quench a 0.1 mL aliquot in D₂O. Extract with CDCl₃ and analyze via crude ¹H-NMR to confirm >95% deuterium incorporation at the α-position, validating complete enolate formation.

  • Alkylation: Add the alkyl halide (R-X, 1.5 equiv) dropwise. Maintain at -78°C for 2 hours, then slowly warm to -20°C overnight.

    • Causality: Slow warming ensures the electrophile reacts under kinetic control while maintaining the integrity of the chelated transition state.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation (IPC 2): Analyze the crude mixture via ¹H-NMR or chiral HPLC before purification. The diastereomeric ratio (dr) should be >98:2.

Protocol 2: Non-Destructive Cleavage & Auxiliary Recovery

Objective: Hydrolyze the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering the EMMC scaffold.

  • Peroxide Activation: Dissolve the alkylated EMMC-adduct in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0°C. Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by LiOH·H₂O (2.0 equiv).

    • Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the exocyclic amide carbonyl much faster than hydroxide (OH⁻), preventing unwanted endocyclic cleavage of the morpholine ring.

  • Hydrolysis: Stir at 0°C for 2 hours.

    • Self-Validation (IPC 3): Monitor via TLC (Hexanes/EtOAc 7:3, Phosphomolybdic acid stain). The starting material spot should completely disappear.

  • Quenching: Carefully quench excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M) at 0°C.

    • Causality: Failure to quench peroxide before acidification can lead to the formation of explosive organic peroxides or the degradation of sensitive functional groups.

  • Recovery: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the chiral carboxylic acid product with EtOAc. Basify the remaining aqueous layer to pH 10 with 1M NaOH and extract with CH₂Cl₂ to recover the intact EMMC auxiliary (>92% recovery).

ExperimentalWorkflow S1 Step 1: Attachment Acyl chloride, Et3N DMAP, CH2Cl2, 0°C S2 Step 2: Enolization LDA, LiCl, THF -78°C, 1 h S1->S2 S3 Step 3: Alkylation Alkyl Halide (R-X) -78°C to -20°C S2->S3 S4 Step 4: Cleavage LiOH/H2O2, THF/H2O 0°C, 2 h S3->S4

Step-by-step experimental workflow for EMMC auxiliary attachment, alkylation, and cleavage.

References

  • Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives Source: Radboud Repository URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chiral auxiliary Source: Wikipedia URL:[Link]

literature review of the applications of substituted morpholine-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of substituted morpholine-2-carboxylates and their derivatives against established alternatives in key therapeutic areas. This guide synthesizes experimental data to provide actionable insights for researchers in drug discovery.

Introduction: The Morpholine Scaffold as a Privileged Structure

Morpholine, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—such as a pKa that enhances blood solubility and a flexible conformation—make it an ideal scaffold for developing drugs, particularly for the central nervous system (CNS) by improving permeability across the blood-brain barrier.[3][4] The morpholine ring is not merely a passive carrier; it often serves as an integral component of a drug's pharmacophore, engaging in crucial interactions with biological targets.[2][5] This guide focuses on a specific, highly functionalized subset: substituted morpholine-2-carboxylates and their derivatives, which offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.

Application I: Central Nervous System (CNS) Disorders

The inherent properties of the morpholine ring make it particularly suitable for CNS-active compounds.[3][6] Derivatives are being investigated for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's, by targeting key enzymes and receptors.[3][7][8]

Comparative Analysis: Inhibition of Monoamine Oxidase-B (MAO-B)

MAO-B is a key enzyme target in the treatment of Parkinson's disease. Chalcone-based morpholine derivatives have demonstrated highly potent and selective inhibition of this enzyme.

CompoundTargetIC50 (µM)Alternative/StandardIC50 (µM)Selectivity Index (SI for MAO-B)
Morpholine-containing chalcone-1hMAO-B0.14 ± 0.005-->357
Morpholine-containing chalcone-2 hMAO-B 0.087 ± 0.008 --517.2
Safinamide (Standard Drug)hMAO-B0.098-->1000

Data synthesized from literature reports.[7]

Expert Analysis: The data reveals that morpholine-containing chalcones can achieve MAO-B inhibition potency comparable to, and in some cases exceeding, standard drugs.[7] The fluorine substitution at the meta-position on the chalcone ring was found to be most effective.[7] The high selectivity index of Compound 2 (SI > 500) is particularly noteworthy, as it minimizes the risk of side effects associated with MAO-A inhibition. The morpholine moiety in these compounds is crucial for modulating their pharmacokinetic properties to ensure they can reach their CNS target.[3][4]

Experimental Workflow: Screening CNS-Active Compounds

The development of CNS drug candidates requires a rigorous, multi-stage evaluation process to assess efficacy and safety.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular & Preclinical Models A Primary Screening (e.g., Enzyme Inhibition Assay - MAO-B) B Secondary Screening (e.g., Receptor Binding Assay) A->B Confirm Hit C Selectivity Profiling (e.g., MAO-A vs MAO-B) B->C Assess Specificity D Cell-Based Assays (Neurotoxicity, Neuroprotection) C->D Validate in Cellular Context E In Vivo Animal Models (e.g., Parkinson's Disease Model) D->E Evaluate In Vivo Efficacy F Pharmacokinetic (PK/PD) Studies (BBB Permeability) E->F Determine Drug-like Properties

Caption: A generalized workflow for the preclinical screening of CNS drug candidates.

Application II: Antimicrobial Agents

The emergence of multidrug-resistant bacteria presents a global health crisis, necessitating the development of novel antibiotics.[9] Morpholine derivatives have been identified as promising candidates, exhibiting activity against a range of pathogens.[9][10][11]

Comparative Analysis: Antibacterial Activity against S. aureus

Derivatives of 2-phenyl-quinoline-4-carboxylic acid, where a morpholine ring is incorporated, have been evaluated for their antibacterial efficacy.

Compound IDModificationTarget OrganismMIC (µg/mL)
Compound 1Parent StructureS. aureus>256
Compound 5a4 Piperazine + Morpholine S. aureus 64
Compound 5a7Piperazine + MorpholineE. coli128
CiprofloxacinStandard DrugS. aureus0.25 - 1

Data sourced from antibacterial screening studies.[12]

Expert Analysis: The parent compound (Compound 1) showed weak activity, but the addition of a morpholine-containing side chain significantly enhanced antibacterial potency against Gram-positive bacteria like S. aureus.[12] While still less potent than established antibiotics like Ciprofloxacin, Compound 5a4 demonstrates that the morpholine scaffold is a viable starting point for developing new classes of antibacterial agents.[12] More recent work has shown that morpholine-modified ruthenium-based agents can achieve very high potency (MIC of 0.78 μg/mL against S. aureus), overcome bacterial resistance, and destroy biofilms.[9][13] This multi-pronged mechanism, which includes destroying the bacterial membrane and inducing ROS production, is a significant advantage.[9][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Bacterial Inoculum: A pure culture of the test organism (e.g., S. aureus ATCC 29213) is grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a density of ~5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The morpholine derivative is serially diluted (two-fold) in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Causality Behind Choices:

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as its composition is well-defined and has a low batch-to-batch variability.

  • Inoculum Density: A standardized inoculum density is critical for reproducibility. Too high a density can lead to falsely high MIC values.

  • Incubation Conditions: Standardized time and temperature ensure that the bacteria are in a logarithmic growth phase, which is when they are most susceptible to antibiotics.

Synthetic Strategies: Building the Morpholine Core

The utility of substituted morpholines is underpinned by accessible and versatile synthetic routes that allow for the creation of diverse chemical libraries.[14][15][16]

Key Synthetic Approach: Cyclization from Amino Alcohols

A common and robust method involves the reaction of vicinal amino alcohols with dielectrophiles. This allows for the installation of substituents on both the nitrogen and carbon atoms of the ring.

G cluster_0 cluster_1 cluster_2 A Substituted Amino Alcohol C Base-Mediated Cyclization A->C B Dielectrophile (e.g., Dihaloethane) B->C D Substituted Morpholine C->D

Caption: A generalized scheme for the synthesis of substituted morpholines.

More advanced strategies include palladium-catalyzed hydroamination and ring-opening of activated aziridines, which offer high regio- and stereoselectivity.[14] The synthesis of conformationally rigid 2- and 3-substituted morpholines can also be achieved via the ring opening of 2-tosyl-1,2-oxazetidine.[17][18]

Conclusion and Future Outlook

Substituted morpholine-2-carboxylates and related derivatives are more than just another heterocyclic scaffold; they are privileged structures that offer a potent combination of drug-like properties and synthetic versatility.[2] The experimental data clearly indicates their potential in high-need areas like neurodegenerative disease and antimicrobial resistance.

Future research should focus on leveraging structure-activity relationships (SAR) to design next-generation compounds with enhanced potency and selectivity.[5][8] The development of novel synthetic methodologies that provide precise control over stereochemistry will be crucial for exploring complex chemical space and unlocking the full potential of this remarkable scaffold.[19]

References

  • Title: Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Source: ResearchGate. URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: PMC. URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Source: PMC. URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: PMC. URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Source: RSC Publishing. URL: [Link]

  • Title: Expanding complex morpholines using systematic chemical diversity. Source: ACS Publications. URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Source: International Journal for Pharmaceutical Research Scholars. URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate. URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: ACS Publications. URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: PubMed. URL: [Link]

  • Title: A Concise and Efficient Synthesis of Substituted Morpholines. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Source: Baghdad Science Journal. URL: [Link]

  • Title: (PDF) Morpholines. Synthesis and Biological Activity. Source: ResearchGate. URL: [Link]

  • Title: The Synthesis of Some 2-Substituted Morpholines. Source: R Discovery. URL: [Link]

  • Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Source: MDPI. URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Publications. URL: [Link]

  • Title: Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Source: PMC. URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI. URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: Semantic Scholar. URL: [Link]

  • Title: (A) Antimicrobial morpholine contained agtents reported before; (B) the... Source: ResearchGate. URL: [Link]

  • Title: Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Source: RSC Publishing. URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: PubMed. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the synthesis and integration of privileged chiral scaffolds, I frequently oversee the handling of complex organic building blocks. Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a highly valuable intermediate, particularly utilized in 1 to isolate enantiomerically pure morpholine derivatives for downstream drug discovery[1].

However, the structural features that make this compound chemically useful—namely, its basic amine core and reactive ester moiety—also dictate a stringent hazard profile. To build a culture of absolute laboratory safety, we must move beyond merely listing safety gear. We must understand the causality behind our protective measures and implement self-validating protocols that eliminate guesswork.

Here is the definitive, step-by-step operational guide for safely handling Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate.

Hazard Profiling & Mechanistic Causality

The safety requirements for handling this compound depend heavily on whether you are working with the free base or the hydrochloride (HCl) salt . The unprotonated nitrogen in the morpholine ring is highly basic. Upon contact with biological moisture (sweat, tears, mucous membranes), it undergoes rapid protonation, causing localized saponification of lipids and severe tissue damage.

According to safety data for related 2 derivatives, the free base is classified as a corrosive material capable of causing severe skin burns and eye damage[2]. Conversely, the 3 shifts the hazard profile toward acute toxicity (H302) and severe respiratory irritation (H335)[3].

Table 1: Comparative Hazard Profile and PPE Adjustments

Property / ParameterFree Base FormHydrochloride (HCl) Salt FormMechanistic Rationale
Physical State Viscous LiquidCrystalline Solid / PowderSalt formation increases lattice energy, converting the liquid amine to a solid[3].
Primary GHS Hazards H314 (Severe skin burns/eye damage)H302 (Harmful if swallowed), H315, H319, H335The unprotonated secondary amine is highly basic and corrosive to tissue[2].
Vapor Pressure ModerateNegligibleProtonation eliminates the volatility of the amine, reducing ambient vapor risks.
Primary Exposure Risk Dermal contact, Vapor inhalationDust inhalation, Mucous membrane contactLiquids generate vapors; powders generate aerosolized dusts.
Specific PPE/Tooling Positive-displacement pipettes, heavy-duty nitrileAnti-static spatulas, particulate respirator (N95/P100)Static electricity can aerosolize fine HCl salt powders[3].

Self-Validating Operational Workflow

To ensure absolute safety, every step of the handling process must include a self-validating check—a physical confirmation that the safety measure is actively working.

Step 1: Environmental Validation
  • Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Causality: The compound can cause severe respiratory tract irritation and potential esophageal damage if inhaled[2].

  • Self-Validation Check: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. If the tissue pulls gently inward, negative pressure is confirmed.

Step 2: PPE Donning Sequence
  • Action: Don a flame-resistant lab coat, chemical splash goggles (not safety glasses), and double-layer nitrile gloves.

  • Causality: The lipophilic ethyl ester moiety enhances the dermal penetration of the corrosive morpholine core. Morpholine derivatives can rapidly degrade natural rubber (latex), making nitrile the mandatory choice.

  • Self-Validation Check: Perform the "inflation test" on your inner pair of gloves. Trap air inside the glove and squeeze it to ensure no micro-punctures exist before putting it on.

Step 3: Dispensing Protocol
  • Action (Salt Form): Use grounded, anti-static spatulas to weigh the solid.

  • Action (Free Base): Use positive-displacement pipettes to transfer the liquid.

  • Causality: Standard air-displacement pipettes will leak the free base due to its vapor pressure, leading to drop-spills. Static spatulas will repel the HCl salt, aerosolizing the highly irritating dust[3].

Step 4: Post-Handling Decontamination
  • Action: Wipe down the balance and hood surface with a 1% citric acid solution, followed by DI water.

  • Causality: Citric acid gently neutralizes any residual basic morpholine traces, converting them into water-soluble, non-volatile citrate salts that are easily wiped away.

Visualizing the Safety Logic

G N1 1. Pre-Operation Hood Velocity >100 fpm N2 2. PPE Donning Nitrile, Goggles, Coat N1->N2 Verified N3 3. Dispensing Ethyl (2S,6R)-6-methylmorpholine -2-carboxylate N2->N3 PPE Secured N4 Spill Detected? N3->N4 Monitor Area N5 4a. Spill Response Inert Absorbent & Vent N4->N5 Yes N6 4b. Reaction Setup Enzymatic Resolution N4->N6 No N7 5. Decontamination & Hazardous Waste N5->N7 Contained N6->N7 Complete

Fig 1. Safe handling and spill response workflow for morpholine-2-carboxylate compounds.

Emergency Spill & Disposal Plan

In the event of a spill, the primary risk is the rapid vaporization of the corrosive free base or the aerosolization of the salt.

Immediate Containment Methodology:

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill area. Alert personnel in the immediate vicinity.

  • Neutralize & Absorb: Do not use water, as it can spread the corrosive material and trigger hydrolysis. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial acid/base spill kit).

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Dispose: Label the container explicitly as "Corrosive/Toxic Organic Waste: Morpholine Derivatives." Dispose of contents via an approved chemical waste disposal plant[2]. Do not flush down drains, as the compound is harmful to aquatic environments and disrupts wastewater treatment biofilms.

By understanding the chemical causality behind these protocols, researchers can handle Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate with confidence, ensuring both personal safety and the integrity of their synthetic workflows.

References

  • Source: 3asenrise.
  • Source: fishersci.
  • Source: benchchem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.